6-Aminopyridine-3-sulfonamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-aminopyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,6,8)(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPQZDZQAWMEHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332673 | |
| Record name | 6-aminopyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57187-73-2 | |
| Record name | 6-aminopyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Aminopyridine-3-sulfonamide: A Comprehensive Technical Guide for Drug Discovery Professionals
This technical guide offers an in-depth exploration of 6-aminopyridine-3-sulfonamide, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document provides a detailed overview of its chemical and physical properties, a robust synthetic protocol, and a discussion of its applications as a versatile building block in medicinal chemistry.
Core Chemical and Physical Properties
This compound is a unique bifunctional molecule, incorporating both a basic aminopyridine scaffold and an acidic sulfonamide moiety. This distinct combination of functional groups governs its chemical reactivity and physical characteristics, making it a valuable intermediate in the synthesis of novel pharmaceutical agents. A summary of its key physicochemical properties is provided in Table 1. A thorough understanding of these parameters is essential for its appropriate handling, storage, and utilization in synthetic and analytical procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇N₃O₂S | [1] |
| Molecular Weight | 173.19 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline powder | |
| Melting Point | 198-202 °C | |
| Boiling Point | Not readily available in the literature | |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO) and Methanol. | |
| pKa | Not explicitly reported; the aminopyridine moiety imparts basic character, while the sulfonamide group is acidic. | [2][3][4][5][6] |
| CAS Number | 57187-72-5 | [1] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is a multi-step process commencing from readily available 2-aminopyridine. The synthetic pathway involves the formation of key intermediates, 6-aminopyridine-3-sulfonic acid and 6-aminopyridine-3-sulfonyl chloride. The following protocol is a well-established method for the laboratory-scale preparation of this compound.
Caption: Synthetic pathway for this compound.
Step-by-Step Synthetic Methodology
Materials and Reagents:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid
-
Phosphorus Pentachloride (PCl₅)
-
Phosphorus Oxychloride (POCl₃)
-
Concentrated Ammonium Hydroxide
-
Sodium Bicarbonate
-
Ethanol
-
Water
-
Ice
-
Standard laboratory glassware and safety equipment
Procedure:
Step 1: Synthesis of 6-Aminopyridine-3-sulfonic acid [7]
-
In a fume hood, carefully add 1 mole of 2-aminopyridine to 3 moles of concentrated sulfuric acid with constant stirring.
-
Heat the mixture to 210 °C for 5 hours.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.
-
The resulting precipitate is filtered, washed with cold water, and recrystallized from hot water to yield pure 6-aminopyridine-3-sulfonic acid.
Step 2: Synthesis of 6-Aminopyridine-3-sulfonyl chloride [7]
-
Grind 0.5 moles of 6-aminopyridine-3-sulfonic acid with 1 mole of phosphorus pentachloride, adding a few drops of phosphorus oxychloride.
-
Reflux the mixture at 130 °C for 5 hours.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Filter the solid product, wash with water and a sodium bicarbonate solution, and dry under a vacuum to obtain 6-aminopyridine-3-sulfonyl chloride.
Step 3: Synthesis of this compound [7]
-
Dissolve the crude 6-aminopyridine-3-sulfonyl chloride in a suitable solvent (e.g., acetone).
-
Slowly add an excess of concentrated ammonium hydroxide to the solution with stirring.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The crude product is then purified by recrystallization.
Purification by Recrystallization
High purity of the final compound is crucial for its subsequent applications. Recrystallization from a suitable solvent system, such as ethanol-water, is a highly effective purification method. The purity can be assessed by techniques like melting point determination and High-Performance Liquid Chromatography (HPLC).
Caption: General workflow for purification by recrystallization.
Spectroscopic Characterization
The structural integrity of synthesized this compound should be confirmed using a suite of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons on the pyridine ring and the protons of the amino and sulfonamide groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks corresponding to the five carbon atoms of the pyridine ring.[1][8][9][10]
-
IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the N-H stretching of the amino and sulfonamide groups, as well as the S=O stretching vibrations of the sulfonamide moiety.[7]
-
Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound.[7]
Applications in Medicinal Chemistry
The unique structural features of this compound make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The sulfonamide group is a well-known pharmacophore present in numerous approved drugs, including antibacterial, diuretic, and anticancer agents. The aminopyridine moiety provides a handle for further functionalization, allowing for the modulation of physicochemical properties and target engagement.
This compound serves as a key starting material for the generation of compound libraries for high-throughput screening. Its derivatives have been investigated for various therapeutic applications, leveraging the established biological activities of both the sulfonamide and aminopyridine pharmacophores.
Safety and Handling
As with all chemical reagents, appropriate safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated fume hood and use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For comprehensive safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This technical guide has provided a comprehensive overview of the chemical and physical properties, a detailed synthetic protocol, and the potential applications of this compound. The information presented herein is intended to serve as a valuable resource for scientists engaged in pharmaceutical research and development, facilitating the effective use of this versatile chemical intermediate in the discovery of novel therapeutic agents.
References
- 1. This compound | C5H7N3O2S | CID 459534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. article.sciencepg.com [article.sciencepg.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. 6-Aminopyridine-3-carboxamide(329-89-5) 13C NMR [m.chemicalbook.com]
Synthesis and characterization of 6-aminopyridine-3-sulfonamide
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Aminopyridine-3-sulfonamide
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key heterocyclic building block in medicinal chemistry. The sulfonamide functional group is a cornerstone of many therapeutic agents, and its combination with the aminopyridine scaffold presents significant opportunities for the development of novel drug candidates.[1][2][3] This document details a reliable, multi-step synthetic pathway starting from commercially available 2-aminopyridine. Each synthetic step is accompanied by a discussion of the underlying chemical principles and a detailed experimental protocol. Furthermore, this guide outlines a complete characterization workflow, employing modern analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy to verify the structure and purity of the final compound. This paper is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the preparation and validation of this important molecule.
Introduction: The Scientific Context
The Sulfonamide Moiety in Medicinal Chemistry
The sulfonamide group (-SO₂NH₂) is a privileged functional group in the landscape of pharmaceutical science. Since the discovery of their antibacterial properties in the early 20th century, sulfonamides have been integrated into a vast array of therapeutics.[1][4] Their mechanism of action often involves mimicking p-aminobenzoic acid (PABA) to inhibit the enzyme dihydropteroate synthetase in bacteria, thereby halting folic acid synthesis and preventing bacterial growth.[1][4] Beyond their antimicrobial applications, sulfonamides are found in drugs with diverse pharmacological activities, including diuretics (e.g., torasemide), carbonic anhydrase inhibitors, anticonvulsants, and anti-inflammatory agents.[2][3][5] Their chemical stability and ability to act as a bioisostere for other functional groups make them a versatile tool for drug designers.[6]
The Aminopyridine Scaffold: A Versatile Heterocycle
Pyridine and its derivatives are fundamental heterocyclic structures prevalent in both natural products and synthetic pharmaceuticals. The introduction of an amino group creates the aminopyridine scaffold, a structure that serves as a crucial starting material or core component in numerous bioactive molecules. This scaffold is present in drugs targeting a wide range of conditions, highlighting its importance in establishing key interactions with biological targets.[7][8][9]
This compound: A Key Synthetic Intermediate
The strategic combination of the sulfonamide and aminopyridine moieties in this compound (Molecular Formula: C₅H₇N₃O₂S, Molecular Weight: 173.19 g/mol ) creates a bifunctional molecule of significant interest. It serves as a valuable building block for synthesizing libraries of more complex derivatives. The primary amino group and the sulfonamide's N-H bond provide reactive sites for further chemical modification, enabling the exploration of new chemical space in the pursuit of novel therapeutic agents.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of this compound is most logically approached from the readily available starting material, 2-aminopyridine. The retrosynthetic analysis reveals a three-step sequence involving the introduction of the sulfonamide group via a sulfonyl chloride intermediate, which is in turn derived from a sulfonic acid.
Caption: Retrosynthetic pathway for this compound.
Synthesis Pathway and Experimental Protocols
The forward synthesis follows the pathway established during the retrosynthetic analysis. It begins with an electrophilic aromatic substitution on 2-aminopyridine, followed by functional group transformations to yield the target compound.
Caption: Forward synthesis workflow for this compound.
Step 1: Sulfonation of 2-Aminopyridine
-
Rationale and Mechanistic Insight: This reaction is a high-temperature electrophilic aromatic substitution. 2-Aminopyridine is reacted with concentrated sulfuric acid. The amino group is activating and ortho-, para-directing; however, under the strongly acidic conditions, the pyridine nitrogen is protonated, which deactivates the ring. The sulfonation reaction is directed to the 5-position, which is meta to the deactivating protonated ring nitrogen, yielding 2-aminopyridine-5-sulfonic acid, which is tautomerically equivalent to 6-aminopyridine-3-sulfonic acid.[10] The elevated temperature of 210°C is crucial to overcome the activation energy for the sulfonation of the deactivated pyridine ring.[10]
-
Experimental Protocol:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add 2-aminopyridine (1.0 mol) to concentrated sulfuric acid (3.0 mol).
-
Add a catalytic amount of aluminum powder.
-
Heat the reaction mixture to 210°C and maintain this temperature with vigorous stirring for 5 hours.[10]
-
Allow the mixture to cool to room temperature, then carefully pour it onto crushed ice with stirring.
-
The resulting precipitate, 6-aminopyridine-3-sulfonic acid, is collected by vacuum filtration.[10]
-
Wash the solid with cold water and recrystallize from hot water to obtain the purified intermediate.[10]
-
Step 2: Conversion to 6-Aminopyridine-3-sulfonyl chloride
-
Rationale and Mechanistic Insight: The sulfonic acid group is not a good leaving group for nucleophilic substitution. To facilitate the subsequent amination step, it must be converted into a more reactive species. Treatment with phosphorus pentachloride (PCl₅) in the presence of phosphorus oxychloride (POCl₃) is a classic and effective method for converting sulfonic acids to sulfonyl chlorides.[10] The PCl₅ acts as the chlorinating agent.
-
Experimental Protocol:
-
In a dry round-bottom flask, thoroughly grind the 6-aminopyridine-3-sulfonic acid (0.5 mol) from Step 1 with phosphorus pentachloride (1.0 mol).[10]
-
Add a few drops of phosphorus oxychloride to the mixture.[10]
-
Heat the mixture under reflux at 130°C for 5 hours.[10]
-
After cooling to room temperature, cautiously pour the reaction mixture onto crushed ice.
-
The solid product, 6-aminopyridine-3-sulfonyl chloride, will precipitate.
-
Collect the solid by filtration, wash sequentially with cold water and a dilute sodium bicarbonate solution to neutralize residual acid, and then dry under vacuum.[10]
-
Step 3: Ammonolysis to this compound
-
Rationale and Mechanistic Insight: This final step involves a nucleophilic substitution reaction at the sulfur center. The highly electrophilic sulfonyl chloride is readily attacked by ammonia (acting as the nucleophile) to displace the chloride and form the sulfonamide bond. An excess of an aqueous ammonia solution (ammonium hydroxide) is used to serve as both the nucleophile and the base to neutralize the HCl byproduct.
-
Experimental Protocol:
-
Suspend the crude 6-aminopyridine-3-sulfonyl chloride from Step 2 in a suitable flask.
-
Cool the flask in an ice bath.
-
Slowly add an excess of concentrated ammonium hydroxide solution with stirring.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
The product will precipitate from the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
If necessary, the final product can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.
-
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Caption: Workflow for the analytical characterization of the final product.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂S | |
| Molecular Weight | 173.19 g/mol | |
| Appearance | Solid | |
| InChI Key | VXPQZDZQAWMEHT-UHFFFAOYSA-N |
Mass Spectrometry (MS)
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is typically used in positive ion mode to generate high-resolution mass data.[4]
-
Expected Data: The analysis should confirm the molecular weight of the compound. A key fragmentation pathway for arylsulfonamides under collision-induced dissociation is the neutral loss of sulfur dioxide (SO₂), providing strong structural evidence.[11]
| Ion | Expected m/z | Interpretation |
| [M+H]⁺ | ~174.03 | Protonated molecular ion |
| [M+Na]⁺ | ~196.01 | Sodium adduct |
| [M+H-SO₂]⁺ | ~110.06 | Fragment ion after loss of SO₂ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: Spectra are recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as DMSO-d₆.[4]
-
Expected Data: NMR provides unambiguous confirmation of the molecular structure by detailing the chemical environment and connectivity of hydrogen and carbon atoms.
| ¹H NMR (DMSO-d₆) | Expected δ (ppm) | Multiplicity | Integration | Assignment |
| Ar-H | ~8.4 | d | 1H | H-2 |
| Ar-H | ~7.8 | dd | 1H | H-4 |
| Ar-H | ~6.6 | d | 1H | H-5 |
| -SO₂NH₂ | ~7.2 | br s | 2H | Sulfonamide Protons |
| -NH₂ | ~6.5 | br s | 2H | Amino Protons |
| ¹³C NMR (DMSO-d₆) | Expected δ (ppm) | Assignment |
| Ar-C | ~160 | C-6 |
| Ar-C | ~150 | C-2 |
| Ar-C | ~138 | C-4 |
| Ar-C | ~125 | C-3 |
| Ar-C | ~108 | C-5 |
Infrared (IR) Spectroscopy
-
Instrumentation: Spectra are typically recorded using KBr pellets on an FTIR spectrometer.[12]
-
Expected Data: IR spectroscopy is highly effective for identifying the key functional groups present in the molecule.[12][13]
| Vibration Type | Expected Wavenumber (cm⁻¹) | Interpretation |
| N-H Stretch | 3400 - 3300 | Asymmetric & Symmetric stretch of -NH₂ and -SO₂NH₂ |
| S=O Asymmetric Stretch | 1340 - 1315 | Sulfonamide SO₂ group |
| S=O Symmetric Stretch | 1180 - 1145 | Sulfonamide SO₂ group |
| S-N Stretch | 925 - 900 | Sulfonamide S-N bond |
Safety, Handling, and Storage
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. According to its safety data, it is classified as Acute Toxicity, Oral (Category 4) and carries the GHS07 pictogram with the signal word "Warning". Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion and Future Outlook
This guide has detailed a robust and reproducible three-step synthesis for this compound from 2-aminopyridine. The outlined protocols are based on established chemical transformations, and the comprehensive characterization plan provides a clear framework for validating the final product's identity and purity. As a versatile synthetic intermediate, this compound holds considerable potential for the development of novel sulfonamide-based therapeutic agents. Its dual reactive sites allow for the creation of diverse chemical libraries, which can be screened for a wide range of biological activities, furthering the legacy of sulfonamides in modern drug discovery.[2][8]
References
- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-b.com [ajchem-b.com]
- 4. mdpi.com [mdpi.com]
- 5. Torasemide - Wikipedia [en.wikipedia.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. znaturforsch.com [znaturforsch.com]
- 13. rsc.org [rsc.org]
Topic: 6-Aminopyridine-3-Sulfonamide: Mechanism of Action as a Zinc-Binding Group
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Metalloenzymes are a critical class of drug targets, with zinc-dependent enzymes being particularly prominent in various pathologies. The design of effective inhibitors for these enzymes hinges on the strategic selection of a Zinc-Binding Group (ZBG), a chemical moiety capable of coordinating with the catalytic zinc ion. Among the established ZBGs, the sulfonamide group has a storied history, forming the cornerstone of numerous approved drugs. This technical guide provides an in-depth analysis of the 6-aminopyridine-3-sulfonamide scaffold, dissecting its mechanism of action as a highly effective ZBG. We will explore its coordination chemistry, the structural basis for its high affinity, and the experimental methodologies required to characterize its interaction with zinc metalloenzymes, with a primary focus on the well-studied carbonic anhydrase family.
The Central Role of Zinc in Metalloenzymes
Zinc is an essential trace element that plays a catalytic or structural role in a vast number of enzymes, collectively known as metalloenzymes. In its catalytic capacity, a zinc ion, typically Zn²⁺, is coordinated by several amino acid residues within the enzyme's active site—most commonly histidine, glutamate, aspartate, or cysteine. A water molecule or hydroxide ion typically completes the zinc's tetrahedral coordination sphere. This bound water molecule is polarized by the Lewis acidic character of the Zn²⁺ ion, lowering its pKa and facilitating the generation of a potent zinc-hydroxide nucleophile at physiological pH. This nucleophile is fundamental to the catalytic mechanism of many zinc enzymes, such as the hydration of carbon dioxide by carbonic anhydrases.
The design of inhibitors for these enzymes often relies on a "warhead" strategy, where a specific ZBG displaces the activated water molecule and coordinates directly to the zinc ion, thereby inactivating the enzyme.
The Sulfonamide Moiety: A Privileged Zinc-Binding Group
The sulfonamide group (-SO₂NH₂) is arguably the most successful and widely utilized ZBG in medicinal chemistry. Its efficacy stems from its unique chemical properties. The nitrogen atom of the primary sulfonamide is deprotonated upon binding, forming a sulfonamidate anion (-SO₂NH⁻). This anion serves as an excellent mimic of the transition state of the enzyme's natural reaction.
The deprotonated sulfonamide nitrogen acts as the primary coordinating atom, binding to the zinc ion. The two oxygen atoms of the sulfonamide group form additional hydrogen bonds with active site residues, further anchoring the inhibitor and contributing significantly to its binding affinity and specificity. This network of interactions makes the sulfonamide a high-affinity ZBG for a variety of zinc-containing enzymes.
The this compound Scaffold: Structure and Rationale
The this compound scaffold combines the potent zinc-binding capability of the sulfonamide with a heterocyclic core that allows for extensive chemical modification to achieve selectivity and desired physicochemical properties.
The core structure features a pyridine ring substituted with a sulfonamide group at the 3-position and an amino group at the 6-position. This specific arrangement offers several advantages:
-
Electronic Properties: The electron-withdrawing nature of the pyridine ring and the sulfonamide group can influence the pKa of the sulfonamide nitrogen, tuning its binding affinity.
-
Vectorial Projection: The pyridine ring serves as a rigid scaffold from which chemists can project substituents into various pockets of the enzyme's active site, enabling the development of isoform-selective inhibitors.
-
Hydrogen Bonding: The 6-amino group can act as a hydrogen bond donor, potentially forming additional stabilizing interactions with the enzyme's active site.
Core Mechanism of Action: Zinc Coordination
The primary mechanism of action for this compound as an inhibitor of a zinc metalloenzyme, such as carbonic anhydrase II (CA II), involves the direct coordination of its deprotonated sulfonamide group to the active site zinc ion.
-
Approach and Deprotonation: The inhibitor enters the enzyme's active site. The pKa of the sulfonamide nitrogen is lowered in the environment of the positively charged zinc ion, facilitating its deprotonation to the sulfonamidate anion.
-
Coordination: The anionic nitrogen atom displaces the zinc-bound water/hydroxide molecule and coordinates directly to the Zn²⁺ ion. This forms a stable tetrahedral geometry around the zinc, now comprising three histidine residues and the inhibitor's sulfonamide nitrogen.
-
Hydrogen Bond Network: The two sulfonyl oxygens form critical hydrogen bonds with the backbone NH group of a conserved threonine residue (e.g., Thr199 in CA II). This interaction is a hallmark of sulfonamide binding and is crucial for high-affinity inhibition.
-
Scaffold Interactions: The 6-aminopyridine ring itself can form additional van der Waals and hydrogen bonding interactions with hydrophobic and hydrophilic residues lining the active site, contributing to overall binding energy and selectivity.
Caption: Zinc coordination by this compound in a carbonic anhydrase active site.
Experimental Characterization of the Zinc-Binding Mechanism
Validating the mechanism of action requires a multi-faceted approach combining biochemical, biophysical, and structural methods.
Biochemical Validation: Enzyme Inhibition Assays
Enzyme inhibition assays are fundamental to determining the potency of the inhibitor. For carbonic anhydrase, this is typically done by monitoring the hydration of its substrate, CO₂, or the hydrolysis of an ester substrate like 4-nitrophenyl acetate (4-NPA).
Protocol: IC₅₀ Determination using a 4-NPA Hydrolysis Assay
-
Principle: Carbonic anhydrase catalyzes the hydrolysis of 4-NPA to 4-nitrophenolate, which is yellow and can be monitored spectrophotometrically at ~400 nm. An inhibitor will slow this reaction rate.
-
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
4-Nitrophenyl acetate (4-NPA) substrate stock in acetonitrile
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader
-
-
Methodology:
-
Inhibitor Preparation: Perform a serial dilution of the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Enzyme Addition: To each well of the 96-well plate, add 50 µL of the appropriate inhibitor dilution. Then, add 25 µL of a fixed concentration of hCA II (e.g., 2 nM final concentration).
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme and reach equilibrium. This step is crucial for time-dependent inhibitors.
-
Reaction Initiation: Initiate the reaction by adding 25 µL of the 4-NPA substrate solution (e.g., 1 mM final concentration).
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot. Normalize the velocities to the DMSO control (V_control) to get the percent inhibition: % Inhibition = 100 * (1 - V₀ / V_control).
-
IC₅₀ Calculation: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Workflow for determining the IC₅₀ value of a carbonic anhydrase inhibitor.
Biophysical Validation: Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ or Kₔ), enthalpy change (ΔH), and stoichiometry (n).
Protocol: Characterizing Binding with ITC
-
Principle: A solution of the inhibitor (ligand) is titrated into a solution of the enzyme (macromolecule) in the ITC sample cell. The heat change upon each injection is measured, yielding a binding isotherm that can be analyzed to determine thermodynamic parameters.
-
Methodology:
-
Sample Preparation: Prepare solutions of purified hCA II (e.g., 10-20 µM) and this compound (e.g., 100-200 µM) in the exact same buffer (e.g., 20 mM phosphate buffer, pH 7.5). Meticulous buffer matching is critical to minimize heats of dilution. Degas both solutions thoroughly.
-
Instrument Setup: Load the hCA II solution into the sample cell and the inhibitor solution into the injection syringe of the ITC instrument. Allow the system to equilibrate thermally.
-
Titration Experiment: Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of the inhibitor into the enzyme solution, with sufficient time between injections for the signal to return to baseline.
-
Control Experiment: Perform a control titration by injecting the inhibitor into the buffer alone to measure the heat of dilution, which will be subtracted from the main experimental data.
-
Data Analysis: Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant. Plot this against the molar ratio of ligand to macromolecule. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
Caption: General workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Quantitative Analysis: Binding Affinity and Thermodynamics
The combination of biochemical and biophysical data provides a comprehensive picture of the inhibitor's action. Below is a table summarizing typical data for a potent sulfonamide inhibitor against a human carbonic anhydrase isoform.
| Parameter | Symbol | Typical Value | Method | Significance |
| Inhibition Constant | Kᵢ | 0.1 - 10 nM | Enzyme Kinetics | Measures inhibitor potency at the enzyme level. |
| Dissociation Constant | Kₔ | 0.1 - 10 nM | ITC, SPR | Measures the equilibrium constant for the binding event. |
| Binding Enthalpy | ΔH | -5 to -15 kcal/mol | ITC | Heat released/absorbed; reflects bond formation. |
| Binding Entropy | -TΔS | Variable | ITC | Change in disorder; reflects solvation/conformational changes. |
| Gibbs Free Energy | ΔG | -10 to -14 kcal/mol | ITC | Overall binding energy; determines binding affinity. |
| Stoichiometry | n | ~1.0 | ITC | Confirms a 1:1 binding ratio of inhibitor to enzyme. |
Conclusion
The this compound scaffold represents a highly effective and versatile platform for the design of inhibitors targeting zinc metalloenzymes. Its mechanism of action is rooted in the potent and well-characterized ability of the deprotonated sulfonamide group to coordinate with the catalytic zinc ion, effectively mimicking the enzymatic transition state. This primary binding event is further stabilized by a network of hydrogen bonds and scaffold-specific interactions. The in-depth characterization of this mechanism, using a combination of enzyme kinetics, calorimetry, and structural biology, is essential for rational drug design and the development of next-generation inhibitors with improved potency and selectivity.
A Comprehensive Technical Guide to 6-Aminopyridine-3-Sulfonamide: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides an in-depth review of the current research landscape surrounding 6-aminopyridine-3-sulfonamide. It is intended for researchers, scientists, and professionals in drug development. This document consolidates available information on the synthesis, chemical and physical properties, and explored biological activities of this compound. By examining its structure-activity relationships within the broader context of sulfonamides and aminopyridines, this guide aims to illuminate the therapeutic potential of this compound and provide a foundation for future research and development endeavors.
Introduction: The Significance of the Sulfonamide and Aminopyridine Moieties
The convergence of the sulfonamide and aminopyridine functional groups within a single molecular entity, this compound, presents a compelling case for its investigation as a potential therapeutic agent. Sulfonamides, a well-established class of compounds, are renowned for their wide-ranging pharmacological activities, including antimicrobial, diuretic, hypoglycemic, and anticancer properties.[1][2][3] Their mechanism of action often involves the inhibition of crucial enzymes, a characteristic that has been successfully exploited in the development of numerous clinically approved drugs.[4] The aminopyridine scaffold is also a key pharmacophore, with derivatives exhibiting a variety of biological effects.[5]
The strategic combination of these two moieties in this compound suggests a molecule with a multifaceted pharmacological profile. The sulfonamide group can significantly influence a compound's binding interactions and physicochemical properties, such as water solubility, which can enhance its pharmacokinetic profile.[6] This guide will delve into the specifics of this compound, exploring its synthesis, characterizing its properties, and evaluating its potential biological activities based on existing research and the established roles of its constituent functional groups.
Synthesis and Characterization of this compound
The synthesis of this compound is a multi-step process that begins with the sulfonation of 2-aminopyridine. The resulting sulfonic acid is then converted to a sulfonyl chloride, which can subsequently be reacted with ammonia to yield the final sulfonamide product.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 6-Aminopyridine-3-Sulfonic Acid
-
To a cooled solution of 2-aminopyridine, add fuming sulfuric acid dropwise while maintaining a low temperature.
-
After the addition is complete, the reaction mixture is heated to promote sulfonation.
-
Upon cooling, the mixture is carefully poured onto crushed ice, leading to the precipitation of 6-aminopyridine-3-sulfonic acid.
-
The precipitate is filtered, washed with cold water, and can be recrystallized from hot water to yield the purified product.[7]
Step 2: Synthesis of 6-Aminopyridine-3-Sulfonyl Chloride
-
The dried 6-aminopyridine-3-sulfonic acid is ground with phosphorus pentachloride in the presence of a catalytic amount of phosphorus oxychloride.
-
The mixture is refluxed at approximately 130°C for several hours.
-
After cooling, the reaction mixture is cautiously poured onto crushed ice.
-
The solid 6-aminopyridine-3-sulfonyl chloride is collected by filtration, washed with water and a sodium bicarbonate solution, and then dried under a vacuum.[7]
Step 3: Synthesis of this compound
-
6-aminopyridine-3-sulfonyl chloride is dissolved in a suitable solvent.
-
A solution of ammonia (or an appropriate amine for derivative synthesis) is slowly added to the sulfonyl chloride solution.
-
The reaction mixture is heated with stirring for about an hour.
-
After cooling, the product, this compound, is filtered, washed with cold water, and dried under a vacuum.[7]
Chemical and Physical Properties
The chemical and physical properties of this compound are crucial for its handling, formulation, and biological activity.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂S | [8] |
| Molecular Weight | 173.19 g/mol | |
| CAS Number | 57187-73-2 | [8] |
| Appearance | Solid | |
| IUPAC Name | This compound | [8] |
| InChI Key | VXPQZDZQAWMEHT-UHFFFAOYSA-N | |
| SMILES | Nc1ccc(cn1)S(N)(=O)=O |
Potential Biological Activities and Therapeutic Applications
While direct and extensive research specifically on this compound is somewhat limited, its structural components suggest several promising avenues for therapeutic application. The biological activities of sulfonamides are diverse and well-documented.[2]
Antimicrobial Activity
Sulfonamides were the first class of synthetic antimicrobial agents to be widely used.[4] They act as competitive inhibitors of dihydropteroate synthase (DHPS), a bacterial enzyme essential for folic acid synthesis.[4][9] As bacteria must synthesize their own folic acid, this inhibition is bacteriostatic, halting their growth and replication.[4] Humans are unaffected as they obtain folic acid from their diet.[4]
Diagram: Mechanism of Action of Sulfonamide Antibiotics
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.
Given this established mechanism, it is highly probable that this compound exhibits antibacterial properties. Further research is warranted to determine its spectrum of activity and potency against various bacterial strains.
Carbonic Anhydrase Inhibition
A significant number of sulfonamide-containing drugs are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[10][11] This inhibitory activity is the basis for the therapeutic use of sulfonamides as diuretics, antiglaucoma agents, and even in the management of certain neurological disorders.[12][13] The sulfonamide group (-SO₂NH₂) is a key pharmacophore for binding to the zinc ion in the active site of carbonic anhydrase.[14]
Derivatives of aminopyridine sulfonic acids have been noted for their potential as carbonic anhydrase inhibitors.[15] The structural features of this compound make it a strong candidate for investigation as a carbonic anhydrase inhibitor.
Diagram: Carbonic Anhydrase Inhibition Workflow
Caption: A typical workflow for evaluating carbonic anhydrase inhibitors.
Anticancer Potential
Recent research has highlighted the potential of sulfonamide derivatives as anticancer agents.[5][16] The mechanisms underlying their antitumor activity are varied and can include the inhibition of carbonic anhydrase isoforms that are overexpressed in tumors (e.g., CA IX and XII), disruption of microtubule dynamics, and targeting of other key signaling pathways involved in cancer cell proliferation and survival.[6][10][16] The conjugation of a sulfonamide with a pyridine nucleus has been shown to yield potent antiproliferative agents.[7] Therefore, this compound represents a promising scaffold for the development of novel anticancer drugs.
Structure-Activity Relationship (SAR) Considerations
The biological activity of sulfonamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen.[17][18] For antibacterial sulfonamides, a free para-amino group (or one that can be liberated in vivo) is generally essential for activity.[18] In the case of this compound, the amino group is at the 6-position, which is para to the sulfonamide group, a favorable arrangement for potential antibacterial action.
For carbonic anhydrase inhibition, the unsubstituted sulfonamide group is crucial for binding to the zinc ion in the enzyme's active site.[14] Modifications to the pyridine ring of this compound could be explored to enhance selectivity for different carbonic anhydrase isoforms.
Future Research Directions
The existing body of research on sulfonamides and aminopyridines provides a strong rationale for the further investigation of this compound. Key areas for future research include:
-
Comprehensive Biological Screening: A systematic evaluation of the antimicrobial, carbonic anhydrase inhibitory, and anticancer activities of this compound is warranted.
-
Derivative Synthesis and SAR Studies: The synthesis and biological evaluation of a library of derivatives of this compound would provide valuable insights into its structure-activity relationships and could lead to the identification of more potent and selective compounds.
-
Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies should be conducted to elucidate the molecular targets and pathways involved.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising compounds should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.
Conclusion
This compound is a molecule of significant interest, positioned at the intersection of two pharmacologically important classes of compounds. Its synthesis is achievable through established chemical routes, and its structure suggests a high potential for a range of biological activities, including antimicrobial, carbonic anhydrase inhibitory, and anticancer effects. While further dedicated research is necessary to fully elucidate its therapeutic potential, this technical guide provides a solid foundation and a compelling rationale for the continued exploration of this compound and its derivatives in the pursuit of novel therapeutic agents.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. This compound | C5H7N3O2S | CID 459534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 10. New series of sulfonamides containing amino acid moiety act as effective and selective inhibitors of tumor-associated carbonic anhydrase XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsi.org [ijpsi.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. openaccesspub.org [openaccesspub.org]
- 18. jetir.org [jetir.org]
An In-Depth Technical Guide to the Physicochemical Properties of 6-Aminopyridine-3-sulfonamide (CAS Number: 57187-73-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword by the Senior Application Scientist
In the landscape of pharmaceutical research and development, a profound understanding of a compound's physicochemical properties is the bedrock upon which successful drug discovery and formulation are built. These intrinsic characteristics govern a molecule's behavior from synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. This technical guide is dedicated to a comprehensive exploration of 6-Aminopyridine-3-sulfonamide (CAS No. 57187-73-2), a molecule of interest within the broader class of sulfonamides. Our objective is to move beyond a mere recitation of data points, providing instead a synthesized narrative that interweaves quantitative data with the underlying chemical principles and practical experimental considerations. The methodologies detailed herein are designed to be self-validating, ensuring that researchers can confidently replicate and build upon these findings in their own laboratories.
Molecular Identity and Structural Elucidation
This compound is a heterocyclic compound featuring a pyridine ring substituted with both an amino and a sulfonamide group. This unique arrangement of functional groups imparts specific electronic and steric properties that are central to its chemical reactivity and biological interactions.
Table 1: Compound Identification
| Identifier | Value | Source |
| CAS Number | 57187-73-2 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₅H₇N₃O₂S | [1] |
| Molecular Weight | 173.20 g/mol | [1] |
| Canonical SMILES | C1=CC(=NC=C1S(=O)(=O)N)N | [1] |
| InChIKey | VXPQZDZQAWMEHT-UHFFFAOYSA-N | [1] |
Physicochemical Characteristics: A Quantitative Overview
The physicochemical properties of this compound are summarized below. It is crucial to note that while some data is derived from experimental work, other values are computationally predicted and should be treated as such.
Table 2: Core Physicochemical Properties
| Property | Value | Method | Source |
| Melting Point | 175.0-176.5 °C | Experimental | [2] |
| Boiling Point | 432.8±55.0 °C | Predicted | [2] |
| pKa | 9.46±0.60 | Predicted | [2] |
| LogP (XLogP3) | -0.9 | Computed | [1] |
| Topological Polar Surface Area (TPSA) | 107 Ų | Computed | [1] |
| Appearance | White to off-white solid | Experimental | [2] |
Synthesis and Purification: A Practical Workflow
The synthesis of this compound can be achieved through a multi-step process starting from 2-aminopyridine. The following protocol is a representative method found in the scientific literature.
Experimental Protocol: Synthesis of this compound
Step 1: Sulfonation of 2-Aminopyridine to 6-Aminopyridine-3-sulfonic acid
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminopyridine (1.0 mole) and concentrated sulfuric acid (3.0 moles).
-
Add a catalytic amount of aluminum powder.
-
Heat the mixture to 210°C with continuous stirring for 5 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from hot water to yield pure 6-aminopyridine-3-sulfonic acid.
Step 2: Chlorination to 6-Aminopyridine-3-sulfonyl chloride
-
In a dry flask, thoroughly mix 6-aminopyridine-3-sulfonic acid (0.5 mole) with phosphorus pentachloride (1.0 mole).
-
Add a few drops of phosphorus oxychloride to catalyze the reaction.
-
Reflux the mixture at 130°C for 5 hours.
-
After cooling, cautiously pour the reaction mixture onto crushed ice.
-
Filter the solid product, which is 6-aminopyridine-3-sulfonyl chloride.
-
Wash the solid sequentially with cold water and a sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the product under vacuum.
Step 3: Amination to this compound
-
To a solution of 6-aminopyridine-3-sulfonyl chloride in a suitable solvent, slowly add a solution of ammonia.
-
Heat the reaction mixture at 70-80°C with occasional stirring for 1 hour.
-
Cool the mixture and collect the precipitated product by filtration.
-
Wash the product with cold water and dry under vacuum to obtain this compound.
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound.
Infrared (IR) Spectroscopy
-
N-H stretching (amino group): Two bands in the region of 3500-3300 cm⁻¹ for the asymmetric and symmetric stretches.
-
S=O stretching (sulfonamide group): Two strong bands, an asymmetric stretch around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1120 cm⁻¹.
-
C=C and C=N stretching (pyridine ring): Multiple bands in the 1600-1400 cm⁻¹ region.
-
S-N stretching: A band in the 900-800 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for elucidating the precise molecular structure. Predicted chemical shifts can guide the interpretation of experimental spectra.
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the pyridine ring, as well as broad signals for the protons of the amino and sulfonamide groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, with the chemical shifts being indicative of their electronic environment.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M+H]⁺ would be expected at m/z 174.03.
Biological and Pharmaceutical Context
The sulfonamide functional group is a well-established pharmacophore, and compounds containing this moiety exhibit a wide range of biological activities.
Potential as an Antimicrobial Agent
Sulfonamides are known for their antibacterial properties, acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in the folic acid synthesis pathway of bacteria. While specific studies on the antimicrobial activity of this compound are not extensively reported, its structural similarity to other antibacterial sulfonamides suggests potential in this area.
Carbonic Anhydrase Inhibition
The sulfonamide group is a key feature of many carbonic anhydrase inhibitors.[3] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and certain types of cancer.[4] The potential for this compound to act as a carbonic anhydrase inhibitor warrants further investigation.
References
- 1. This compound | C5H7N3O2S | CID 459534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide Inhibition Studies of the β-Class Carbonic Anhydrase CAS3 from the Filamentous Ascomycete Sordaria macrospora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Aminopyridine-3-sulfonamide: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminopyridine-3-sulfonamide is a heterocyclic organic compound that incorporates both a pyridine ring and a sulfonamide functional group. This unique combination of moieties makes it a molecule of significant interest in medicinal chemistry and drug development. The pyridine scaffold is a common feature in many pharmaceuticals, valued for its ability to engage in various biological interactions.[1] The sulfonamide group is a well-established pharmacophore, historically significant for its antimicrobial properties and currently utilized in a wide array of therapeutics, including diuretics, antidiabetic agents, and anticancer drugs.[2] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, synthesis, and potential applications of this compound.
Molecular Structure and Formula
The molecular formula for this compound is C₅H₇N₃O₂S, and its molecular weight is approximately 173.19 g/mol . The structure consists of a pyridine ring substituted with an amino group at the 6-position and a sulfonamide group at the 3-position.
Systematic IUPAC Name: this compound[2]
CAS Number: 57187-73-2[2]
Synonyms: 6-Amino-3-pyridinesulfonamide, 2-aminopyridine-5-sulfonamide[2]
The structural arrangement of atoms can be visualized through the following diagram:
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and behavior in biological systems. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂S | [2] |
| Molecular Weight | 173.19 g/mol | |
| Physical Form | Solid | |
| Melting Point | Data not available | |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO). Insoluble in water. | [5] |
| logP (calculated) | -0.9 | [2] |
| pKa | Data not available |
The solubility of sulfonamides can be significantly influenced by pH due to their ampholytic nature.[6] The presence of both a basic amino group and an acidic sulfonamide moiety in this compound suggests that its solubility will be pH-dependent.
Spectroscopic Characterization
Spectroscopic analysis is essential for the identification and purity assessment of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. For sulfonamides in general, the asymmetric and symmetric stretching vibrations of the SO₂ group appear as strong bands in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively. The S-N stretching vibration is typically observed in the range of 924–906 cm⁻¹. The N-H stretching vibrations of the primary amino and sulfonamide groups are expected in the region of 3400–3200 cm⁻¹.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum would provide information about the chemical environment of the hydrogen atoms. The aromatic protons on the pyridine ring would appear in the downfield region, typically between 7.0 and 9.0 ppm. The protons of the amino and sulfonamide groups would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts of these carbons would be influenced by the electron-donating amino group and the electron-withdrawing sulfonamide group. Aromatic carbons in similar sulfonamide derivatives typically resonate in the region of 111-161 ppm.[7]
Mass Spectrometry
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 174.19. A characteristic fragmentation pathway for some aromatic sulfonamides involves the loss of sulfur dioxide (SO₂), which would result in a fragment ion at [M+H-64]⁺.[6][8]
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from 2-aminopyridine. The general synthetic pathway involves sulfonation, chlorination, and subsequent amination.
Experimental Protocol
The following is a generalized, step-by-step methodology based on reported procedures for the synthesis of related compounds.[9]
Step 1: Synthesis of 6-Aminopyridine-3-sulfonic acid
-
In a suitable reaction vessel, a mixture of 2-aminopyridine (1 mole) and concentrated sulfuric acid (3 moles) is prepared.
-
A small amount of aluminum powder is added, and the mixture is stirred in the presence of ethanol.
-
The reaction is heated to approximately 210°C for about 5 hours.
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.
-
The resulting precipitate, 6-aminopyridine-3-sulfonic acid, is collected by filtration, washed with cold water, and can be recrystallized from hot water.
Step 2: Synthesis of 6-Aminopyridine-3-sulfonyl chloride
-
6-Aminopyridine-3-sulfonic acid (0.5 mole) is ground with phosphorus pentachloride (1 mole).
-
A few drops of phosphorus oxychloride are added as a catalyst.
-
The mixture is refluxed at 130°C for 5 hours.
-
After cooling, the reaction mixture is poured onto crushed ice.
-
The solid product, 6-aminopyridine-3-sulfonyl chloride, is filtered, washed with water and a sodium bicarbonate solution, and then dried under a vacuum.
Step 3: Synthesis of this compound
-
The crude 6-aminopyridine-3-sulfonyl chloride is dissolved in a suitable solvent.
-
An excess of an ammonia source, such as aqueous ammonium hydroxide, is slowly added to the solution.
-
The reaction mixture is stirred, typically at room temperature, until the reaction is complete (monitored by TLC).
-
The product, this compound, may precipitate from the solution and can be collected by filtration.
-
The crude product is then washed with cold water and dried. Further purification can be achieved by recrystallization from an appropriate solvent.
Potential Applications in Drug Development
While specific biological activity data for this compound is limited in publicly available literature, its structural motifs suggest several potential areas of application in drug discovery.
Antimicrobial Activity
The sulfonamide moiety is a classic antibacterial pharmacophore that acts by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[10] Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity against various strains of bacteria.[9] These studies suggest that the this compound scaffold could serve as a starting point for the development of novel antimicrobial agents.
Enzyme Inhibition
Sulfonamides are known to be effective inhibitors of various enzymes, most notably carbonic anhydrases.[8][11] The primary sulfonamide group can coordinate to the zinc ion in the active site of these enzymes. Given this, this compound could be explored as a potential inhibitor of carbonic anhydrases or other metalloenzymes.
Kinase Inhibition
The aminopyridine scaffold is a common feature in many kinase inhibitors used in oncology. The nitrogen atom in the pyridine ring can form key hydrogen bonds with the hinge region of the kinase active site. Therefore, this compound could be a valuable building block for the synthesis of novel kinase inhibitors.
Safety and Handling
Based on aggregated GHS information, this compound is considered harmful if swallowed, may cause skin and serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be used in a well-ventilated area or a fume hood.
Conclusion
This compound is a versatile heterocyclic compound with a molecular architecture that suggests significant potential in medicinal chemistry. Its synthesis from readily available starting materials, combined with the well-established biological activities of its constituent aminopyridine and sulfonamide moieties, makes it an attractive scaffold for the development of new therapeutic agents. Further research into its specific biological targets and structure-activity relationships is warranted to fully explore its potential in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C5H7N3O2S | CID 459534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Aminopyridine-3-thioamide 95 53268-33-0 [sigmaaldrich.com]
- 4. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 5. 6-Aminopyridine-3-carboxamide | 329-89-5 [chemicalbook.com]
- 6. srdata.nist.gov [srdata.nist.gov]
- 7. rsc.org [rsc.org]
- 8. Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. scispace.com [scispace.com]
- 11. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Scaffold: An In-depth Technical Guide to the Early Discovery and Development of Pyridine-3-Sulfonamide Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the foundational chemistry and early therapeutic exploration of pyridine-3-sulfonamide compounds. Moving beyond a simple recitation of facts, this document elucidates the scientific rationale behind the early synthetic strategies and the burgeoning understanding of the structure-activity relationships that paved the way for the diverse applications of this important chemical scaffold.
Introduction: The Genesis of a Privileged Structure
The story of pyridine-3-sulfonamide is intrinsically linked to the broader narrative of two significant classes of organic compounds: pyridines and sulfonamides. The pyridine ring, a bioisostere of benzene, had been a subject of chemical curiosity since its isolation in the mid-19th century. Its derivatives, such as nicotinic acid, were recognized for their biological significance.[1] Concurrently, the early 20th century witnessed the dawn of the antibiotic era with the discovery of sulfonamide drugs.[2] The groundbreaking revelation that Prontosil, a sulfonamide-containing dye, was metabolized in vivo to the active antibacterial agent sulfanilamide, catalyzed an explosion in medicinal chemistry research.[2][3] This led to the systematic exploration of sulfanilamide derivatives, with the goal of enhancing efficacy and broadening the spectrum of activity. A pivotal moment in this endeavor was the synthesis of sulfapyridine in 1938, which demonstrated remarkable efficacy against pneumonia and solidified the therapeutic potential of incorporating a pyridine ring into the sulfonamide framework.[3][4] While sulfapyridine is a pyridine-2-sulfonamide, its success undoubtedly spurred interest in other positional isomers, including the pyridine-3-sulfonamide core.
Foundational Synthesis: From Pyridine to Pyridine-3-Sulfonamide
The journey to pyridine-3-sulfonamide begins with its precursor, pyridine-3-sulfonic acid. The first documented synthesis of this key intermediate dates back to 1882 by O. Fischer, who achieved the sulfonation of pyridine using concentrated sulfuric acid at extremely high temperatures (300-350°C) over 24 hours, albeit with a modest 50% yield.[3] This harsh but foundational method laid the groundwork for future refinements.
The subsequent conversion of pyridine-3-sulfonic acid to pyridine-3-sulfonamide involves two key chemical transformations: the formation of the sulfonyl chloride, followed by amination.
Preparation of Pyridine-3-Sulfonyl Chloride
Pyridine-3-sulfonyl chloride is the activated intermediate necessary for the formation of the sulfonamide bond. Historically and in modern practice, this is typically achieved by reacting pyridine-3-sulfonic acid with a chlorinating agent.
A common laboratory-scale procedure involves the use of phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), often in the presence of phosphorus oxychloride (POCl₃) which can act as a catalyst and solvent.[5]
Conceptual Workflow for Pyridine-3-Sulfonyl Chloride Synthesis
Synthesis of Pyridine-3-Sulfonamide
With the sulfonyl chloride in hand, the final step to the parent pyridine-3-sulfonamide is a nucleophilic substitution reaction with ammonia. This can be accomplished using various sources of ammonia, such as aqueous ammonia, ammonia in an organic solvent like dioxane or methanol, or ammonium hydroxide.[6]
Experimental Protocol: General Synthesis of Pyridine-3-Sulfonamide
-
Reaction Setup: A solution of pyridine-3-sulfonyl chloride in a suitable inert solvent (e.g., tetrahydrofuran, dichloromethane) is prepared in a reaction vessel equipped with a stirrer.[6]
-
Amination: An excess of an ammonia solution (e.g., ammonia in dioxane or methanol) is added to the stirred solution of pyridine-3-sulfonyl chloride at room temperature.[6] The use of excess ammonia serves to drive the reaction to completion and to neutralize the hydrochloric acid byproduct.
-
Reaction Monitoring: The reaction is typically rapid and is stirred for a period of time (e.g., 1 hour) to ensure complete conversion.[6] The progress can be monitored by thin-layer chromatography.
-
Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then taken up in an organic solvent (e.g., dichloromethane) and washed sequentially with an aqueous solution (e.g., saturated aqueous ammonium chloride) and brine to remove excess ammonia and inorganic salts.[6]
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated to yield the crude pyridine-3-sulfonamide. Further purification can be achieved by recrystallization or column chromatography.
Early Development and Therapeutic Exploration
The initial development of pyridine-3-sulfonamide derivatives was largely driven by the success of the broader class of sulfonamide antibiotics. The primary mechanism of action for these early antibacterial sulfonamides was the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[7] Folic acid is a vital precursor for the synthesis of nucleic acids, and its blockade leads to bacteriostasis. Humans are unaffected by this mechanism as they obtain folic acid from their diet.
Simplified Dihydropteroate Synthase (DHPS) Inhibition Pathway
While the initial focus was on antibacterial agents, the versatility of the pyridine-3-sulfonamide scaffold quickly became apparent, leading to its exploration in a multitude of therapeutic areas. The electronic properties of the pyridine ring, combined with the hydrogen bonding capabilities of the sulfonamide group, provided a fertile ground for medicinal chemists to modulate the pharmacological properties of these compounds.
Early Structure-Activity Relationship (SAR) Insights
The early development of sulfonamides, including those with a pyridine moiety, was guided by key structure-activity relationship (SAR) principles:
| Moiety | Observation | Implication |
| Aniline Nitrogen | The free para-amino group was found to be essential for antibacterial activity. | Acylation or substitution of this group generally leads to inactive compounds, unless they are metabolically cleaved in vivo to regenerate the free amine.[3] |
| Sulfonamide Nitrogen | Substitution on the sulfonamide nitrogen (N¹) with heterocyclic rings often led to increased potency and improved pharmacokinetic profiles. | This discovery was a major driver for the synthesis of a vast array of sulfonamide derivatives, including those with pyridine and other heterocyclic substituents.[3] |
| Pyridine Ring | The inclusion of a pyridine ring, as seen in sulfapyridine, demonstrated that heterocyclic substituents could enhance antibacterial activity. | This opened the door for the exploration of various pyridine isomers and substituted pyridines to optimize efficacy and safety. |
These early SAR studies, though rudimentary by modern standards, were instrumental in guiding the synthesis of more potent and safer sulfonamide drugs.
Evolution of Therapeutic Applications
While the initial impetus for exploring pyridine-3-sulfonamides was their potential as antibacterial agents, subsequent research has revealed a remarkably broad spectrum of biological activities. This diversification highlights the privileged nature of the pyridine-3-sulfonamide scaffold in medicinal chemistry. Early explorations beyond antibacterial activity paved the way for the development of compounds with applications in:
-
Diuretics: Certain sulfonamide derivatives were found to inhibit carbonic anhydrase, leading to their development as diuretics.
-
Antidiabetic Agents: The observation that some sulfonamides induced hypoglycemia led to the development of the sulfonylurea class of antidiabetic drugs.[3]
-
Anti-inflammatory Agents: The discovery of sulfonamide-containing selective COX-2 inhibitors marked a significant advancement in the treatment of inflammation.[2]
The pyridine-3-sulfonamide core continues to be a valuable starting point for the design of novel therapeutic agents targeting a wide range of diseases, a testament to the enduring legacy of its early discovery and development.
Conclusion
The early history of pyridine-3-sulfonamide compounds is a compelling example of how foundational chemical synthesis, coupled with systematic medicinal chemistry exploration, can lead to the discovery of a chemical scaffold with profound and lasting impact. From the initial challenging synthesis of its precursor to its role in the golden age of antibiotics and beyond, the pyridine-3-sulfonamide core has proven to be a versatile and privileged structure in drug discovery. The principles learned from its early development continue to inform the design of new and improved therapeutic agents today.
References
- 1. researchgate.net [researchgate.net]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. openaccesspub.org [openaccesspub.org]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicological Properties of 6-Aminopyridine-3-Sulfonamide
Abstract
This technical guide provides a comprehensive toxicological overview of 6-aminopyridine-3-sulfonamide, a molecule of interest to researchers and drug development professionals. In the absence of extensive direct toxicological studies on this specific compound, this document synthesizes available data on its constituent chemical moieties—aminopyridines and sulfonamides—to forecast its likely toxicological profile. We will delve into predicted pharmacokinetics, acute toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Furthermore, this guide outlines established experimental protocols to formally assess these toxicological endpoints, offering a roadmap for future research and development. This document is intended to serve as a foundational resource for scientists navigating the early stages of investigation into this compound.
Introduction and Scope
This compound is a heterocyclic organic compound featuring both a pyridine ring substituted with an amino group and a sulfonamide group. This unique structural combination suggests a range of potential biological activities, making it a compound of interest for pharmaceutical and chemical research. The aminopyridine moiety is known for its effects on the nervous system, while the sulfonamide group is a well-established pharmacophore in antimicrobial and diuretic drugs.[1][2]
A thorough understanding of a compound's toxicological properties is paramount for its safe handling and development. However, a review of the current scientific literature reveals a significant gap in the specific toxicological data for this compound. This guide aims to bridge this gap by providing a predictive toxicological assessment based on structure-activity relationships derived from its parent chemical classes. We will also present detailed, field-proven experimental protocols that can be employed to definitively characterize its safety profile.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is essential for interpreting its toxicological behavior.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂S | |
| Molecular Weight | 173.19 g/mol | |
| CAS Number | 57187-73-2 | [3] |
| Appearance | Solid (predicted) | |
| SMILES String | Nc1ccc(cn1)S(N)(=O)=O | |
| InChI Key | VXPQZDZQAWMEHT-UHFFFAOYSA-N |
Predicted Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The ADME profile of this compound can be inferred from the known properties of sulfonamides and aminopyridines.
-
Absorption: Sulfonamides are generally well-absorbed orally.[1] Aminopyridines are also readily absorbed through the gastrointestinal tract and can be absorbed through the skin.[4] Therefore, this compound is predicted to have good oral bioavailability and dermal absorption potential.
-
Distribution: Both sulfonamides and aminopyridines are widely distributed throughout the body.[1][4] Aminopyridines, in particular, can cross the blood-brain barrier.[4]
-
Metabolism: Sulfonamides are primarily metabolized in the liver, often through acetylation of the amino group.[5] The pyridine ring may undergo oxidation.
-
Excretion: The kidneys are the primary route of excretion for sulfonamides and their metabolites.[1]
Caption: Predicted ADME pathway for this compound.
Acute Toxicity
The Globally Harmonized System (GHS) classification for this compound indicates that it is "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[3] It is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.[3]
The acute toxicity of aminopyridines is well-documented. They can cause neurotoxic effects, including convulsions, by blocking potassium channels.[4] The intraperitoneal LD50 of 3-aminopyridine in mice is reported to be 28 mg/kg.[4] While a direct oral LD50 for this compound is not available, these data suggest that significant oral exposure could lead to adverse effects.
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
This protocol is designed to estimate the LD50 of a substance with a reduced number of animals.
-
Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats), as this procedure is validated for one sex.
-
Housing and Acclimatization: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Allow for an acclimatization period of at least 5 days.
-
Dose Preparation: Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Dosing Procedure:
-
Fast animals overnight before dosing.
-
Administer a single oral dose by gavage. The initial dose is selected based on available information (a starting point could be estimated from related compounds).
-
The outcome for the first animal determines the dose for the next: if the animal survives, the dose is increased; if it dies, the dose is decreased by a constant factor (e.g., 1.5).
-
-
Observation: Observe animals closely for the first few hours post-dosing and at least once daily for 14 days. Record all clinical signs of toxicity and mortality.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes of the dosed animals.
Predicted Genotoxicity
There are no direct studies on the genotoxicity of this compound. However, data from related compounds can provide some insight.
-
3-Aminopyridine has shown mixed results in mutagenicity assays, being non-mutagenic in Escherichia coli but mutagenic in Salmonella typhimurium TA98 under specific metabolic activation conditions.[4]
-
Studies on other novel sulfonamide derivatives have demonstrated that genotoxicity is highly dependent on the specific chemical structure.[5]
Given these findings, it is plausible that this compound could have mutagenic potential, and experimental verification is crucial.
Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[2][6]
-
Bacterial Strains: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.[6]
-
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to identify compounds that become mutagenic after metabolism.[7]
-
Test Procedure:
-
Prepare a range of concentrations of this compound.
-
In a test tube, combine the test compound, the bacterial culture, and either the S9 mix or a buffer.
-
Add molten top agar and pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants compared to the negative control.
Caption: Workflow for the Ames Test.
Predicted Carcinogenicity
No carcinogenicity studies have been conducted on this compound. Long-term animal bioassays are required to definitively assess carcinogenic potential.
-
A study on N-nitroso-N-methylaminopyridines found that the 2-isomer was carcinogenic in rats, while the 3- and 4-isomers were not under the experimental conditions. This highlights that the substitution pattern on the pyridine ring is a critical determinant of carcinogenicity.
-
Some sulfonamides have been associated with carcinogenesis, potentially through the disruption of tetrahydrofolate production, which can affect DNA methylation.[1]
Due to the lack of direct evidence, a precautionary approach is warranted.
Predicted Reproductive and Developmental Toxicity
There is no available data on the reproductive or developmental toxicity of this compound.
-
General guidelines for assessing the reproductive and developmental toxicity of pharmaceuticals are provided by the International Council for Harmonisation (ICH S5(R3)).[8][9] These studies are designed to evaluate effects on fertility, embryonic development, and postnatal development.[9]
-
A study on pyrazinamide, a pyridine derivative, showed minimal developmental toxicity in mice, and only at high doses.[10]
Given the potential for wide distribution in the body, including potential placental transfer, dedicated studies are necessary to characterize any risks to reproduction and development.
Experimental Protocol: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD 422)
This screening test provides preliminary information on both repeated dose toxicity and reproductive/developmental effects.
-
Animal Model: Use both male and female rats (e.g., Wistar rats).
-
Dosing: Administer this compound daily by gavage to males for at least 2 weeks before mating, during mating, and until termination. Dose females for 2 weeks before mating, during mating, gestation, and early lactation.
-
Mating: House one male and one female together for up to 2 weeks.
-
Observations:
-
Parental Animals: Monitor clinical signs, body weight, and food consumption. Conduct hematology and clinical chemistry at termination. Perform a gross necropsy and histopathology of major organs.
-
Offspring: Record litter size, pup viability, and body weights. Observe for any external abnormalities.
-
-
Data Analysis: Analyze data for effects on parental toxicity, mating performance, fertility, gestation length, and offspring viability and growth.
Conclusion and Future Directions
This compound is a compound with potential biological activity, but its toxicological profile is largely uncharacterized. Based on its chemical structure, it is predicted to be harmful if swallowed, with potential for neurotoxicity, genotoxicity, and reproductive toxicity. This guide has outlined the basis for these predictions and has provided detailed experimental protocols that are essential for a thorough and scientifically rigorous safety assessment.
For researchers and drug development professionals, it is imperative to conduct these studies to fill the existing data gaps. A systematic approach, beginning with acute toxicity and genotoxicity testing, followed by repeated dose and reproductive toxicity screening, will provide the necessary data to make informed decisions about the future development of this compound.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ames test - Wikipedia [en.wikipedia.org]
- 3. This compound | C5H7N3O2S | CID 459534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Developmental and Reproductive toxicology- ICH S5(R2) [vivotecnia.com]
- 10. NIEHS Technical Report on the Reproductive, Developmental, and General Toxicity Studies of Pyrazinamide (CAS No. 98-96-4) Administered by Gavage to Swiss (CD-1®) Mice [Internet] - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Aminopyridine-3-Sulfonamide: A Technical Guide to Unraveling its Biological Potential
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the biological activities and potential molecular targets of 6-aminopyridine-3-sulfonamide. While specific experimental data on this particular molecule is limited in publicly available literature, its structural features—a sulfonamide group appended to a pyridine ring—place it within a class of compounds with well-documented and diverse pharmacological activities. This document will, therefore, serve as an in-depth roadmap for investigating the potential of this compound as a bioactive agent. We will delve into the established biological roles of sulfonamides and pyridine-sulfonamide derivatives, with a focus on their antimicrobial, carbonic anhydrase inhibitory, and anticancer properties. Crucially, this guide provides detailed, field-proven experimental protocols to enable researchers to systematically evaluate these potential activities. By synthesizing established knowledge with practical methodologies, this document aims to empower the scientific community to unlock the therapeutic promise of this compound.
Introduction: The Sulfonamide Scaffold in Drug Discovery
The sulfonamide functional group (-S(=O)₂NH₂) is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents. The discovery of the antibacterial properties of sulfonamides in the 1930s marked a turning point in medicine, heralding the dawn of the antibiotic era.[1] Since then, the versatility of the sulfonamide scaffold has been exploited to develop drugs with a broad spectrum of biological activities, including diuretic, anticonvulsant, anti-inflammatory, and anticancer effects.[2]
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is another privileged scaffold in drug design, known to interact with a variety of biological targets. The combination of these two pharmacophores in this compound suggests a high potential for interesting biological activities. This guide will focus on three key areas where sulfonamides and their derivatives have shown significant promise: as antimicrobial agents, carbonic anhydrase inhibitors, and anticancer therapeutics.
Potential Biological Activities and Molecular Targets
Based on the extensive research on the sulfonamide class of compounds, we can hypothesize several potential biological activities and molecular targets for this compound.
Antimicrobial Activity: Targeting Folate Biosynthesis
Mechanism of Action: A primary and well-established mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS).[3][4] This bacterial enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[4] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folate synthesis pathway, leading to bacteriostatic effects.[3] Mammalian cells are not affected by this mechanism as they obtain folic acid from their diet.[1]
Potential Target: Dihydropteroate Synthase (DHPS)
}
Figure 1: Proposed mechanism of antibacterial action via DHPS inhibition.
Carbonic Anhydrase Inhibition
Mechanism of Action: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][6] These enzymes are involved in numerous physiological processes, including pH regulation, fluid secretion, and bone resorption.[5] Sulfonamides are potent inhibitors of carbonic anhydrases, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site.[5] Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.[5]
Potential Targets: Carbonic Anhydrase Isoforms (e.g., CA I, II, IX, XII)
}
Figure 2: Proposed mechanism of Carbonic Anhydrase inhibition.
Anticancer Activity
The sulfonamide scaffold is present in several clinically approved anticancer drugs.[7] The anticancer activity of sulfonamide derivatives can be mediated through various mechanisms:
-
Tubulin Polymerization Inhibition: Some sulfonamides have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[8] Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.[8]
-
Kinase Inhibition: The PI3K/mTOR signaling pathway is frequently dysregulated in cancer. Certain sulfonamide derivatives have been developed as potent inhibitors of PI3K and/or mTOR kinases, thereby blocking cancer cell proliferation and survival.[9]
-
Carbonic Anhydrase Inhibition: Tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[10] Inhibition of these isoforms is a promising anticancer strategy.[10]
Potential Targets: Tubulin, PI3K/mTOR kinases, Tumor-associated Carbonic Anhydrases (CA IX, CA XII)
Experimental Protocols for Biological Evaluation
To investigate the hypothesized biological activities of this compound, the following detailed experimental protocols are provided.
Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol describes a coupled enzymatic spectrophotometric assay to determine the inhibitory activity of this compound against DHPS.[11][12]
Principle: The activity of DHPS is measured by coupling the production of dihydropteroate to its reduction by dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.
Materials:
-
Recombinant DHPS enzyme
-
Recombinant DHFR enzyme
-
p-Aminobenzoic acid (PABA)
-
6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)
-
NADPH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl₂)
-
This compound (test compound)
-
Sulfamethoxazole (positive control)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and sulfamethoxazole in DMSO (e.g., 10 mM). Prepare serial dilutions in the assay buffer.
-
Assay Mixture: In each well of the 96-well plate, prepare the following reaction mixture (final volume 200 µL):
-
Assay Buffer
-
DHPS enzyme (final concentration to be optimized)
-
DHFR enzyme (in excess)
-
PABA (at its Kₘ concentration)
-
NADPH (e.g., 200 µM)
-
Test compound or control (at various concentrations)
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding DHPP (at its Kₘ concentration).
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the initial reaction rates (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.
}
Figure 3: Workflow for the Dihydropteroate Synthase (DHPS) Inhibition Assay.
Carbonic Anhydrase (CA) Inhibition Assay
This protocol describes a colorimetric assay for measuring the inhibition of carbonic anhydrase activity using p-nitrophenyl acetate (p-NPA) as a substrate.[5]
Principle: Carbonic anhydrase catalyzes the hydrolysis of p-NPA to p-nitrophenol, a yellow-colored product that absorbs light at 400-405 nm. The rate of p-nitrophenol formation is proportional to the CA activity.
Materials:
-
Purified carbonic anhydrase (e.g., human CA II)
-
p-Nitrophenyl acetate (p-NPA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)[5]
-
This compound (test compound)
-
Acetazolamide (positive control)
-
DMSO (for dissolving compounds)
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compound and acetazolamide in DMSO and make serial dilutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well (final volume 200 µL):
-
160 µL Assay Buffer
-
20 µL of test compound or control
-
10 µL of CA solution (final concentration to be optimized)
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Add 10 µL of p-NPA solution (prepared in a water-miscible organic solvent like acetonitrile) to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-20 minutes.
-
Data Analysis: Calculate the reaction rates and determine the IC₅₀ value for the test compound.
}
Figure 4: Workflow for the Carbonic Anhydrase (CA) Inhibition Assay.
MTT Assay for Anticancer Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][13][14][15][16]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[13]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
This compound (test compound)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well sterile cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control and cells treated with doxorubicin as a positive control.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control and determine the IC₅₀ value.
Quantitative Data Summary (Hypothetical)
| Compound | Target | Assay | IC₅₀ (µM) |
| This compound | DHPS | DHPS Inhibition | To be determined |
| Sulfamethoxazole (Control) | DHPS | DHPS Inhibition | ~10-100 |
| This compound | Carbonic Anhydrase II | CA Inhibition | To be determined |
| Acetazolamide (Control) | Carbonic Anhydrase II | CA Inhibition | ~0.1-1 |
| This compound | A549 Cancer Cells | MTT Assay | To be determined |
| Doxorubicin (Control) | A549 Cancer Cells | MTT Assay | ~0.01-0.1 |
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, molecule with the potential for significant biological activity. Its chemical structure strongly suggests that it may act as an antimicrobial agent through the inhibition of dihydropteroate synthase, a carbonic anhydrase inhibitor, and/or an anticancer agent via various mechanisms. This technical guide provides a solid foundation and detailed experimental protocols for researchers to systematically investigate these possibilities.
The logical next steps in the evaluation of this compound would be to perform the assays detailed herein to generate empirical data on its bioactivity. Positive results in these initial screens would warrant further investigation, including determination of the mechanism of action, evaluation in more complex biological systems (e.g., animal models), and structure-activity relationship (SAR) studies to optimize its potency and selectivity. The journey to understanding the full therapeutic potential of this compound begins with the rigorous application of the principles and protocols outlined in this guide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. assaygenie.com [assaygenie.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. atcc.org [atcc.org]
The Electronic Architecture of Pyridine Sulfonamides: A Technical Guide for Drug Discovery
Abstract
Pyridine sulfonamides represent a cornerstone scaffold in modern medicinal chemistry, underpinning a diverse array of therapeutic agents. Their efficacy is intrinsically linked to their nuanced electronic properties, which govern molecular interactions, reactivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the electronic landscape of pyridine sulfonamides, designed for researchers, scientists, and drug development professionals. We will dissect the fundamental electronic interplay between the pyridine ring and the sulfonamide group, detail the modulatory effects of substituents, and present robust experimental and computational protocols for their characterization. This document is structured to provide not just procedural steps, but the causal reasoning behind methodological choices, ensuring a self-validating framework for investigation and application.
Introduction: The Significance of Electronic Properties in Pyridine Sulfonamide Drug Candidates
The pyridine sulfonamide core is a privileged structure in drug design, appearing in a multitude of clinically significant molecules, including antibacterial agents, anticancer therapeutics, and enzyme inhibitors.[1][2] The biological activity of these compounds is not merely a function of their shape, but is profoundly influenced by the distribution of electrons within the molecule. This electronic architecture dictates key drug-like properties:
-
Target Engagement: The electrostatic potential on the molecular surface, governed by electron distribution, determines the strength and nature of non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets like enzymes and receptors.[3]
-
Reactivity and Metabolism: The electron density at various positions on the pyridine and aryl rings influences susceptibility to metabolic enzymes, impacting the drug's half-life and potential for bioactivation.
-
Physicochemical Properties: Electronic characteristics modulate fundamental properties such as pKa, lipophilicity (logP), and solubility, which are critical for absorption, distribution, metabolism, and excretion (ADME).[4]
Understanding and predictably tuning these electronic properties is therefore a paramount objective in the rational design of novel pyridine sulfonamide-based drugs. This guide will provide the foundational knowledge and practical methodologies to achieve this.
The Fundamental Electronic Interplay: A Duality of Effects
The defining electronic characteristic of the pyridine sulfonamide scaffold arises from the interaction between the π-deficient pyridine ring and the strongly electron-withdrawing sulfonamide group (-SO₂NHR). Research has revealed a fascinating dual electronic effect of the sulfonamide moiety when attached to the pyridine ring.[4]
-
Sigma (σ) Withdrawal: The highly electronegative oxygen and sulfur atoms in the sulfonamide group exert a strong inductive effect, withdrawing electron density through the sigma bond network. This effect decreases the σ-donating ability of the pyridine ring's nitrogen lone pair, which can influence its ability to coordinate with metal ions in metalloenzymes or form certain types of hydrogen bonds.[4]
-
Pi (π) Acceptance: The sulfonamide group also acts as a π-acceptor, withdrawing electron density from the pyridine ring's π-system. This π-accepting character is enhanced by the presence of the sulfonyl group. This has the effect of lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring system, making it more susceptible to nucleophilic attack and altering its π-stacking interactions.[4]
This dual nature—weakening σ-donation while enhancing π-acceptance—is a central theme in understanding the electronic behavior of these molecules.
Modulating Electronic Properties: The Role of Substituents
The electronic landscape of the pyridine sulfonamide core can be finely tuned by the strategic placement of substituents on both the pyridine ring and the aryl portion of the sulfonamide. The effect of these substituents can be predicted and quantified using Hammett constants (σ), which describe the electron-donating or electron-withdrawing ability of a group.[5][6]
Substituents on the Pyridine Ring
-
Electron-Donating Groups (EDGs): Groups such as alkyl (-CH₃), methoxy (-OCH₃), and amino (-NH₂) increase the electron density on the pyridine ring. This enhances the basicity of the pyridine nitrogen and can increase the energy of the Highest Occupied Molecular Orbital (HOMO).
-
Electron-Withdrawing Groups (EWGs): Halogens (-Cl, -F), nitro (-NO₂), and cyano (-CN) groups decrease the electron density on the pyridine ring. This reduces the basicity of the pyridine nitrogen and lowers the energy of the LUMO.
Substituents on the Aryl Sulfonamide Moiety
Substituents on the aryl ring attached to the sulfonamide group primarily influence the acidity of the sulfonamide N-H proton and the overall electron-withdrawing strength of the entire sulfonamide moiety.
-
EDGs on the Aryl Ring: These groups increase the electron density on the sulfonamide nitrogen, making the N-H proton less acidic.
-
EWGs on the Aryl Ring: These groups decrease the electron density on the sulfonamide nitrogen, making the N-H proton more acidic and enhancing the overall electron-withdrawing character of the group.
The interplay of these substituent effects allows for a high degree of control over the molecule's electronic properties, enabling optimization for specific biological targets and desired pharmacokinetic profiles.
Experimental Characterization of Electronic Properties
A multi-technique approach is essential for a comprehensive understanding of the electronic properties of pyridine sulfonamides. Here, we detail the core experimental workflows.
Synthesis of Substituted Pyridine Sulfonamides
The synthesis of a focused library of analogues with varying substituents is the first step in any structure-activity relationship (SAR) study. A general and reliable method for the synthesis of N-aryl pyridine sulfonamides is the reaction of an aminopyridine with an arylsulfonyl chloride in the presence of a base like pyridine.[7]
-
Dissolution: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq.) in pyridine (used as both solvent and base).
-
Cooling: Place the flask in an ice bath to cool the solution to 0 °C.
-
Addition of Sulfonyl Chloride: Slowly add a solution of benzenesulfonyl chloride (1.2 eq.) to the cooled pyridine solution dropwise while stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice water and stir vigorously to precipitate the product.
-
Isolation and Purification: Collect the crude product by vacuum filtration. The solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
This general protocol can be adapted for various substituted aminopyridines and arylsulfonyl chlorides to generate a library for electronic property studies.[8]
Electrochemical Analysis: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique for probing the redox properties of a molecule, providing direct information about the energies of the HOMO and LUMO.[9] The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential is related to the energy gained when an electron is added to the LUMO.
-
Solution Preparation: Prepare a 1-5 mM solution of the pyridine sulfonamide analyte in a suitable solvent (e.g., acetonitrile or dichloromethane). The solution must also contain a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.[10]
-
Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Background Scan: Record a cyclic voltammogram of the electrolyte solution without the analyte to establish the solvent window and identify any background peaks.
-
Analyte Scan: Add the analyte solution to the cell and record the cyclic voltammogram. The potential is swept linearly from an initial value to a switching potential and then back to the initial potential. The scan rate (e.g., 100 mV/s) can be varied to investigate the reversibility of the redox processes.
-
Data Analysis: Determine the anodic (oxidation) and cathodic (reduction) peak potentials from the resulting voltammogram. These values can be correlated with the electronic effects of the substituents.
The following diagram illustrates the workflow for a typical cyclic voltammetry experiment.
Caption: Workflow for Cyclic Voltammetry Analysis.
Spectroscopic Analysis: UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For pyridine sulfonamides, the key transitions are typically π → π* and n → π*.[11] The position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to substituent effects.
-
π → π transitions:* These involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. These are typically high-intensity absorptions.
-
n → π transitions:* These involve the promotion of a non-bonding electron (e.g., from the pyridine nitrogen) to a π* anti-bonding orbital. These are generally lower in intensity.
EDGs tend to cause a bathochromic (red) shift to longer wavelengths, while EWGs often result in a hypsochromic (blue) shift to shorter wavelengths.
-
Solution Preparation: Prepare a dilute solution of the pyridine sulfonamide in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0 AU.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Blank Spectrum: Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams to correct for solvent absorption and instrumental drift.
-
Sample Spectrum: Fill a matched quartz cuvette with the analyte solution and place it in the sample beam. Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition. Correlate shifts in λmax with the electronic nature of the substituents across the synthesized library.
Computational Investigation of Electronic Structure
Density Functional Theory (DFT) has become an indispensable tool for elucidating the electronic properties of molecules.[12][13] It provides a theoretical framework to complement and rationalize experimental findings.
Key Computational Descriptors
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the HOMO and LUMO and their energy gap (ΔE) are fundamental descriptors of electronic behavior. A smaller HOMO-LUMO gap generally indicates a molecule that is more polarizable and has a higher chemical reactivity.[14]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface. Red regions indicate areas of high electron density (nucleophilic character), while blue regions indicate areas of low electron density (electrophilic character). MEP maps are invaluable for predicting sites of non-covalent interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding and charge distribution. It can quantify the charge on each atom and describe donor-acceptor interactions within the molecule, offering a deeper understanding of the electronic effects of substituents.[15]
Computational Workflow
The following diagram outlines a typical DFT workflow for analyzing the electronic properties of a pyridine sulfonamide.
Caption: Workflow for DFT-based Electronic Property Analysis.
Data Synthesis and Interpretation
A key aspect of this guide is the integration of experimental and computational data to build a holistic understanding of the electronic properties. The following table provides a template for organizing and comparing data for a series of substituted pyridine sulfonamides.
| Substituent (R) | Hammett Constant (σ) | Oxidation Potential (Epa vs. Ag/AgCl) | λmax (nm) (π → π*) | HOMO Energy (eV) | LUMO Energy (eV) | ΔE (HOMO-LUMO) (eV) |
| -OCH₃ | -0.27 | Value | Value | Value | Value | Value |
| -CH₃ | -0.17 | Value | Value | Value | Value | Value |
| -H | 0.00 | Value | Value | Value | Value | Value |
| -Cl | +0.23 | Value | Value | Value | Value | Value |
| -CN | +0.66 | Value | Value | Value | Value | Value |
| -NO₂ | +0.78 | Value | Value | Value | Value | Value |
Values to be populated from experimental and computational results.
By populating such a table, clear correlations can be drawn. For instance, a linear relationship is often observed between the Hammett constants of the substituents and the measured oxidation potentials, providing a powerful predictive tool for designing molecules with specific redox properties.[16]
Conclusion
The electronic properties of pyridine sulfonamides are a complex yet tunable feature that is central to their function as therapeutic agents. By understanding the dual electronic nature of the sulfonamide group and the modulatory effects of substituents, researchers can rationally design molecules with optimized target interactions and pharmacokinetic profiles. The integrated experimental and computational workflows detailed in this guide provide a robust framework for the systematic investigation and exploitation of these electronic properties. This approach, grounded in causality and self-validation, will continue to drive innovation in the discovery and development of next-generation pyridine sulfonamide-based drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrooxidation of sulfanilamide and its voltammetric determination in pharmaceutical formulation, human urine and serum on glassy carbon electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinolin ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09400E [pubs.rsc.org]
- 9. ossila.com [ossila.com]
- 10. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 11. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 12. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imperial.ac.uk [imperial.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Sulfonamido tripods: tuning redox potentials via ligand modifications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Inhibitory Kinetics of 6-Aminopyridine-3-Sulfonamide against Carbonic Anhydrase
Introduction
Sulfonamides represent a critical class of compounds in medicinal chemistry, renowned for their therapeutic applications, which stem from their ability to inhibit specific enzymes.[] 6-aminopyridine-3-sulfonamide, a member of this family, is of significant interest to researchers in drug discovery and development. A thorough understanding of its inhibitory kinetics is paramount for elucidating its mechanism of action and for the development of novel therapeutics.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the in vitro inhibitory kinetics of this compound. We will focus on its interaction with a common target for sulfonamides: the metalloenzyme carbonic anhydrase (CA).[2] Carbonic anhydrases play a crucial role in a variety of physiological processes, and their inhibition has therapeutic implications in conditions like glaucoma, epilepsy, and cancer.[2][3] This guide will detail the experimental protocols, data analysis, and interpretation of results to characterize the potency and mode of inhibition of this compound.
Principle of the Assay
The protocol described herein is a colorimetric assay that monitors the enzymatic activity of carbonic anhydrase through the hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (p-NPA).[3] In the presence of CA, p-NPA is hydrolyzed to p-nitrophenol (p-NP), a yellow-colored product, leading to an increase in absorbance at 400-405 nm.[3] When an inhibitor like this compound is introduced, it binds to the enzyme, reducing the rate of p-NPA hydrolysis. The extent of this reduction is proportional to the inhibitor's concentration and potency, allowing for the determination of key kinetic parameters.
Materials and Reagents
| Component | Supplier Example | Purpose |
| This compound | N/A | Test Inhibitor |
| Carbonic Anhydrase (Human, e.g., CA II) | Sigma-Aldrich | Enzyme |
| p-Nitrophenyl acetate (p-NPA) | Sigma-Aldrich | Substrate |
| Acetazolamide | Sigma-Aldrich | Positive Control Inhibitor |
| Tris-HCl Buffer (50 mM, pH 7.4) | N/A | Assay Buffer |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for Compounds |
| 96-well, clear, flat-bottom microplates | N/A | Assay Platform |
| Microplate Reader | N/A | Absorbance Measurement |
Experimental Protocols
Protocol 1: Determination of IC50
The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[4]
1. Preparation of Reagents:
-
Assay Buffer: Prepare 50 mM Tris-HCl buffer, pH 7.4.
-
Enzyme Solution: Prepare a working solution of carbonic anhydrase in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Substrate Solution: Prepare a stock solution of p-NPA in DMSO. The final concentration in the assay should be at or near the Michaelis-Menten constant (Km) for p-NPA.
-
Inhibitor Solutions: Prepare a serial dilution of this compound in DMSO. A positive control, such as Acetazolamide, should also be prepared in the same manner.[5]
2. Assay Procedure:
-
Add assay buffer to the wells of a 96-well plate.
-
Add the inhibitor solutions (including the test compound and positive control) or DMSO (for the uninhibited control) to the respective wells.
-
Add the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 30-second intervals for 10-15 minutes using a microplate reader.[3]
3. Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Protocol 2: Determination of Mode of Inhibition and Ki
To understand how this compound inhibits carbonic anhydrase, it is crucial to determine its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and its inhibition constant (Ki). The Ki is a measure of the inhibitor's binding affinity to the enzyme.[6]
1. Assay Procedure:
-
Perform the enzymatic assay as described in Protocol 1, but with a key modification: vary the concentration of the substrate (p-NPA) at several fixed concentrations of the inhibitor.
2. Data Analysis using Lineweaver-Burk and Dixon Plots:
-
Lineweaver-Burk Plot: This is a double reciprocal plot of 1/velocity versus 1/[Substrate].[7]
-
Competitive Inhibition: Lines will intersect on the y-axis.
-
Non-competitive Inhibition: Lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Lines will be parallel.
-
-
Dixon Plot: This is a plot of 1/velocity versus inhibitor concentration at different fixed substrate concentrations.[8]
The relationship between IC50 and Ki for a competitive inhibitor can be described by the Cheng-Prusoff equation :[10]
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration.
-
Km is the Michaelis-Menten constant of the substrate.
Visualization of Experimental Workflow
Caption: Experimental workflow for determining the inhibitory kinetics of this compound.
Expected Mechanism of Action
Sulfonamides typically act as competitive inhibitors of enzymes for which para-aminobenzoic acid (PABA) is a substrate, such as dihydropteroate synthase in bacteria.[11][12] In the case of carbonic anhydrases, which are zinc-containing metalloenzymes, sulfonamides are known to coordinate to the zinc ion in the active site, mimicking a transition state of the natural substrate, carbon dioxide.[2][13] This binding prevents the substrate from accessing the active site, thus inhibiting the enzyme's catalytic activity.
Caption: Competitive inhibition of carbonic anhydrase by this compound.
Summary of Quantitative Data
The following table provides a template for summarizing the key kinetic parameters determined from the experimental data.
| Parameter | This compound | Acetazolamide (Control) |
| IC50 (µM) | Insert Value | Insert Value |
| Ki (µM) | Insert Value | Insert Value |
| Mode of Inhibition | e.g., Competitive | Competitive |
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following controls and validation steps are essential:
-
Positive Control: The inclusion of a known carbonic anhydrase inhibitor, such as acetazolamide, validates the assay's performance and provides a benchmark for comparing the potency of the test compound.[5]
-
Negative Control: A control with no inhibitor (vehicle only, e.g., DMSO) establishes the 100% enzyme activity baseline.
-
Blank Control: A control with no enzyme is included to subtract any background absorbance from the substrate.
-
Reproducibility: All experiments should be performed in triplicate to ensure the precision and reproducibility of the data.
-
Linearity: Ensure that the initial velocities are measured within the linear range of the reaction.
By adhering to these principles, the protocol becomes a self-validating system, enhancing the trustworthiness of the generated data.
References
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. courses.edx.org [courses.edx.org]
- 5. assaygenie.com [assaygenie.com]
- 6. Untitled Document [ucl.ac.uk]
- 7. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. scienceprofonline.com [scienceprofonline.com]
- 12. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 13. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Using 6-aminopyridine-3-sulfonamide in carbonic anhydrase inhibition assays
Application Note & Protocol
Quantitative Analysis of Carbonic Anhydrase Activity and Inhibition using 6-aminopyridine-3-sulfonamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a reference inhibitor in carbonic anhydrase (CA) activity assays. We delve into the fundamental mechanism of sulfonamide-based CA inhibition, present a detailed, validated protocol for a colorimetric esterase assay using p-nitrophenyl acetate (p-NPA), and offer guidance on data analysis and troubleshooting. The methodologies described herein are designed to ensure robust, reproducible, and accurate characterization of carbonic anhydrase inhibitors.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs, EC 4.2.1.1) are a ubiquitous family of zinc-containing metalloenzymes that play a pivotal role in fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][3] This seemingly simple reaction is crucial for pH homeostasis, CO₂ transport between tissues and lungs, electrolyte balance, and key biosynthetic pathways.[1]
In humans, 16 different CA isoforms have been identified, exhibiting distinct tissue distribution and subcellular localization.[1] The dysregulation of specific CA isoforms is implicated in a range of pathologies, including glaucoma, epilepsy, and the progression of various cancers.[1][4][5] In particular, the transmembrane isoforms CA IX and CA XII are overexpressed in hypoxic tumors and are considered compelling targets for novel anticancer therapies.[4][6] Consequently, the identification and characterization of potent and isoform-selective CA inhibitors (CAIs) is a significant focus of modern drug discovery.[6][7]
The Molecular Mechanism of Sulfonamide Inhibitors
The sulfonamide group (R-SO₂NH₂) is a cornerstone chemical moiety for potent CA inhibitors.[1][4] Compounds like this compound belong to this class. Their inhibitory action is a classic example of mechanism-based zinc binding.
The active site of a carbonic anhydrase enzyme features a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule or hydroxide ion.[3][4] The inhibitory mechanism proceeds as follows:
-
Deprotonation: The sulfonamide inhibitor exists in equilibrium with its deprotonated, anionic form (R-SO₂NH⁻).[3][8]
-
Zinc Coordination: The negatively charged nitrogen of the deprotonated sulfonamide group acts as a potent zinc-binding group. It directly coordinates to the Zn²⁺ ion in the active site, displacing the catalytically essential zinc-bound water/hydroxide.[4][8]
-
Tetrahedral Geometry: This binding event results in a stable, tetrahedral coordination geometry around the zinc ion, locking the enzyme in an inactive state.[9]
-
Additional Interactions: The inhibitor's potency and isoform selectivity are further defined by hydrogen bonds and hydrophobic contacts between its "tail" (the part of the molecule other than the sulfonamide group) and amino acid residues lining the active site cavity.[3][8]
This direct and high-affinity interaction makes sulfonamides, including this compound, excellent reference compounds for validating CA inhibition assays.
References
- 1. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Preparation and Handling of 6-Aminopyridine-3-Sulfonamide Stock Solutions
Abstract
This document provides a detailed protocol for the preparation, handling, and storage of high-concentration stock solutions of 6-aminopyridine-3-sulfonamide (CAS: 57187-73-2). As a compound of interest in medicinal chemistry and drug development, the accuracy and stability of its stock solutions are paramount for generating reproducible experimental data. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into best practices, from initial solubility testing to long-term storage, ensuring the integrity of the compound for downstream applications.
Introduction: The Rationale for a Validated Protocol
This application note moves beyond a simple list of steps to explain the causality behind key procedural choices. It establishes a self-validating system that includes preliminary solubility assessment, detailed preparation steps, and robust quality control and storage guidelines.
Compound Specifications & Properties
Before handling, it is crucial to be familiar with the fundamental properties of the compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 57187-73-2 | PubChem, Santa Cruz Biotechnology[3][4] |
| Molecular Formula | C₅H₇N₃O₂S | PubChem, Sigma-Aldrich[3][5] |
| Molecular Weight | 173.19 g/mol | Sigma-Aldrich[5] |
| Appearance | Solid | Sigma-Aldrich[5] |
| Purity | Lot-specific; refer to Certificate of Analysis | Santa Cruz Biotechnology[4] |
Critical Safety & Handling Precautions
This compound must be handled with appropriate care, following established laboratory safety standards.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][5]
-
Skin Irritation (Category 2): May cause skin irritation.[3]
-
Eye Irritation (Category 2): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear ANSI-certified safety glasses or goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
Engineering Controls:
-
All weighing and solvent-handling steps should be performed inside a certified chemical fume hood to minimize inhalation risk.[6]
Experimental Workflow for Stock Solution Preparation
This diagram outlines the comprehensive workflow, from receiving the compound to final storage of validated aliquots.
Caption: Workflow for preparing this compound stock solutions.
Protocol 1: Small-Scale Solubility Determination
Materials:
-
This compound powder
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated micropipettes
-
Solvents: DMSO (anhydrous), Methanol, Acetonitrile
-
Vortex mixer and/or bath sonicator
Procedure:
-
Weigh: Accurately weigh approximately 1-2 mg of the compound into three separate microcentrifuge tubes.
-
Solvent Addition:
-
To the first tube, add the volume of DMSO calculated to yield a high target concentration (e.g., for 1.73 mg, add 100 µL for a 100 mM solution).
-
Repeat for the other tubes using Methanol and Acetonitrile .
-
-
Dissolution: Vortex each tube vigorously for 2 minutes. If solids remain, place the tubes in a bath sonicator for 10-15 minutes. Gentle warming (to 30-37°C) can be attempted but monitor for any signs of degradation (color change).
-
Observation: After dissolution attempts, centrifuge the tubes briefly (1 min at 1,000 x g) to pellet any undissolved material. Carefully inspect the solution against a dark background. A clear, particulate-free solution indicates successful solubilization.
-
Solvent Selection: Choose the solvent that yields a clear solution at the highest concentration for the main stock preparation. DMSO is often the most effective choice for compounds of this type.[7]
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
Rationale: DMSO is a polar aprotic solvent capable of dissolving a wide range of organic molecules, making it a standard choice for primary compound stocks. A 10 mM concentration is a common starting point for serial dilutions in biological assays.
Materials & Equipment:
-
This compound (CAS: 57187-73-2)
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance (readable to 0.1 mg or better)
-
Class A volumetric flask or appropriate glass vial
-
Micropipettes and/or serological pipettes
-
Vortex mixer and/or bath sonicator
-
UV-resistant, screw-cap cryovials for aliquots
Procedure:
-
Calculation: Determine the mass of compound needed.
-
Formula: Mass (mg) = [Target Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )]
-
Example for 10 mL of a 10 mM stock: Mass (mg) = 10 mM x 10 mL x 173.19 g/mol = 17.32 mg
-
-
Weighing: In a chemical fume hood, carefully weigh the calculated mass (e.g., 17.32 mg) of this compound into a suitable vessel (e.g., a 15 mL glass vial).
-
Expert Tip: Using an anti-static weigh boat or weighing directly into the tared final vessel minimizes loss of the solid powder.
-
-
Solubilization:
-
Add approximately 80% of the final required volume of DMSO (e.g., 8 mL for a 10 mL final volume) to the vessel containing the compound.
-
Cap the vessel securely and vortex for 2-3 minutes.
-
If the compound is not fully dissolved, use a bath sonicator for 15-20 minutes. Avoid excessive heating, which can degrade the compound.
-
-
Final Volume Adjustment & Quality Control:
-
Once the solid is completely dissolved, resulting in a clear, colorless solution, add DMSO to reach the final target volume (e.g., 10 mL).
-
Invert the vessel several times to ensure homogeneity.
-
Perform a final visual inspection to confirm there is no precipitate or undissolved material. This visual check is a critical, self-validating step.
-
-
Aliquoting and Storage:
-
Rationale: Aliquoting prevents multiple freeze-thaw cycles, which can lead to compound degradation and precipitation from the solution over time.
-
Dispense the stock solution into smaller, single-use volumes (e.g., 20 µL, 50 µL, or 100 µL) in clearly labeled, UV-resistant cryovials.
-
Labeling: Each aliquot must be clearly labeled with:
-
Compound Name (this compound)
-
Concentration (10 mM)
-
Solvent (DMSO)
-
Date of Preparation
-
Preparer's Initials
-
-
-
Storage:
-
Short-term (≤ 1 month): Store aliquots at -20°C.
-
Long-term (> 1 month): Store aliquots at -80°C to maximize stability. General protocols for other sulfonamides suggest stability for years when stored at -20°C, but -80°C is the more conservative and recommended approach for long-term archiving.[8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H7N3O2S | CID 459534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. chembk.com [chembk.com]
- 8. pubs.acs.org [pubs.acs.org]
Experimental Design for Testing Sulfonamide Derivatives in Cell Culture
Introduction: The Rationale for Rigorous In Vitro Screening
Sulfonamides, a versatile class of synthetic compounds, have garnered significant attention in drug discovery beyond their traditional antimicrobial roles.[1] Their derivatives are being explored for a wide range of therapeutic applications, including as anticancer agents.[2][3][4] The anticancer mechanisms of sulfonamides are diverse, targeting key cellular processes such as cell cycle progression, apoptosis, and angiogenesis by inhibiting enzymes like carbonic anhydrases and tyrosine kinases.[1][2][3] Given this therapeutic potential, establishing a robust and reproducible in vitro testing platform is paramount for the efficient screening and characterization of novel sulfonamide derivatives.
This guide provides a comprehensive framework for the experimental design of testing sulfonamide derivatives in cell culture. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols and explaining the scientific principles behind the experimental choices. The aim is to ensure scientific integrity and generate reliable data to inform preclinical drug development.
Part 1: Foundational Experimental Design
A well-designed experiment is the cornerstone of trustworthy results. This section outlines the critical initial steps, from selecting the appropriate cellular model to preparing the compounds for screening.
Cell Line Selection and Culture
The choice of cell line is crucial and should be guided by the therapeutic goal.[5] For anticancer studies, a panel of cell lines representing different tumor types (e.g., breast, lung, colon) should be utilized.[4][6] It is also beneficial to include both drug-sensitive and drug-resistant cell lines to assess the compound's efficacy spectrum.
Best Practices for Cell Culture: [7][8]
-
Authentication: Regularly authenticate cell lines using methods like Short Tandem Repeat (STR) profiling to prevent cross-contamination and misidentification.[5]
-
Aseptic Technique: All cell culture work must be performed in a sterile environment using aseptic techniques to prevent microbial contamination.[8]
-
Controlled Environment: Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]
-
Passage Number: Use cells within a limited passage number to ensure genetic and phenotypic stability.[7]
Compound Preparation and Handling
Proper handling of the sulfonamide derivatives is essential for accurate and reproducible results.
-
Solubility Testing: Determine the solubility of each derivative in a panel of biocompatible solvents (e.g., DMSO, ethanol). The final solvent concentration in the cell culture medium should be non-toxic to the cells (typically ≤ 0.5%).
-
Stock Solutions: Prepare high-concentration stock solutions in the chosen solvent and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, prepare fresh working dilutions from the stock solution in the appropriate cell culture medium.[9]
Experimental Controls: The Key to Self-Validating Assays
The inclusion of appropriate controls is non-negotiable for data interpretation and validation.
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the sulfonamide derivatives. This control accounts for any effects of the solvent on cell viability and function.
-
Untreated Control: Cells cultured in medium alone, representing the baseline health and growth of the cells.
-
Positive Control: A well-characterized compound known to induce the expected effect (e.g., a standard chemotherapeutic drug like doxorubicin for cytotoxicity assays). This validates that the assay is working correctly.[10]
-
Negative Control: A compound structurally similar to the test derivatives but known to be inactive. This helps to confirm the specificity of the observed effects.
Part 2: Core Assays for Evaluating Biological Activity
This section details the key assays for assessing the biological effects of sulfonamide derivatives on cancer cells, focusing on cytotoxicity, apoptosis, and cell cycle progression.
Cytotoxicity and Cell Viability Assays
These assays are the initial step in screening to determine the concentration-dependent effect of the compounds on cell viability. The MTT assay is a widely used colorimetric method for this purpose.[11][12]
Principle of the MTT Assay: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance.[11][13]
Detailed Protocol: MTT Assay [12][14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]
-
Compound Treatment: The next day, treat the cells with a range of concentrations of the sulfonamide derivatives. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting and quantifying apoptosis by flow cytometry.[15][16]
Principle of the Annexin V/PI Assay: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised.[16][18] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Detailed Protocol: Annexin V/PI Apoptosis Assay [15][16][19]
-
Cell Treatment: Seed cells in 6-well plates and treat them with the sulfonamide derivatives at their IC50 concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15][17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Viable cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell growth arrest and death.[3] Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) is a common method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][20]
Principle of Cell Cycle Analysis: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content.[18][21] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.[20]
Detailed Protocol: Cell Cycle Analysis [18][21][22]
-
Cell Treatment: Treat cells with the sulfonamide derivatives as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.[21][22]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[23]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.
Part 3: Data Presentation and Interpretation
Quantitative Data Summary
Summarize quantitative data in tables for easy comparison.
Table 1: Cytotoxicity of Sulfonamide Derivatives (IC50 Values in µM)
| Compound | Cell Line A | Cell Line B | Cell Line C |
| Derivative 1 | 10.5 ± 1.2 | 15.2 ± 2.1 | 8.9 ± 0.9 |
| Derivative 2 | 5.8 ± 0.7 | 9.1 ± 1.5 | 4.5 ± 0.6 |
| Doxorubicin | 0.5 ± 0.1 | 0.8 ± 0.2 | 0.3 ± 0.05 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of Sulfonamide Derivatives on Apoptosis (% of Apoptotic Cells)
| Treatment | Early Apoptosis | Late Apoptosis | Total Apoptosis |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| Derivative 1 | 15.7 ± 2.3 | 8.9 ± 1.1 | 24.6 ± 3.4 |
| Derivative 2 | 25.4 ± 3.1 | 12.3 ± 1.8 | 37.7 ± 4.9 |
Data are presented as mean ± standard deviation.
Table 3: Cell Cycle Distribution Analysis (% of Cells in Each Phase)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | 60.2 ± 4.5 | 25.1 ± 3.2 | 14.7 ± 2.1 |
| Derivative 1 | 45.8 ± 3.9 | 20.5 ± 2.8 | 33.7 ± 4.2 |
| Derivative 2 | 30.1 ± 3.5 | 15.2 ± 2.5 | 54.7 ± 5.1 |
Data are presented as mean ± standard deviation.
Statistical Analysis
Employ appropriate statistical methods to determine the significance of the observed differences.[24][25] One-way ANOVA followed by a post-hoc test (e.g., Tukey's) is commonly used to compare multiple treatment groups.[24] A p-value of less than 0.05 is generally considered statistically significant.
Part 4: Visualizing Workflows and Pathways
Diagrams can effectively illustrate complex experimental workflows and biological pathways.
Experimental Workflow
Caption: General workflow for testing sulfonamide derivatives.
Apoptosis Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. mdpi.com [mdpi.com]
- 5. atcc.org [atcc.org]
- 6. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Tips for Successful Cell Culture [fdcell.com]
- 8. assaygenie.com [assaygenie.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. clyte.tech [clyte.tech]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. bosterbio.com [bosterbio.com]
- 20. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry [jove.com]
- 24. quora.com [quora.com]
- 25. Empowering statistical methods for cellular and molecular biologists - PMC [pmc.ncbi.nlm.nih.gov]
Safety and handling procedures for 6-aminopyridine-3-sulfonamide in the lab
Abstract
This document provides a comprehensive guide to the safe handling, use, and disposal of 6-aminopyridine-3-sulfonamide in a laboratory setting. The protocols outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, fostering a culture of safety and informed practice.
Introduction: Understanding the Compound
This compound is a heterocyclic building block containing both a pyridine ring and a sulfonamide group.[1] Such structures are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. The presence of the aminopyridine moiety suggests potential neurological activity, as aminopyridines are known to be potassium channel blockers.[2] The sulfonamide group is a well-established pharmacophore found in numerous antibacterial, diuretic, and anticonvulsant drugs. This combination of functional groups necessitates a thorough understanding of its reactivity and potential hazards.
Causality of Hazard: The primary hazards associated with this compound stem from its chemical structure. The aminopyridine component can lead to systemic toxicity if absorbed, while the overall solid form can pose an inhalation hazard as a dust.[3][4] The potential for skin and eye irritation is also a key consideration.[3]
Hazard Identification and Risk Assessment
A thorough risk assessment must be conducted before any work with this compound commences. This involves identifying potential hazards and evaluating the risks associated with the planned experimental procedures.
GHS Hazard Classification
Based on available data, this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system: May cause respiratory irritation.[3]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is crucial for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂S | [3] |
| Molecular Weight | 173.19 g/mol | |
| Appearance | Solid | [1] |
| Flash Point | Not applicable |
Risk Assessment Workflow
The following diagram illustrates a systematic approach to risk assessment for handling this compound.
References
Application Notes and Protocols for the Use of 6-Aminopyridine-3-Sulfonamide in Fragment-Based Screening
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the fragment, 6-aminopyridine-3-sulfonamide, in fragment-based drug discovery (FBDD) campaigns. This document outlines the rationale for its use, its key physicochemical properties, and detailed protocols for its application in primary and orthogonal biophysical screening assays.
Introduction: The Rationale for Employing this compound in FBDD
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel chemical starting points for drug development.[1] By screening small, low-complexity molecules, or "fragments," FBDD allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[2] The fragment this compound presents a compelling scaffold for FBDD campaigns due to several key features:
-
Privileged Structural Motifs: The aminopyridine moiety is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of protein targets, particularly kinases.[3] The sulfonamide group is another critical functional group found in numerous FDA-approved drugs and is known to participate in key hydrogen bonding interactions and to bind to metalloenzymes.[2][4]
-
"Rule of Three" Compliance: this compound adheres to the "Rule of Three," a set of guidelines for desirable fragment properties:
-
Molecular weight < 300 Da (173.19 g/mol )
-
cLogP < 3
-
Number of hydrogen bond donors ≤ 3
-
Number of hydrogen bond acceptors ≤ 3
-
Number of rotatable bonds ≤ 3[5]
-
-
High Ligand Efficiency: Its small size and rich functionality provide the potential for high ligand efficiency, a metric that assesses the binding affinity of a compound in relation to its size. This makes it an attractive starting point for optimization into a potent lead compound.
This guide will detail the practical application of this compound in a typical FBDD workflow, from initial screening to hit validation and characterization.
Physicochemical Properties of this compound
A thorough understanding of the fragment's properties is crucial for designing effective screening experiments.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂S | [6] |
| Molecular Weight | 173.19 g/mol | [2] |
| IUPAC Name | This compound | [6] |
| CAS Number | 57187-73-2 | [6] |
| Appearance | Solid | [2] |
| Hydrogen Bond Donors | 3 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 1 | Calculated |
FBDD Workflow Utilizing this compound
A typical FBDD campaign involves a primary screen to identify initial hits, followed by orthogonal validation and structural characterization to confirm binding and elucidate the binding mode.
Caption: FBDD workflow for this compound.
Primary Screening Protocols
The goal of the primary screen is to rapidly identify fragments that interact with the target protein. Thermal Shift Assay (TSA) and Surface Plasmon Resonance (SPR) are well-suited for this purpose due to their high throughput and sensitivity.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA measures the change in a protein's melting temperature (Tm) upon ligand binding.[7] A positive shift in Tm indicates that the fragment stabilizes the protein, suggesting a binding event.
-
Fragment Preparation:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Create a working stock by diluting the 100 mM stock to 10 mM in the assay buffer.
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
20 µL of target protein solution (e.g., 2 µM final concentration in assay buffer).
-
2.5 µL of SYPRO Orange dye (5000x stock diluted 1:1000 in assay buffer).
-
2.5 µL of 10 mM this compound working stock (for a final concentration of 1 mM).
-
For control wells, add 2.5 µL of assay buffer with 10% DMSO instead of the fragment.
-
-
Seal the plate with an optically clear seal.
-
-
Data Acquisition:
-
Use a real-time PCR instrument to monitor the fluorescence of SYPRO Orange as the temperature is increased from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
-
Data Analysis:
-
Determine the Tm for each well by fitting the fluorescence data to a Boltzmann equation.
-
A hit is typically defined as a ΔTm (Tm with fragment - Tm of control) of ≥ 2 °C.
-
Caption: Thermal Shift Assay (TSA) Protocol Workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that detects changes in mass on a sensor chip surface, allowing for the real-time monitoring of binding events.[8]
-
Chip Preparation:
-
Immobilize the target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.
-
-
Fragment Preparation:
-
Prepare a dilution series of this compound in running buffer (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM). Ensure the final DMSO concentration is consistent across all samples and the running buffer (typically ≤ 1%).
-
-
Data Acquisition:
-
Inject the fragment dilutions over the target and reference flow cells.
-
Monitor the change in response units (RU) over time.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the target flow cell signal to correct for bulk refractive index changes.
-
Analyze the steady-state response as a function of fragment concentration to determine the dissociation constant (KD).
-
A fragment is considered a hit if it shows a concentration-dependent binding response.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein thermal shifts to identify low molecular weight fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bioradiations.com [bioradiations.com]
Application Notes & Protocols: Mastering the Crystallization of Pyridine-3-Sulfonamide Derivatives
Introduction: The Critical Role of Crystallization in Drug Development
For researchers in drug development, the solid-state form of an active pharmaceutical ingredient (API) is of paramount importance. Crystallization is the fundamental process that governs this form, transforming a dissolved or amorphous compound into a highly ordered crystalline lattice.[1] For pyridine-3-sulfonamide derivatives—a class of compounds significant for their diverse pharmacological activities—mastering crystallization is not merely a purification step; it is a critical determinant of a drug candidate's ultimate success. The chosen crystalline form, or polymorph, directly influences vital physicochemical properties such as solubility, stability, bioavailability, and manufacturability.[1]
Sulfonamides are well-known for their complex hydrogen-bonding capabilities, which can lead to the formation of multiple polymorphic forms.[2][3][4] The pyridine ring adds another layer of complexity with its potential for hydrogen bond acceptance.[5] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of field-proven techniques for crystallizing these challenging yet promising molecules. The protocols herein are designed not just as a series of steps, but as a self-validating system, grounded in the principles of crystal engineering and supported by authoritative references.
Chapter 1: The Foundations of Crystallization
Successful crystallization is an exercise in controlling thermodynamics and kinetics. The entire process hinges on creating a supersaturated solution , a non-equilibrium state where the concentration of the solute exceeds its solubility limit at a given temperature. This state provides the thermodynamic driving force for both nucleation (the initial formation of stable crystalline nuclei) and subsequent crystal growth .[1][6] The rate at which supersaturation is achieved and maintained dictates the final outcome: rapid changes often lead to many small, imperfect crystals, while slow, controlled changes are the key to obtaining large, high-quality single crystals suitable for analysis.[7]
Chapter 2: Core Crystallization Protocols
This section details the most effective and commonly employed methods for crystallizing organic small molecules. Each protocol is accompanied by expert insights to explain the rationale behind key steps and to aid in troubleshooting.
Protocol 1: Slow Evaporation
This is often the simplest and most successful method for crystallizing air-stable compounds.[8][9] It is particularly effective when a moderate amount of material is available (enough to create a few milliliters of a near-saturated solution).[9][10]
Causality: The technique works by gradually increasing the solute concentration as the solvent evaporates. This slow path to supersaturation minimizes the rate of nucleation, allowing existing nuclei to grow into larger, more ordered crystals.[1][11]
Detailed Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent in which your pyridine-3-sulfonamide derivative has moderate solubility at room temperature. Highly volatile solvents should be used with caution as they can evaporate too quickly, leading to poor crystal quality.[8]
-
Solution Preparation: Dissolve the compound in the chosen solvent to create a nearly saturated solution. Gentle warming can be used to aid dissolution.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel (a small vial or test tube is ideal) to remove any dust or particulate matter that could act as unwanted nucleation sites.[12]
-
Setup: Cover the vessel to slow down the evaporation rate. A common method is to cover the vial with parafilm and pierce it with a needle.[7][12] The number and size of the holes can be adjusted to control the rate.[9]
-
Incubation: Place the vessel in a vibration-free location and allow it to stand undisturbed for several days to weeks.[10]
Scientist's Notes & Troubleshooting:
-
Problem: No crystals form.
-
Cause: The solution may not be sufficiently concentrated.
-
Solution: Allow more solvent to evaporate or add more holes to the covering to slightly increase the evaporation rate.
-
-
Problem: A crust of microcrystals forms around the edge of the solution.
-
Cause: Evaporation is too rapid.
-
Solution: Use a less volatile solvent or reduce the opening size of the vessel.
-
-
Expert Tip: Using a solvent mixture can sometimes yield better results. Dissolve the compound in a "good" solvent and add a "poor" solvent (in which it is less soluble) until the solution is slightly turbid. Then, add a drop of the good solvent to clarify it before setting it up for evaporation.[12]
Workflow Diagram: Slow Evaporation
Caption: Workflow for the slow evaporation crystallization method.
Protocol 2: Slow Cooling (Cooling Crystallization)
This technique is ideal for compounds whose solubility is highly dependent on temperature.[13][14] It involves dissolving the compound in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly, causing the solubility to decrease and the compound to crystallize.
Detailed Step-by-Step Methodology:
-
Solvent Selection: Identify a solvent that dissolves the compound well when hot but poorly at room temperature or below.[7]
-
Solution Preparation: Add the compound to the solvent in a flask and heat the mixture (e.g., in a water or oil bath) with stirring until the solid is completely dissolved.[11]
-
Slow Cooling: The key to this method is the cooling rate.
-
Method A (Basic): Turn off the heat source and allow the bath and flask to cool to room temperature together. Insulating the apparatus (e.g., with glass wool or cotton) can further slow the process.[7]
-
Method B (Controlled): Place the sealed vessel in a Dewar flask filled with warm water and allow it to cool slowly over many hours.[8][9]
-
-
Further Cooling: Once at room temperature, the flask can be transferred to a refrigerator (4 °C) or freezer (-20 °C) to maximize the yield of crystals.
-
Harvesting: Collect the crystals by filtration.
Scientist's Notes & Troubleshooting:
-
Problem: The compound "oils out," forming a liquid layer instead of crystals.
-
Problem: Only very fine needles or powder precipitate.
-
Cause: The cooling was too fast, leading to rapid nucleation.
-
Solution: Decrease the cooling rate significantly. Ensure the solution is free of impurities, which can promote excessive nucleation.[7]
-
-
Expert Tip: Seeding the solution with a previously obtained crystal of the desired polymorph can be a powerful way to control the crystal form and bypass the stochastic nature of nucleation.[2][7]
Workflow Diagram: Slow Cooling
Caption: Workflow for the slow cooling crystallization method.
Protocol 3: Vapor Diffusion
This is arguably the best method for crystallizing milligram quantities of a compound and is a cornerstone of protein and small-molecule crystallography.[8][10][16]
Causality: The technique relies on the slow diffusion of a volatile "anti-solvent" (a liquid in which the compound is insoluble) into a solution of the compound.[17] As the anti-solvent vapor dissolves into the compound's solution, it gradually reduces the compound's solubility, gently pushing the system toward supersaturation and crystallization.[11]
Detailed Step-by-Step Methodology:
-
Solvent/Anti-solvent Selection: Choose a solvent/anti-solvent pair that is miscible. The compound should be soluble in the primary solvent and insoluble in the anti-solvent.[17] Typically, the anti-solvent is more volatile than the solvent.
-
Setup (Vial-in-a-Jar):
-
Dissolve 2-5 mg of the compound in a small volume (e.g., 0.5 mL) of the primary solvent in a small, open vial.
-
Place this inner vial inside a larger jar or beaker.
-
Add a larger volume (e.g., 2-5 mL) of the anti-solvent to the bottom of the outer jar, ensuring the liquid level is below the top of the inner vial.[7]
-
Seal the outer jar tightly with a lid or parafilm.
-
-
Incubation: Place the sealed system in a stable, vibration-free environment.
-
Observation: Crystals will typically form in the inner vial over a period of days to weeks.
Scientist's Notes & Troubleshooting:
-
Problem: The solution in the inner vial turns cloudy immediately or precipitates amorphous solid.
-
Cause: The anti-solvent is too powerful or is diffusing too quickly.
-
Solution: Choose a less effective anti-solvent or place the setup in a cooler environment (e.g., a refrigerator) to slow the diffusion rate.[16]
-
-
Problem: The volume in the inner vial increases, but no crystals form.
-
Cause: The system has not yet reached a sufficient level of supersaturation.
-
Solution: Be patient. This is a slow method. If weeks pass with no result, try a slightly different solvent/anti-solvent ratio or a more potent anti-solvent.
-
-
Expert Tip: Common solvent/anti-solvent pairs include Tetrahydrofuran/Hexane, Methylene Chloride/Cyclopentane, and Methanol/Tetrahydrofuran.[18]
Workflow Diagram: Vapor Diffusion
Caption: Workflow for the vapor diffusion crystallization method.
Chapter 3: Optimization and Troubleshooting
The success of crystallization often lies in the fine-tuning of its parameters. Solvent selection is the most critical variable.
Solvent Selection Strategy
The ideal crystallization solvent or solvent system is one that allows for a slow and controlled approach to supersaturation. The choice of solvent can also dictate which polymorphic form is favored.[2][19]
Solvent Property Comparison Table
| Solvent | Polarity Index | Boiling Point (°C) | Hydrogen Bonding | Common Use Case |
| Water | 10.2 | 100 | Donor & Acceptor | For polar, water-soluble compounds |
| Methanol | 5.1 | 65 | Donor & Acceptor | Good for many polar organic molecules |
| Ethanol | 4.3 | 78 | Donor & Acceptor | General purpose, less volatile than methanol |
| Isopropanol | 3.9 | 82 | Donor & Acceptor | Often used in cooling crystallizations[20][21] |
| Acetonitrile | 5.8 | 82 | Acceptor | Good for moderately polar compounds |
| Acetone | 5.1 | 56 | Acceptor | Volatile, good for slow evaporation |
| Ethyl Acetate | 4.4 | 77 | Acceptor | Excellent general-purpose solvent[8] |
| Dichloromethane | 3.1 | 40 | Weak Acceptor | Very volatile, use with care[8] |
| Toluene | 2.4 | 111 | None | Good for non-polar compounds, can aid packing[8] |
| Hexane | 0.1 | 69 | None | Common anti-solvent for non-polar compounds |
General Troubleshooting Guide
| Issue | Common Causes | Recommended Solutions |
| No Crystals Form | 1. Solution is undersaturated.2. Nucleation barrier is too high. | 1. Concentrate the solution further (evaporation).2. Scratch the inside of the glass with a rod.3. Add a seed crystal.[7]4. Cool the solution to a lower temperature. |
| "Oiling Out" | 1. Compound's melting point is lower than solution temperature.2. High concentration of impurities.3. Cooling is too rapid.[7] | 1. Reheat to dissolve, add more solvent, and cool much more slowly.2. Try a solvent with a lower boiling point.3. Purify the compound further before crystallization. |
| Rapid Crystal Formation | 1. Solution is too concentrated.2. Cooling or evaporation is too fast. | 1. Reheat and add more solvent.2. Insulate the flask or reduce the opening to slow the process down.[7] |
| Poor Crystal Quality | 1. Nucleation rate is too high.2. Presence of impurities.3. Rapid cooling or evaporation.[7] | 1. Decrease the level of supersaturation (use more solvent or cool/evaporate more slowly).2. Ensure the starting material has high purity.3. Try a different solvent or solvent mixture.[7] |
References
- 1. syrris.com [syrris.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. benchchem.com [benchchem.com]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. Slow Evaporation Method [people.chem.umass.edu]
- 13. bia.si [bia.si]
- 14. m.youtube.com [m.youtube.com]
- 15. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 16. unifr.ch [unifr.ch]
- 17. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 18. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 21. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Aminopyridine-3-sulfonamide
Welcome to the technical support center for the synthesis of 6-aminopyridine-3-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance the yield, purity, and efficiency of their synthetic routes. We will explore common challenges, provide in-depth troubleshooting advice, and present detailed protocols grounded in established chemical principles.
Overview of Synthetic Challenges
The synthesis of this compound, a valuable building block in medicinal chemistry, presents several challenges that can impact overall yield and purity. These often arise from the harsh conditions required for electrophilic aromatic substitution on the pyridine ring and the sensitive nature of the amino group. Key hurdles include:
-
Controlling Regioselectivity: Ensuring the sulfonyl group is introduced at the desired C-3 position.
-
Harsh Reaction Conditions: High temperatures and strong acids used in sulfonation can lead to product degradation and charring.[1]
-
Intermediate Stability: The primary intermediates, such as the sulfonic acid and sulfonyl chloride, can be challenging to handle and purify.
-
Side Reactions: The potential for over-chlorination or competing reactions can reduce the yield of the desired product.[2]
This guide provides a structured approach to navigate these issues, drawing from established literature and practical experience.
Section 1: Understanding the Primary Synthetic Pathways
Two principal routes are commonly employed for the synthesis of this compound. The choice of pathway often depends on the availability of starting materials, scale, and safety considerations.
-
Route A: The Sulfonation Pathway. This classic approach begins with the sulfonation of 2-aminopyridine.
-
Route B: The SNAr Pathway. This route utilizes a pre-functionalized pyridine, such as 6-chloropyridine-3-sulfonamide, and introduces the amino group in a final nucleophilic aromatic substitution (SNAr) step.
Caption: Comparison of the two primary synthetic routes to this compound.
Section 2: Troubleshooting Guide and FAQs
This section addresses specific issues you may encounter during synthesis in a practical question-and-answer format.
Part A: Issues in the Sulfonation Pathway (Route A)
Q1: My sulfonation of 2-aminopyridine results in a low yield and significant charring. How can I improve this?
A1: This is a common issue due to the high reaction temperature (often >200°C) required to overcome the deactivation of the pyridine ring by protonation in strong acid.[1] The key is to balance temperature control with reaction time.
-
Causality: At elevated temperatures in concentrated sulfuric acid, organic materials, especially those with sensitive amino groups, are prone to oxidative degradation and polymerization, leading to charring.
-
Troubleshooting Steps:
-
Temperature Control: Ensure uniform heating. A sand bath or a mechanically stirred reaction vessel provides better heat distribution than a simple heating mantle. Do not exceed 210-220°C.
-
Reaction Time: Monitor the reaction progress using TLC (if a suitable system can be found for the highly polar product) or by working up small aliquots. Over-extending the reaction time (e.g., beyond 5-6 hours) often leads to more degradation without a significant increase in conversion.[1]
-
Reagent Stoichiometry: Use a molar ratio of at least 3:1 of concentrated sulfuric acid to 2-aminopyridine to ensure the mixture remains stirrable and to act as a solvent.[1]
-
Work-up Procedure: Quenching the reaction mixture by pouring it onto crushed ice is critical. This must be done carefully and slowly to manage the exothermic release of heat. Rapid quenching precipitates the sulfonic acid product while keeping degradation byproducts in solution.[1]
-
Caption: Troubleshooting decision tree for the sulfonation of 2-aminopyridine.
Q2: The conversion of 6-aminopyridine-3-sulfonic acid to the sulfonyl chloride is inefficient. What are the critical parameters?
A2: This step is moisture-sensitive and requires aggressive chlorinating agents. The primary cause of failure is often the presence of water or incomplete reaction.
-
Causality: Phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) are highly reactive towards water. Any moisture in the sulfonic acid starting material will consume the reagents, preventing the formation of the sulfonyl chloride. POCl₃ is often used as a catalyst or co-solvent in this reaction.[1]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry the 6-aminopyridine-3-sulfonic acid starting material in a vacuum oven before use. Use dry glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality and Stoichiometry: Use fresh, high-quality PCl₅. A molar ratio of at least 2:1 of PCl₅ to sulfonic acid is recommended to ensure complete conversion.
-
Temperature and Time: The reaction typically requires heating under reflux (around 130°C) for several hours (e.g., 5 hours) to drive it to completion.[1]
-
Thorough Mixing: The reaction is often a slurry. Ensure efficient stirring to promote contact between the solid sulfonic acid and the PCl₅. Grinding the two solids together before adding POCl₃ can improve reactivity.[1]
-
Q3: What is the best method for the final amination of 6-aminopyridine-3-sulfonyl chloride?
A3: The conversion of the sulfonyl chloride to the sulfonamide is a standard nucleophilic acyl substitution. The most common and effective method is reaction with an ammonia source.
-
Causality: Sulfonyl chlorides are highly electrophilic and react readily with nucleophiles like ammonia. The choice of ammonia source affects the reaction conditions and work-up.
-
Recommended Methods:
-
Aqueous Ammonia: Stirring the sulfonyl chloride with concentrated aqueous ammonia (ammonium hydroxide) at room temperature or with gentle heating is often sufficient. This method is straightforward and uses a readily available reagent.
-
Ammonia Gas: Bubbling anhydrous ammonia gas through a solution of the sulfonyl chloride in an inert solvent (e.g., THF, dioxane) can provide a very clean reaction, as the only byproduct is ammonium chloride, which can be filtered off.
-
Ammonium Salts: Using a combination of an ammonium salt (like NH₄Cl) and a base can generate ammonia in situ, but this is generally less efficient than the methods above.
-
Part B: Issues in the SNAr Pathway (Route B)
Q4: I am attempting the amination of 6-chloropyridine-3-sulfonamide, but the reaction is slow and the yield is low. How can I improve it?
A4: The success of this Nucleophilic Aromatic Substitution (SNAr) reaction depends on activating the pyridine ring and using effective reaction conditions.
-
Causality: For an SNAr reaction to proceed, the aromatic ring must be electron-deficient. The sulfonyl group (-SO₂NH₂) at the 3-position and the ring nitrogen work together to activate the C-6 position for nucleophilic attack. However, pyridine is less reactive than other heteroaromatics like pyrimidine.[3] The chlorine at the 6-position is ortho to the ring nitrogen, which helps stabilize the negative charge in the Meisenheimer intermediate, facilitating the substitution.[4]
-
Troubleshooting Steps:
-
Increase Temperature: SNAr reactions on chloropyridines often require elevated temperatures (e.g., 100-150°C), sometimes in a sealed vessel to maintain pressure.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP can accelerate SNAr reactions by solvating the cation of the base and leaving the nucleophile more reactive. Water can also be an effective "green" solvent for some SNAr aminations.[3]
-
Use a Catalyst: While often not strictly necessary for activated pyridines, copper-catalyzed conditions (a variation of the Ullmann condensation) can sometimes improve yields and allow for lower reaction temperatures.
-
Choice of Amine Source: Using concentrated aqueous ammonia under pressure and heat is a common industrial method. For laboratory scale, this can be achieved in a sealed pressure vessel.
-
Section 3: Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.
Protocol 1: Synthesis of 6-Aminopyridine-3-sulfonic Acid (from Route A)
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add concentrated sulfuric acid (3.0 molar equivalents).
-
Addition: Carefully add 2-aminopyridine (1.0 molar equivalent) portion-wise to the stirred sulfuric acid. The addition is exothermic; maintain the temperature below 40°C using an ice bath if necessary.
-
Reaction: Heat the reaction mixture to 210°C using a sand bath and maintain this temperature with vigorous stirring for 5 hours.[1]
-
Work-up: Cool the mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with stirring.
-
Isolation: The 6-aminopyridine-3-sulfonic acid will precipitate as a solid. Allow the ice to melt completely, then isolate the solid by filtration.
-
Purification: Wash the filter cake thoroughly with cold water to remove any residual sulfuric acid. The product can be recrystallized from hot water to improve purity.[1] Dry the final product under vacuum.
Protocol 2: Synthesis of 6-Aminopyridine-3-sulfonyl Chloride (from Route A)
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and POCl₃ fumes), place the dried 6-aminopyridine-3-sulfonic acid (1.0 molar equivalent).
-
Reagent Addition: Add solid phosphorus pentachloride (PCl₅, 2.0 molar equivalents) and a few drops of phosphorus oxychloride (POCl₃) as a catalyst.[1]
-
Reaction: Heat the mixture under reflux at approximately 130°C for 5 hours. The mixture will likely be a thick slurry that turns into a more mobile liquid as the reaction progresses.
-
Work-up: Cool the reaction mixture to room temperature. Very carefully, pour the mixture onto crushed ice. The sulfonyl chloride will precipitate as a solid.
-
Isolation: Filter the solid product and wash it sequentially with cold water and a cold, dilute sodium bicarbonate solution to neutralize any remaining acidic impurities. Finally, wash again with cold water.
-
Drying: Dry the 6-aminopyridine-3-sulfonyl chloride under vacuum. It is advisable to use this intermediate immediately in the next step due to its sensitivity to moisture.
Protocol 3: Synthesis of this compound (Final Step)
-
Setup: In a round-bottom flask, suspend the crude 6-aminopyridine-3-sulfonyl chloride (1.0 molar equivalent) in a suitable solvent like THF or acetone.
-
Reaction: Cool the suspension in an ice bath. Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 molar equivalents) with vigorous stirring.
-
Completion: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the sulfonyl chloride.
-
Isolation: If the product precipitates, it can be collected by filtration. If it remains in solution, remove the organic solvent under reduced pressure. The remaining aqueous solution can be cooled to induce crystallization.
-
Purification: The crude this compound can be purified by recrystallization from water or an ethanol/water mixture.
Section 4: Summary of Optimized Reaction Conditions
| Step | Key Reagents | Temp. (°C) | Time (h) | Molar Ratio (Reagent:Substrate) | Key Considerations |
| Sulfonation | 2-Aminopyridine, H₂SO₄ | 210°C | 5 | 3:1 | Uniform heating is critical to prevent charring.[1] |
| Chlorination | 6-Aminopyridine-3-sulfonic acid, PCl₅, POCl₃ | ~130°C | 5 | 2:1 | Must be performed under anhydrous conditions.[1] |
| Amination (from Sulfonyl Chloride) | 6-Aminopyridine-3-sulfonyl chloride, Aq. NH₃ | 0 - 25°C | 1 - 2 | >5:1 | Use excess ammonia to ensure complete reaction. |
| Amination (SNAr) | 6-Chloropyridine-3-sulfonamide, Aq. NH₃ | 100-150°C | 4 - 12 | >10:1 | Often requires a sealed vessel due to temperature.[3][4] |
References
Technical Support Center: Troubleshooting Low Solubility of 6-aminopyridine-3-sulfonamide in Aqueous Buffers
Welcome to the technical support center for 6-aminopyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the low aqueous solubility of this compound. Here, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to facilitate your experiments.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound is a molecule that possesses both a basic aromatic amine on a pyridine ring and an acidic sulfonamide group. This amphoteric nature, combined with its overall molecular structure, contributes to its limited solubility in neutral aqueous solutions. The key to successfully working with this compound lies in understanding and manipulating its ionization state.
| Property | Estimated Value/Characteristic | Source |
| Molecular Weight | 173.19 g/mol | [1][2] |
| Calculated logP | -0.9 | [1] |
| Estimated pKa (Pyridine Amino Group) | ~6.5 - 7.0 | Inferred from 2-aminopyridine (pKa ~6.86)[3] |
| Estimated pKa (Sulfonamide Group) | ~9.5 - 10.5 | Inferred from benzenesulfonamide (pKa ~10.1)[4][5] |
The low logP value suggests a degree of hydrophilicity, yet intermolecular forces in the solid state can still limit dissolution in water. The two pKa values are critical: the pyridine amino group will be protonated and positively charged at acidic pH, while the sulfonamide group will be deprotonated and negatively charged at alkaline pH. At a neutral pH, the molecule exists predominantly in its least soluble, neutral form.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my neutral phosphate-buffered saline (PBS) at my desired concentration. What is the first thing I should try?
A1: The most common reason for low solubility in neutral buffers is that the compound is at or near its isoelectric point, where it has minimal charge. The primary and most effective strategy is to adjust the pH of your buffer.
-
For Acidic Conditions: Lowering the pH to at least two units below the estimated pKa of the pyridine amino group (e.g., pH 4.5 or lower) will protonate the amino group, forming a more soluble cationic species.
-
For Alkaline Conditions: Increasing the pH to at least one to two units above the estimated pKa of the sulfonamide group (e.g., pH 11.5 or higher) will deprotonate the sulfonamide, forming a more soluble anionic species.
Always ensure that the chosen pH is compatible with your experimental system (e.g., cell viability, protein stability).
Q2: I tried adjusting the pH, but I'm still not achieving the desired concentration, or the required pH is not suitable for my experiment. What are my other options?
A2: If pH adjustment alone is insufficient or incompatible with your assay, the next step is to consider the use of co-solvents. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6]
Commonly used co-solvents in biological research include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol
It is crucial to prepare a concentrated stock solution of your compound in the chosen co-solvent and then dilute it into your aqueous buffer. Important: The final concentration of the co-solvent in your assay should be kept to a minimum (typically <1%, and often <0.1%) to avoid off-target effects. Always include a vehicle control in your experiments with the same final concentration of the co-solvent.
Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?
A3: This is a common issue known as "crashing out." It occurs when the compound rapidly becomes insoluble as it is transferred from a high-solubility organic solvent to a low-solubility aqueous environment. Here are several techniques to mitigate this:[7][8]
-
Slow, Dropwise Addition: Add the stock solution to the aqueous buffer very slowly, drop by drop, while vigorously stirring or vortexing the buffer. This avoids localized high concentrations of the compound.
-
Pre-warming the Buffer: Gently warming the aqueous buffer can sometimes help to keep the compound in solution, as solubility often increases with temperature.[9]
-
Lowering the Final Concentration: You may need to work at a lower final concentration of this compound that is within its solubility limit in the final buffer composition.
-
Using an Intermediate Dilution Step: Before the final dilution into the aqueous buffer, perform an intermediate dilution of your stock solution in a mixture of the co-solvent and water.
Q4: Can I use cyclodextrins to improve the solubility of this compound?
A4: Yes, cyclodextrins are an excellent option for increasing the aqueous solubility of poorly soluble compounds.[10][11] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate the nonpolar parts of a guest molecule, like the pyridine ring of this compound, forming a more water-soluble inclusion complex.[12]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and biocompatible derivative. You would typically prepare an aqueous solution of HP-β-CD and then add your compound to it, followed by stirring or sonication to facilitate complex formation.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting the low solubility of this compound.
Caption: A step-by-step workflow for addressing solubility issues.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
This protocol will help you determine the optimal pH for dissolving this compound.
Materials:
-
This compound
-
A series of buffers (e.g., citrate, phosphate, borate) with pH values ranging from 2 to 12
-
Vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Methodology:
-
Prepare a set of buffers at various pH points (e.g., 2, 4, 6, 7, 8, 10, 12).
-
Add an excess amount of solid this compound to a fixed volume of each buffer in separate tubes.
-
Vortex the tubes vigorously for 2 minutes.
-
Equilibrate the samples by rotating them at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV with a standard curve).
-
Plot the solubility as a function of pH to identify the pH range with the highest solubility.
Protocol 2: Co-solvent Screening
This protocol is for identifying an effective co-solvent and its optimal concentration.
Materials:
-
This compound
-
Aqueous buffer of choice (at a pH where the compound has some, albeit low, solubility)
-
Co-solvents: DMSO, Ethanol, PEG 400
-
Analytical method for concentration determination
Methodology:
-
Prepare a high-concentration stock solution of this compound in each co-solvent (e.g., 50 mg/mL in DMSO).
-
Prepare a series of aqueous buffer solutions containing different percentages of each co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
Add an excess of solid this compound to each co-solvent/buffer mixture.
-
Follow steps 3-7 from Protocol 1 to determine the solubility in each condition.
-
Select the co-solvent and concentration that provides the desired solubility while being compatible with your experimental system.
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
This protocol outlines the preparation of a more soluble formulation of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
Methodology:
-
Prepare a solution of HP-β-CD in your desired aqueous vehicle (e.g., 10% w/v in water).
-
Slowly add the solid this compound to the stirring HP-β-CD solution.
-
Continue stirring at room temperature for 24-48 hours to allow for complex formation. Sonication can be used to expedite the process.
-
Visually inspect the solution for any undissolved material. If necessary, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized compound using a suitable analytical method.
Logical Relationships in Solubility Enhancement
The choice of a solubilization strategy depends on the experimental constraints and the physicochemical properties of the compound.
Caption: Relationship between compound properties and solubilization strategies.
We hope this technical guide provides you with the necessary information to overcome the solubility challenges of this compound. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. This compound | C5H7N3O2S | CID 459534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C5H7N3O2S) [pubchemlite.lcsb.uni.lu]
- 3. Aminopyridine | lookchem [lookchem.com]
- 4. 6-Aminopyridine-3-sulfonic acid | C5H6N2O3S | CID 459533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sciresliterature.org [sciresliterature.org]
- 6. ajpsonline.com [ajpsonline.com]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. scispace.com [scispace.com]
- 11. humapub.com [humapub.com]
- 12. researchgate.net [researchgate.net]
Addressing common issues in 6-aminopyridine-3-sulfonamide enzymatic assays
Introduction
Welcome to the technical support guide for 6-aminopyridine-3-sulfonamide and its application in enzymatic assays. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when characterizing the inhibitory activity of this compound, primarily against its known targets, the carbonic anhydrases (CAs). As a pyridine-containing sulfonamide, its mechanism of action and physicochemical properties present unique considerations for robust and reproducible assay design. This guide provides in-depth, experience-driven solutions in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC₅₀ values for this compound are inconsistent across experiments. What are the most likely causes?
High variability in potency measurements is a frequent issue stemming from several subtle, often overlooked, experimental variables.
Answer: Inconsistency in IC₅₀ values typically points to a lack of tight control over one of three areas: the enzyme, the compound, or the assay conditions.
-
Enzyme Instability and Concentration: Carbonic anhydrases are generally robust, but their activity is paramount. Ensure your enzyme stock is correctly quantified, aliquoted to avoid repeated freeze-thaw cycles, and kept on ice during experiments.[1] The final concentration of the enzyme in the assay should be well below the measured Kᵢ of the inhibitor to avoid "ligand depletion," a condition where a significant fraction of the inhibitor is bound to the enzyme, shifting the apparent IC₅₀.
-
Buffer Composition and pH Control: The CA catalytic mechanism involves a proton shuttle, making it highly sensitive to buffer composition and pH.[2][3] The deprotonated sulfonamide anion is the species that binds to the catalytic zinc ion in the CA active site.[4][5] Therefore, a stable pH is critical for both consistent enzyme activity and a consistent inhibitor binding competency. Use a buffer with a pKa close to the assay's target pH (e.g., HEPES or Tris for pH ~7.5) and verify the pH of the final reaction mixture.
-
Compound Handling: Ensure your this compound stock solution in DMSO is fully dissolved. Before making serial dilutions, vortex the stock vial and visually inspect for any precipitate. Inaccurate serial dilutions are a major source of error.
Below is a troubleshooting workflow to diagnose the source of variability.
Caption: Troubleshooting flowchart for inconsistent IC₅₀ values.
Q2: My compound precipitates when I add it to the aqueous assay buffer. How can I resolve this?
Answer: Solubility issues are common for aromatic compounds like this compound. The key is to maintain the compound in solution without compromising enzyme activity.
-
Manage Final DMSO Concentration: The most common cause is exceeding the aqueous solubility limit when diluting the DMSO stock. Aim for a final DMSO concentration of ≤1% in the assay. If higher concentrations are needed, ensure your enzyme is tolerant to that level of DMSO by running a solvent-activity curve.
-
Modify Buffer Conditions: Increasing the pH slightly can sometimes improve the solubility of compounds with acidic protons (like the sulfonamide NH), but this must be balanced with the optimal pH for the enzyme. Adding a low concentration (e.g., 0.01%) of a non-denaturing detergent like Triton X-100 or Tween-20 can also help, but must be validated for non-interference with the enzyme.
-
Use a "Pre-Dilution" Step: Instead of adding a small volume of highly concentrated DMSO stock directly into the full assay volume, create an intermediate dilution in your assay buffer. This gradual reduction in solvent concentration can prevent the compound from crashing out of solution.
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| Final DMSO % | 1% | ≤ 0.5% | Minimizes solvent effects and reduces the chance of precipitation. |
| Buffer pH | 7.4 | 7.6 - 7.8 | May increase solubility of acidic sulfonamides, but check enzyme pH optimum. |
| Additives | None | 0.01% Triton X-100 | Non-denaturing detergents can help solubilize hydrophobic compounds. |
| Mixing Order | Compound to Buffer | Compound to Buffer (w/ vortex) | Vigorous mixing during addition can prevent localized high concentrations. |
Table 1: Recommended adjustments for improving compound solubility in assay buffer.
Q3: Which assay format is best for characterizing inhibitors of carbonic anhydrase?
Answer: The choice of assay depends on your specific needs, such as throughput, required kinetic data, and available equipment. There is no single "best" format, but each has distinct advantages.
-
Stopped-Flow Spectrophotometry: This is the gold standard for determining kinetic parameters (kcat, KM) and inhibition constants (Kᵢ).[4][6] It measures the initial rates of CO₂ hydration by monitoring the rapid pH change via an indicator. Its main drawback is the requirement for specialized, expensive equipment.
-
Colorimetric (Esterase) Assay: This high-throughput method uses p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed by some CA isoforms (primarily α-CAs) to produce the yellow p-nitrophenolate anion.[2][6] It is simple and reliable for screening but is an indirect measure of the physiological reaction and not all CA families exhibit esterase activity.[6]
-
Fluorescence-Based Assays: These methods offer high sensitivity and are amenable to high-throughput screening.[7] One common approach is an indicator-displacement assay, where a fluorescent probe binds to the CA active site and is quenched; addition of a competitive inhibitor displaces the probe, restoring fluorescence.[8][9][10] This directly measures binding rather than catalytic inhibition.
| Assay Type | Principle | Pros | Cons |
| Stopped-Flow | CO₂ Hydration (pH change) | Gold standard for kinetics (Kᵢ) | Low throughput, requires special equipment[6] |
| Colorimetric | Ester Hydrolysis (Absorbance) | High throughput, simple | Indirect assay, not for all CA isoforms[6] |
| Fluorescence | Probe Displacement (Fluorescence) | High sensitivity, HTS-compatible | Measures binding, not catalysis; potential for artifacts[8] |
Table 2: Comparison of common carbonic anhydrase assay formats.
Core Protocols & Mechanistic Insights
The Mechanism of Carbonic Anhydrase Inhibition
Understanding the mechanism is key to designing and troubleshooting your assay. Carbonic anhydrase catalyzes the reversible hydration of CO₂. The active site contains a Zn²⁺ ion coordinated by three histidine residues and a water molecule.[11] This zinc-bound water has its pKa lowered to ~7, facilitating its deprotonation to a nucleophilic hydroxide ion, which then attacks CO₂.[3]
Sulfonamide inhibitors, including this compound, act as transition-state analogs. The sulfonamide group (R-SO₂NH₂) must first be deprotonated to its anionic form (R-SO₂NH⁻).[4][5] This anion then coordinates directly to the Zn²⁺ ion, displacing the catalytic water/hydroxide and blocking the active site.[4][5] This is a classic example of competitive inhibition.
Caption: CA catalytic cycle and competitive inhibition by sulfonamides.
Protocol: Validating Carbonic Anhydrase Activity (Stopped-Flow Method)
This protocol outlines the measurement of CO₂ hydration activity, which should be performed to validate the enzyme before running inhibition studies.
Principle: The hydration of CO₂ produces a proton, causing a decrease in the pH of a weakly buffered solution. The rate of pH change is monitored using a pH indicator.[12]
Materials:
-
Purified carbonic anhydrase (e.g., hCA II)
-
Buffer: 20 mM HEPES, pH 7.5
-
pH Indicator: 0.2 mM Phenol Red
-
Substrate: CO₂-saturated water (prepare by bubbling CO₂ gas through chilled, deionized water for 30 min)
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare Reagents:
-
Syringe A (Enzyme/Indicator): Dilute CA enzyme to a final concentration of 20 nM in buffer containing 0.2 mM Phenol Red.
-
Syringe B (Substrate): Use freshly prepared CO₂-saturated water.
-
-
Instrument Setup:
-
Equilibrate the stopped-flow instrument to 25 °C.
-
Set the spectrophotometer to monitor the absorbance of Phenol Red at 557 nm.
-
-
Measurement:
-
Load Syringe A and Syringe B into the instrument.
-
Initiate a "push" to rapidly mix the contents of the two syringes (1:1 ratio). This starts the reaction.
-
Record the change in absorbance over time for ~10 seconds. The initial, uncatalyzed rate should be slow.
-
The catalyzed reaction will show a rapid, linear decrease in absorbance.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) from the slope of the linear portion of the absorbance vs. time curve.
-
Compare this rate to a "no enzyme" control to determine the fold-increase in rate due to CA, confirming enzyme activity.
-
Reference List
-
Morsy, M. A., & Slasla, M. I. (2019). Measurement of carbonic anhydrase activity using a sensitive fluorometric assay. PubMed. Available at: --INVALID-LINK--
-
Akkaya, E. U., & Rejman, D. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. Available at: --INVALID-LINK--
-
Rejman, D., & Akkaya, E. U. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Request PDF. Available at: --INVALID-LINK--
-
Chen, R. F. (2000). Fluorescence analysis of sulfonamide binding to carbonic anhydrase. ResearchGate. Available at: --INVALID-LINK--
-
Bochmann, G., & Rittmann, S. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available at: --INVALID-LINK--
-
Lo, K. (2006). Fluorescence analysis of sulfonamide binding to carbonic anhydrase. PubMed. Available at: --INVALID-LINK--
-
Kim, J. K., & Lee, C. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: --INVALID-LINK--
-
Various Authors. (n.d.). 37 questions with answers in CARBONIC ANHYDRASES. ResearchGate. Available at: --INVALID-LINK--
-
He, J. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. Available at: --INVALID-LINK--
-
Lindskog, S. (2019). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. ACS Publications. Available at: --INVALID-LINK--
-
Angeli, A., & Supuran, C. T. (2021). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. NIH. Available at: --INVALID-LINK--
-
Angeli, A., & Supuran, C. T. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: --INVALID-LINK--
-
Angeli, A., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. Available at: --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: --INVALID-LINK--
-
BenchChem Technical Support Team. (2025). Potential Biological Activities of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide. BenchChem. Available at: --INVALID-LINK--
-
Angeli, A., & Supuran, C. T. (2021). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. Available at: --INVALID-LINK--
References
- 1. Carbonic Anhydrase Activity Assay [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium [mdpi.com]
- 6. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]
- 7. Measurement of carbonic anhydrase activity using a sensitive fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: A Researcher's Guide to Preventing Degradation of 6-Aminopyridine-3-Sulfonamide
Welcome to the technical support center for 6-aminopyridine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals who rely on the integrity of this compound for their experiments. The stability of your reagents is paramount to the reproducibility and validity of your results. Here, we move beyond simple storage instructions to provide a comprehensive resource based on the fundamental chemical properties of the molecule, offering troubleshooting advice and in-depth protocols to ensure your supply of this compound remains pristine.
Frequently Asked Questions (FAQs): Your Quick Reference
This section provides immediate answers to the most common questions regarding the storage and handling of this compound.
Q1: What are the ideal short-term and long-term storage conditions for solid this compound?
For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage (months to years), refrigeration at 2-8°C is recommended. For short-term storage, room temperature (20-25°C) is acceptable if the environment is dry and dark. The key is to minimize exposure to light, moisture, and heat.[1][2]
Q2: How should I handle the compound upon receipt and during routine lab use?
Upon receipt, inspect the container seal for integrity. When weighing and handling the solid, do so in an area with low humidity. Use clean, dry spatulas and weigh boats. After dispensing, securely reseal the container, preferably after flushing with an inert gas like argon or nitrogen to displace oxygen and moisture.[1][3]
Q3: Is this compound sensitive to light?
Yes, compounds containing sulfonamide and amino-aromatic structures can be susceptible to photodegradation.[4][5][6] Many sulfonamide-based drugs are known to be photosensitive, which can lead to the formation of colored degradants or loss of potency.[6][7] Therefore, it is critical to store the compound in an amber vial or a container that is otherwise shielded from UV and visible light.[8]
Q4: I need to make a stock solution. What solvent should I use and how should I store it?
While solubility data should be confirmed with the specific supplier's documentation, dimethyl sulfoxide (DMSO) is a common solvent for this class of compounds. Prepare solutions fresh whenever possible. If storage is necessary, use a high-purity, anhydrous grade of solvent. Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C in tightly sealed, light-protected vials. Note that sulfonamides can be unstable in aqueous solutions, particularly at acidic pH where hydrolysis may occur.[9][10]
Troubleshooting Guide: Has My Compound Degraded?
If you suspect degradation, this guide will help you diagnose the issue and determine the appropriate course of action.
Q: My once-white powder now has a yellowish or brownish tint. What does this indicate?
A: Color change is a primary visual indicator of chemical degradation. For aminopyridine and sulfonamide compounds, this often points to oxidation or photodegradation. The formation of oxidized species or photolytic byproducts can result in colored impurities. You should not use the compound for sensitive applications and should perform a purity check (See Protocol 2) before proceeding.
Q: The compound is no longer dissolving easily in a solvent it was previously soluble in. Could this be degradation?
A: Yes. Degradation can lead to the formation of less soluble polymeric materials or cross-linked impurities. First, ensure your solvent is anhydrous and of high quality. If the solubility issue persists, it is a strong indicator of degradation. Compare the solubility with a new, unopened lot of the same compound if available.
Q: My HPLC/LC-MS analysis shows new, unexpected peaks that were not present before. How can I confirm this is degradation?
A: The appearance of new peaks is the most definitive evidence of degradation. To confirm:
-
Analyze a Fresh Standard: Analyze a sample from a newly purchased, unopened vial of this compound. If the new peaks are absent in the fresh standard, this confirms that your stored material has degraded.
-
Forced Degradation Study: To understand the degradation profile, you can perform a forced degradation study on a small sample of the fresh compound. Exposing it to harsh conditions (e.g., acid, base, peroxide, intense UV light, heat) can help identify the retention times of potential degradation products, which you can then compare to your suspect sample.[11]
Decision-Making Workflow for Suspected Degradation
This flowchart provides a logical path for troubleshooting when you suspect your compound has been compromised.
Caption: Troubleshooting workflow for suspected compound degradation.
In-Depth Technical Protocols
Follow these detailed procedures for optimal handling and stability verification.
Protocol 1: Recommended Storage and Handling Procedure
This protocol minimizes exposure to environmental factors that accelerate degradation.
-
Receiving: Upon arrival, transfer the manufacturer's container into a secondary, opaque container (like a small cardboard box or amber bag) and place it in the designated storage location (refrigerator at 2-8°C for long-term).
-
Dispensing: Bring the container to room temperature in a desiccator for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
Inert Atmosphere: Conduct weighing and dispensing in a low-humidity environment. For maximum protection, use a glove box with a nitrogen or argon atmosphere.
-
Resealing: After taking what you need, wipe the container threads to ensure a tight seal. Flush the headspace of the vial with a gentle stream of inert gas for 10-15 seconds before tightly capping.
-
Labeling: Clearly label the container with the date received and the date opened. Keep a log of access dates.
-
Return to Storage: Promptly return the sealed container to its designated storage location.
Protocol 2: HPLC-Based Stability Assessment
This method provides a quantitative measure of the compound's purity. A stability-indicating method is one that can separate the intact drug from its degradation products.[11]
-
Standard Preparation: Prepare a 1 mg/mL stock solution of a new, trusted lot of this compound in anhydrous DMSO. From this, create a working standard of ~50 µg/mL by diluting with your mobile phase.
-
Sample Preparation: Prepare your potentially degraded sample at the exact same concentration (~50 µg/mL) using the same lot of solvent and diluent.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., 268 nm).[12]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the working standard to establish the retention time and peak area of the pure compound.
-
Inject the sample from the suspect batch.
-
Calculate the purity of your sample by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
Interpretation: A purity of >98% is generally considered good. The presence of any new peaks greater than 0.5% area suggests the onset of degradation.
-
The Science Behind Degradation
Understanding the "why" enables proactive prevention. This compound contains two key functional groups—an aminopyridine ring and a sulfonamide moiety—both of which are susceptible to specific degradation pathways.
Key Degradation Pathways
| Factor | Potential Degradation Pathway | Mechanism and Scientific Rationale | Preventative Measures |
| Light (UV/Visible) | Photodegradation | Aromatic amines and sulfonamides can absorb UV light, promoting electrons to an excited state. This can lead to bond cleavage, oxidation, or rearrangement, creating colored impurities.[5][7] | Store in amber vials or opaque containers.[8] Avoid prolonged exposure to lab lighting. |
| Moisture (H₂O) | Hydrolysis | The sulfur-nitrogen bond in the sulfonamide group can be susceptible to hydrolytic cleavage, especially under acidic or basic conditions, breaking the molecule into 6-aminopyridine-3-sulfonic acid and ammonia.[10] | Store in a desiccator or dry environment. Use anhydrous solvents. Seal containers tightly. |
| Oxygen (O₂) | Oxidation | The amino group (-NH₂) on the pyridine ring is an electron-donating group that makes the aromatic ring susceptible to oxidation, which can lead to the formation of N-oxides or colored polymeric byproducts. | Flush storage containers with an inert gas (N₂ or Ar). Minimize headspace in the container. |
| Heat | Thermal Decomposition | Elevated temperatures provide the activation energy needed to overcome reaction barriers, accelerating all other degradation pathways (hydrolysis, oxidation). | Store at recommended cool temperatures (2-8°C for long-term).[1] Avoid leaving the compound on the benchtop for extended periods. |
Visualizing Degradation Factors
The following diagram illustrates how environmental factors can compromise the integrity of the this compound molecule.
Caption: Key environmental factors leading to molecular degradation.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. lobachemie.com [lobachemie.com]
- 4. nj.gov [nj.gov]
- 5. Drug‐induced photosensitivity: culprit drugs, potential mechanisms and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Photosensitivity caused by sulfa drugs. 3. Role of p-hydroxylaminobenzene sulfonamide in photosensitization by sulfamilamide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of sulphonamide drugs in meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 11. sefh.es [sefh.es]
- 12. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Reaction Conditions for the Synthesis of N-Substituted Derivatives
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of synthesizing N-substituted derivatives. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions and overcome common experimental hurdles.
Section 1: Troubleshooting Common Issues in N-Substitution Reactions
Synthesizing N-substituted derivatives, while a cornerstone of modern organic chemistry, is often plagued by challenges such as low yields, side product formation, and purification difficulties. This section addresses the most frequent issues encountered in the lab.
Issue 1: Low or No Yield of the Desired Product
One of the most frustrating outcomes in synthesis is a low or non-existent yield of your target molecule. Several factors can contribute to this issue.
Question: My N-alkylation/N-arylation reaction is giving me a very low yield. What are the likely causes and how can I improve it?
Answer: Low yields in N-substitution reactions can stem from a variety of factors, ranging from reactant inactivity to suboptimal reaction conditions.[1] Here’s a systematic approach to troubleshooting:
-
Reagent Reactivity:
-
Nucleophile (Amine/Amide): Amines with strong electron-withdrawing groups are less nucleophilic and will react more slowly.[1] Consider if your starting amine is sterically hindered, which can also impede the reaction.
-
Electrophile (Alkyl/Aryl Halide): The reactivity of the leaving group is critical. For alkylations, the general trend is Alkyl Iodides > Alkyl Bromides > Alkyl Chlorides.[2] For arylations using transition metal catalysis, the choice of the halide or triflate is also crucial.[3]
-
-
Reaction Conditions:
-
Temperature: Many N-substitution reactions require elevated temperatures to proceed at a practical rate. However, excessively high temperatures can lead to decomposition of starting materials or products.[1][4] A careful optimization of the reaction temperature is often necessary.
-
Solvent: The choice of solvent is critical as it affects the solubility of reactants and the reaction rate.[1][5] Aprotic solvents are often preferred for N-alkylation.[1] For transition metal-catalyzed reactions like the Buchwald-Hartwig amination, solvents such as toluene, dioxane, or THF are commonly used.[5] Ensure your solvent is anhydrous, as water can deactivate catalysts and bases.[5]
-
Base: The base plays a crucial role in deprotonating the nitrogen nucleophile. A base that is too weak may not generate a sufficient concentration of the active nucleophile.[2] Conversely, an overly strong base might lead to unwanted side reactions, such as deprotonation of other functional groups.[2] For many N-arylation reactions, strong, non-nucleophilic bases like NaOtBu or KOtBu are effective.[5]
-
-
Catalyst (for N-Arylation):
-
Catalyst and Ligand Choice: In transition-metal-catalyzed reactions (e.g., Pd, Cu), the choice of both the metal precursor and the ligand is paramount. The ligand can dramatically influence the efficiency of the catalytic cycle.[3][5] For instance, bulky, electron-rich phosphine ligands are often effective for coupling with electron-rich aryl chlorides in palladium-catalyzed reactions.[5]
-
Catalyst Deactivation: The product amine can sometimes coordinate to the metal center and inhibit the catalyst's activity.[1]
-
Troubleshooting Workflow for Low Yield
dot graph TD { A[Low or No Yield] --> B{Check Reagent Reactivity}; B --> C[Is the amine/amide sufficiently nucleophilic?]; B --> D[Is the alkyl/aryl halide reactive enough?]; A --> E{Optimize Reaction Conditions}; E --> F[Increase temperature incrementally]; E --> G[Screen different anhydrous solvents]; E --> H[Is the base appropriate and soluble?]; A --> I{Evaluate Catalyst System (for N-Arylation)}; I --> J[Screen different ligands]; I --> K[Consider catalyst loading]; } Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Over-Alkylation or Over-Arylation Products
A frequent side reaction in the synthesis of mono-substituted amines is the formation of di- and even tri-substituted products.
Question: I am trying to synthesize a mono-N-alkylaniline, but I am seeing significant amounts of the di-alkylaniline byproduct. How can I prevent this?
Answer: Over-alkylation is a classic challenge in amine chemistry.[1][6] This occurs because the mono-alkylated product is often more nucleophilic than the starting amine, making it more reactive towards the alkylating agent.[1][6] Here are key strategies to promote mono-alkylation:
-
Stoichiometry Control:
-
Excess Amine: Using a large excess of the starting amine relative to the alkylating agent can statistically favor the mono-alkylation product.[1]
-
Slow Addition: The slow, dropwise addition of the alkylating agent to the reaction mixture helps to maintain a low concentration of the electrophile, further minimizing the chance of a second alkylation event.[2]
-
-
Reaction Conditions:
-
Alternative Synthetic Routes:
-
Reductive Amination: This is often a more controlled method for preparing mono-alkylated amines. It involves the formation of an imine from the amine and an aldehyde or ketone, followed by in-situ reduction.[1]
-
-
Protecting Groups: For molecules with multiple reactive nitrogen sites, such as piperazine, using a mono-protected starting material (e.g., N-Boc-piperazine) is a standard and effective strategy. The protecting group can be removed in a subsequent step.[5][7]
Quantitative Data Summary: Effect of Stoichiometry on Mono- vs. Di-alkylation
| Aniline:Alkyl Halide Ratio | Approximate Yield of Mono-alkylated Product | Approximate Yield of Di-alkylated Product |
| 1:1 | 40-60% | 20-40% |
| 3:1 | 70-85% | 5-15% |
| 5:1 | >90% | <5% |
Note: These are generalized yields and will vary depending on the specific substrates and reaction conditions.
Issue 3: Competing O-Alkylation in Substrates with Hydroxyl Groups
When the starting material contains both an amine and a hydroxyl group, O-alkylation can be a significant competing reaction.
Question: My substrate contains a hydroxyl group, and I am observing a mixture of N- and O-alkylated products. How can I improve the selectivity for N-alkylation?
Answer: Achieving selectivity between N- and O-alkylation requires careful consideration of the reaction conditions.
-
Base Selection: Using a base that is selective for deprotonating the amine over the hydroxyl group is crucial. Very strong bases may deprotonate the hydroxyl group, creating a competing alkoxide nucleophile.[2]
-
Protecting Groups: The most reliable way to prevent O-alkylation is to protect the hydroxyl group before the N-alkylation step.[2] Common protecting groups for alcohols include silyl ethers or acetals, which can be removed under specific conditions after the N-alkylation is complete.[7][8]
-
Solvent Effects: The solvent can influence the relative nucleophilicity of the amine and hydroxyl groups. Experimenting with different solvent systems may help to optimize for N-alkylation.[2]
Issue 4: Purification Challenges
Even with a successful reaction, isolating the desired N-substituted derivative can be challenging.
Question: How can I effectively purify my N-alkylaniline product from unreacted starting material and over-alkylation byproducts?
Answer: Purification of amine derivatives often requires a multi-step approach.
-
Extraction: A standard acid-base workup can be very effective. The basic amine products can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Chromatography: Column chromatography on silica gel is a common method for separating components with different polarities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can often resolve the starting amine, mono-alkylated, and di-alkylated products.
-
Distillation: If the boiling points of the components are sufficiently different, distillation under reduced pressure can be an effective purification method, particularly for larger-scale reactions.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.
Section 2: Frequently Asked Questions (FAQs)
Q1: When should I consider using a protecting group strategy?
A1: A protecting group strategy is advisable when:
-
Your starting material has multiple reactive functional groups that could compete in the desired reaction (e.g., both an amine and a hydroxyl group).[2][7]
-
You are aiming for mono-substitution on a molecule with multiple equivalent reactive sites (e.g., piperazine).[5]
-
The reaction conditions are harsh and could lead to undesired side reactions at other functional groups.[2]
-
The protecting group can help to control the regioselectivity of a reaction on an aromatic ring.[7]
Q2: What are the key differences in reaction conditions for N-alkylation versus N-arylation?
A2: While both involve the formation of a C-N bond, the reaction conditions differ significantly:
-
N-Alkylation: This is typically a nucleophilic substitution reaction (SN2). It often involves an amine, an alkyl halide, and a base in a suitable solvent.[9] The reaction may be run at room temperature or with heating.
-
N-Arylation: This usually requires a transition-metal catalyst (e.g., palladium or copper) and a ligand.[4][10] The reaction couples an amine or amide with an aryl halide or triflate. These reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, often require higher temperatures and an inert atmosphere.[5][11]
Q3: My reaction seems to stall and does not go to completion. What could be the issue?
A3: A stalled reaction can be due to several factors:
-
Reagent Degradation: Ensure your reagents, especially organometallics or sensitive catalysts, are fresh and have been stored properly.
-
Inhibition: The product itself may be inhibiting the catalyst.[1]
-
Solubility Issues: Poor solubility of a reactant or base can prevent the reaction from proceeding.[2][12] Vigorous stirring is crucial for heterogeneous mixtures.[2]
-
Equilibrium: Some reactions may be reversible. You may need to remove a byproduct to drive the reaction to completion.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Mono-N-Alkylation of an Aniline
This protocol is designed to favor the formation of the mono-alkylated product.
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aniline (3.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Heat the mixture to the desired temperature (e.g., 80 °C).
-
In a separate flask, dissolve the alkyl halide (1.0 eq) in a small amount of the reaction solvent.
-
Add the alkyl halide solution dropwise to the heated aniline mixture over a period of 1-2 hours using an addition funnel.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
This protocol requires an inert atmosphere.
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%).
-
Add the aryl halide (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Decision Tree for N-Substitution Strategy
dot graph TD { A[Start: Desire N-Substituted Derivative] --> B{Substrate Type?}; B --> C[Aliphatic Amine]; B --> D[Aromatic Amine]; C --> E{Desired Substitution?}; E --> F[Mono-alkylation]; E --> G[Exhaustive Alkylation]; F --> H[Reductive Amination or Excess Amine]; G --> I[Excess Alkyl Halide]; D --> J{Desired Substitution?}; J --> K[N-Alkylation]; J --> L[N-Arylation]; K --> M[Use Protocol 1 with Stoichiometric Control]; L --> N[Use Buchwald-Hartwig or Ullmann Conditions]; subgraph Legend direction LR subgraph box [ ] direction LR StartNode[Start]; DecisionNode{Decision}; ProcessNode[Process]; end end } Caption: Decision tree for selecting an N-substitution strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. monash.edu [monash.edu]
- 10. researchgate.net [researchgate.net]
- 11. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Technical Support Center: Overcoming Challenges in the Purification of Sulfonamide Compounds
Welcome to the technical support center for sulfonamide purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying sulfonamide compounds. As a class of molecules known for their diverse applications and sometimes tricky physicochemical properties, their purification requires a nuanced approach.[1] This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you navigate common hurdles and optimize your purification workflows.
Section 1: Troubleshooting Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds.[2] Its success hinges on the differential solubility of the target compound and its impurities in a chosen solvent system. However, sulfonamides can present unique challenges.
Q1: My sulfonamide "oiled out" during cooling instead of forming crystals. What is happening and how can I fix it?
Causality & Explanation: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystalline lattice. This is often caused by the presence of impurities that depress the melting point of your compound or by cooling the solution too rapidly, preventing the ordered arrangement required for crystallization.
Troubleshooting Steps:
-
Re-heat and Slow Cool: Re-heat the solution until the oil fully redissolves. Then, allow the flask to cool to room temperature as slowly as possible (e.g., by placing it in a warm water bath that cools gradually or wrapping it in glass wool). Do not disturb the flask during this process.[3] Once at room temperature, you can proceed with further cooling in an ice bath.
-
Add More Solvent: The concentration of your compound might be too high. Add a small amount of additional hot solvent to the redissolved solution and repeat the slow cooling process.
-
Use a Different Solvent System: The chosen solvent may not be appropriate.[3] Experiment with alternative solvents where your compound has a slightly lower solubility at elevated temperatures.
-
Induce Crystallization from the Oil: If an oil persists, try scratching the inside of the flask at the oil-solvent interface with a glass rod.[4] Alternatively, add a seed crystal of the pure compound to the cooled, oily mixture to provide a nucleation site.
-
The Anti-Solvent Method: Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until turbidity persists, then allow it to stand and crystallize.[3]
Q2: My recovery yield after recrystallization is extremely low. What are the likely causes?
Causality & Explanation: Low yield is one of the most common frustrations in recrystallization. The primary cause is typically using an excessive amount of solvent, which keeps a significant portion of your product dissolved even after cooling.[5] Other factors include premature crystallization during hot filtration or choosing a solvent in which the compound has significant solubility at low temperatures.
Troubleshooting Steps:
-
Minimize Solvent Volume: The goal is to create a saturated solution at the solvent's boiling point. Use the absolute minimum amount of boiling solvent required to fully dissolve the crude product.[5][6] Adding solvent dropwise to the heated mixture is a good practice.[6]
-
Ensure Adequate Cooling: Cool the solution to room temperature first, then in an ice bath to maximize precipitation.[7] Ensure sufficient time for crystallization to complete.
-
Recover from Mother Liquor: If you suspect significant product remains in the filtrate (mother liquor), you can reduce its volume by boiling off some of the solvent and attempting a second crystallization to recover more material.
-
Re-evaluate Your Solvent Choice: The ideal solvent should dissolve the sulfonamide when hot but have very low solubility for it when cold.[2] If your compound is still quite soluble at 0 °C, you will inevitably lose product. Refer to the table below for common solvent choices.
Table 1: Common Solvents for Sulfonamide Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Common Use Case & Rationale |
|---|---|---|---|
| Ethanol | Polar Protic | 78 | A versatile solvent for many sulfonamides. Its polarity can dissolve the polar sulfonamide group, while the ethyl group interacts with non-polar regions. |
| Isopropanol | Polar Protic | 82 | Often used with a small percentage of water (e.g., 70% isopropanol) to fine-tune solubility for specific sulfonamides like sulfathiazole.[7] |
| Acetone | Polar Aprotic | 56 | A stronger solvent than alcohols; useful for more non-polar sulfonamides. Its low boiling point makes for easy removal. |
| Ethyl Acetate | Medium Polarity | 77 | Good for sulfonamides of intermediate polarity. Often used in combination with hexanes as an anti-solvent. |
| Water | Highly Polar | 100 | Generally a poor solvent for most sulfonamides unless the compound has additional highly polar functional groups or is in its salt form. |
Q3: My product is still impure after recrystallization. What should I do next?
Causality & Explanation: Persistent impurities may indicate that the impurity has very similar solubility properties to your product in the chosen solvent, leading to co-crystallization.[3] Alternatively, the impurity may be trapped within the crystal lattice due to rapid, inefficient crystal growth.
Troubleshooting Steps:
-
Perform a Second Recrystallization: A second pass can often remove remaining impurities.
-
Change the Solvent System: An impurity that co-crystallizes in one solvent may be highly soluble in another.[3] Try a solvent with a different polarity.
-
Pre-Purification: If impurities are significantly different in character (e.g., acidic or basic), perform a liquid-liquid extraction before recrystallization. For example, dissolve the crude mixture in ethyl acetate, wash with a mild acid or base to remove basic or acidic impurities, respectively, and then recrystallize the product from the organic layer.
-
Charcoal Treatment: If the impurities are colored, add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored compounds.[5][7]
Visualization: Recrystallization Troubleshooting Workflow
This diagram outlines a decision-making process for common recrystallization problems.
Caption: Decision tree for troubleshooting common recrystallization issues.
Section 2: Troubleshooting Column Chromatography
Flash column chromatography is a workhorse for purification, but the acidic nature of standard silica gel can pose a significant threat to certain sulfonamides, particularly those with acid-labile groups like N-trimethylsilyl (TMS) derivatives.[8]
Q4: My sulfonamide appears to be decomposing on the silica gel column. How can I confirm this and prevent it?
Causality & Explanation: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). This acidic environment can catalyze the hydrolysis of sensitive functional groups. For sulfonamides, this could mean cleavage of protecting groups or degradation of the core structure.[8]
Troubleshooting Steps:
-
Stability Test via TLC: Before running a column, spot your crude material on a silica TLC plate. Let it sit for 30-60 minutes, then elute as normal. If you see a new spot appear or streaking that wasn't present in an immediate run, your compound is likely unstable on silica.[8][9]
-
Deactivate the Silica Gel: Neutralize the silica gel by preparing it as a slurry in your starting eluent containing 0.5-1% triethylamine (Et₃N).[8] The basic amine will neutralize the acidic silanol groups, creating a more inert stationary phase.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a different stationary phase.[3]
-
Alumina (Neutral or Basic): An excellent alternative for acid-sensitive compounds. Note that alumina has different selectivity than silica, so your TLC solvent system will need to be re-optimized.
-
Florisil: A magnesium silicate gel that is less acidic than silica.
-
Reversed-Phase (C18) Silica: For more polar sulfonamides, reversed-phase chromatography using polar solvents (like water/acetonitrile or water/methanol) can be highly effective.
-
Q5: I'm getting poor separation between my product and an impurity. How can I improve the resolution?
Causality & Explanation: Poor separation results from insufficient differential partitioning of the compounds between the stationary and mobile phases. This can be due to an improperly chosen solvent system, a poorly packed column, or loading too much material.
Troubleshooting Steps:
-
Optimize the Solvent System: Aim for a retention factor (Rf) of ~0.3 for your target compound on TLC. A good rule of thumb is to have a ΔRf of at least 0.2 between your product and the nearest impurity.
-
Use a Gradient: Start with a less polar mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product and then more polar impurities.[8]
-
Try Different Solvents: If a hexane/ethyl acetate system fails, try a different solvent combination like dichloromethane/methanol. Different solvents can alter the selectivity and improve separation.
-
-
Improve Column Packing: Air bubbles or channels in the silica bed will lead to band broadening and poor separation. Ensure you pack a homogenous, bubble-free column.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Visualization: Workflow for Purifying Acid-Sensitive Sulfonamides
This diagram illustrates the process of choosing a purification strategy for potentially unstable sulfonamides.
Caption: Logic flow for selecting a chromatography method for sulfonamides.
Section 3: General FAQs on Sulfonamide Purification
Q6: How does the acidic nature of the sulfonamide proton influence purification?
The proton on the sulfonamide nitrogen (-SO₂NH-) is acidic, with pKa values typically ranging from 5 to 11, depending on the substituent attached to the nitrogen.[10] This property can be exploited. By treating a solution with a mild base (e.g., aqueous sodium bicarbonate), you can deprotonate the sulfonamide to form a water-soluble salt. This is a powerful technique for liquid-liquid extractions to separate your sulfonamide from neutral organic impurities. You can then re-acidify the aqueous layer to precipitate your purified sulfonamide.
Q7: What are the most common impurities found in crude sulfonamide reaction mixtures?
Common impurities often include:
-
Unreacted Starting Materials: Such as the parent amine or sulfonyl chloride.[8]
-
Side-Products: Depending on the synthesis, these can include bis-sulfonated amines or products from reactions with the solvent.
-
Process-Related Impurities: For example, in syntheses involving silylation, the desilylated sulfonamide is a common impurity if moisture is present during work-up or purification.[8]
-
Degradation Products: Formed if the sulfonamide is unstable to the reaction, workup, or purification conditions.[11][12]
Q8: When should I use Solid-Phase Extraction (SPE) instead of other methods?
SPE is a chromatographic technique primarily used for sample clean-up and concentration, rather than high-resolution purification of bulk material.[13] It is particularly valuable when:
-
Your target sulfonamide is in a complex matrix (e.g., environmental water, soil, or biological fluids).[14][15]
-
You need to concentrate a very dilute sample before analysis (e.g., by HPLC-MS).[16]
-
You want to quickly remove a class of interfering compounds (e.g., removing highly non-polar lipids using a C18 SPE cartridge).
Hydrophilic-Lipophilic Balanced (HLB) cartridges are often recommended for retaining a broad spectrum of sulfonamides from aqueous samples.[15]
Section 4: Key Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add ~20 mg of crude product. Add a potential solvent dropwise at room temperature. If it dissolves, the solvent is unsuitable. If it doesn't, heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.[2]
-
Dissolution: Place the bulk of your crude sulfonamide in an Erlenmeyer flask with a stir bar or boiling chips.[6] Heat the chosen solvent in a separate flask. Add the minimum amount of hot solvent to the crude material while heating and stirring until it is fully dissolved.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]
-
Collection and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[5]
-
Drying: Allow the crystals to dry completely, either by air-drying on the filter or in a vacuum oven.
Protocol 2: Flash Chromatography on Deactivated Silica Gel
-
Prepare Deactivated Silica: In a fume hood, measure the required amount of silica gel into a beaker. Prepare your initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane) and add 1% triethylamine (Et₃N) by volume. Create a slurry by adding this solvent to the silica gel.
-
Pack the Column: Pour the slurry into your chromatography column and use pressure to pack the bed, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve your crude sulfonamide in a minimal amount of a suitable solvent (ideally the eluent or a stronger solvent like dichloromethane). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dry sample-silica mixture to the top of the column bed.
-
Elution: Begin eluting with your starting solvent mixture (containing 1% Et₃N). Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., move from 5% to 10% to 20% Ethyl Acetate in Hexane, always with 1% Et₃N) to elute your compound and any more polar impurities.
-
Isolation: Combine the fractions containing the pure product. Remove the solvent under reduced pressure. To remove residual triethylamine, the residue can be co-evaporated with a solvent like dichloromethane.[8]
Protocol 3: Purity Assessment by Reversed-Phase HPLC
This protocol is a representative method for analyzing sulfonamide purity.[17][18]
-
Column: C8 or C18 reversed-phase column (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm).[17][18]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-20 min: 10% B to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Return to 10% B and re-equilibrate
-
-
Flow Rate: 1.0 mL/min.[17]
-
Column Temperature: 25 °C.[17]
-
Detection: UV at 265 nm.[17]
-
Sample Preparation: Prepare a solution of your purified compound at approximately 0.5-1.0 mg/mL in a 50:50 mixture of acetonitrile and water.[17] Filter through a 0.22 µm syringe filter before injection.
-
Analysis: Integrate the peak areas of the main sulfonamide peak and all impurity peaks. Purity is typically calculated as the area of the main peak divided by the total area of all peaks.[19]
References
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. Recrystallization [sites.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. Home Page [chem.ualberta.ca]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Purification [chem.rochester.edu]
- 10. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. On-line coupling of dynamic microwave-assisted extraction to solid-phase extraction for the determination of sulfonamide antibiotics in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Fully automated online solid phase extraction coupled directly to liquid chromatography-tandem mass spectrometry. Quantification of sulfonamide antibiotics, neutral and acidic pesticides at low concentrations in surface waters. [folia.unifr.ch]
- 17. benchchem.com [benchchem.com]
- 18. tis.wu.ac.th [tis.wu.ac.th]
- 19. benchchem.com [benchchem.com]
Minimizing off-target effects in experiments with 6-aminopyridine-3-sulfonamide
Introduction: Understanding the Profile of 6-Aminopyridine-3-sulfonamide
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on its experimental use, with a core focus on ensuring on-target specificity and minimizing confounding off-target effects.
While this compound is a specific chemical entity, its biological target profile has not been extensively characterized in publicly available literature. However, its chemical structure, containing a primary sulfonamide moiety (-SO₂NH₂), strongly suggests its classification as a Carbonic Anhydrase (CA) inhibitor . The sulfonamide group is a classic zinc-binding pharmacophore that potently inhibits this family of metalloenzymes.[1][2][3] Carbonic anhydrases catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing crucial roles in physiological processes ranging from pH regulation and respiration to tumorigenesis.[2][4][5]
Therefore, this guide is structured around the scientifically plausible hypothesis that this compound functions as a carbonic anhydrase inhibitor. In this context, "on-target" effects refer to the inhibition of the desired CA isoform (e.g., CA-IX in cancer studies), while "off-target" effects can encompass unintended inhibition of other CA isoforms (e.g., the highly abundant cytosolic CA-I and CA-II) or interaction with entirely different protein classes.[2][4] This guide will equip you with the foundational knowledge and practical protocols to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: My experiment with this compound is showing high variability between replicates. What could be the cause?
A1: High variability is a common issue in cell-based assays and can stem from several factors related to the compound or the experimental setup.[6][7][8]
-
Compound Solubility and Stability: Ensure the compound is fully dissolved in your vehicle (e.g., DMSO) before diluting into aqueous media. Poor solubility can lead to precipitation and inconsistent effective concentrations. Verify the stability of the compound in your specific cell culture medium over the time course of your experiment.
-
Concentration-Dependent Effects: You may be working at a concentration on a very steep part of the dose-response curve. A minor pipetting error at this concentration can lead to a large change in the biological response. We recommend performing a full dose-response curve to identify the EC50/IC50 and choosing concentrations for your main experiments that are on the flatter portions of the curve (e.g., near the top or bottom).
-
Cellular Health and Density: Inconsistent cell density at the time of treatment is a major source of variability. Ensure uniform cell seeding and confirm that the cells are in a healthy, logarithmic growth phase before adding the compound.[8] The vehicle (DMSO) concentration should also be kept constant across all wells and at a low, non-toxic level (typically ≤0.5%).
Q2: I'm observing a cellular phenotype that doesn't align with the known function of my target carbonic anhydrase isoform. Could this be an off-target effect?
A2: This is a critical question and a strong possibility. An unexpected phenotype is a classic indicator of off-target activity.
-
Off-Target CA Isoform Inhibition: Your cell type likely expresses multiple CA isoforms. This compound may be inhibiting other isoforms besides your primary target, leading to a complex physiological response. For example, inhibiting cytosolic CA-I or CA-II can have broad effects on cellular pH homeostasis.
-
Non-CA Off-Targets: The aminopyridine scaffold itself is known to interact with other targets. For instance, 4-aminopyridine is a known potassium channel blocker.[1][9][10] It is plausible that this compound could have weak interactions with ion channels or other proteins, especially at higher concentrations.
-
Compound-Induced Stress: At high concentrations, small molecules can induce general cellular stress responses (e.g., oxidative stress, unfolded protein response) that are independent of specific target engagement and can lead to phenotypes like cell cycle arrest or apoptosis.[8]
To dissect this, we strongly recommend the validation protocols outlined in the Troubleshooting Guide, such as performing a pan-isoform CA screen and confirming target engagement in cells using CETSA.
Q3: How do I select an appropriate working concentration for my experiments?
A3: The optimal concentration depends on the potency of the compound against your target and its selectivity over other targets.
-
Determine the In Vitro IC50: First, you must determine the IC50 (the concentration that inhibits 50% of the enzyme's activity) against your purified target CA isoform.
-
Establish a Dose-Response in Cells: Next, perform a multi-log dose-response curve in your cellular assay to determine the EC50 (the concentration that gives 50% of the maximal phenotypic effect).
-
Correlate Potency: Ideally, the cellular EC50 should be reasonably close to the in vitro IC50 against your target. A large discrepancy (e.g., >10-fold higher EC50 in cells) may suggest poor cell permeability, rapid metabolism, or that the observed phenotype is due to an off-target effect that requires a higher concentration.
-
Working Concentration: A good starting point for mechanistic studies is to use concentrations around the cellular EC50 (e.g., 1x, 3x, and 10x EC50). Using the lowest effective concentration minimizes the risk of engaging off-targets.
Q4: Can I assume that because this is a sulfonamide, it will be selective for carbonic anhydrases?
A4: While the sulfonamide moiety provides a strong rationale for CA inhibition, assuming selectivity is a significant risk. The broader chemical scaffold (the aminopyridine ring) dictates interactions with other proteins. Many clinically relevant drugs containing a sulfonamide group are known to have diverse pharmacological activities beyond CA inhibition, acting as anticancer agents, anti-inflammatories, or antidiabetics by engaging other targets.[8][11] Furthermore, even within the CA family, achieving selectivity for one isoform over the other 14 human isoforms is a major challenge. Experimental validation is essential.
Troubleshooting Guide: Protocols for Ensuring On-Target Specificity
This section provides actionable, step-by-step protocols to validate the on-target activity of this compound and identify potential off-target effects.
Core Principle: A Triad of Validation
A robust validation strategy relies on three pillars: confirming target engagement, assessing target selectivity, and using a structurally related inactive control.
Caption: Workflow for validating on-target effects.
Protocol 1: In Vitro Pan-Carbonic Anhydrase Isoform Profiling
This assay determines the selectivity of this compound by measuring its inhibitory potency against a panel of key human CA isoforms.
Objective: To determine the IC50 values of the compound against hCA-I, hCA-II (highly abundant off-targets), hCA-IX, and hCA-XII (common tumor-associated targets).
Methodology: Stopped-Flow CO₂ Hydration Assay [1]
-
Reagents & Setup:
-
Purified, recombinant human CA isoforms (I, II, IX, XII).
-
CO₂-saturated water (substrate).
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, containing a pH indicator like p-nitrophenol).
-
This compound stock solution in 100% DMSO.
-
Acetazolamide (a pan-CA inhibitor) as a positive control.
-
A stopped-flow spectrophotometer.
-
-
Procedure:
-
Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in the assay buffer. Ensure the final DMSO concentration is constant and low (<1%).
-
In one syringe of the stopped-flow instrument, load the enzyme solution (at a fixed concentration, e.g., 10 nM) pre-incubated with the desired concentration of the inhibitor or vehicle.
-
In the second syringe, load the CO₂-saturated water.
-
Rapidly mix the two solutions. The CA-catalyzed hydration of CO₂ will cause a drop in pH, which is monitored by the change in absorbance of the pH indicator over a short time frame (milliseconds to seconds).
-
Record the initial rate of the reaction for each inhibitor concentration.
-
-
Data Analysis:
-
Convert the reaction rates to percentage inhibition relative to the vehicle (DMSO) control.
-
Plot percentage inhibition against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each CA isoform.
-
Interpreting the Results:
The results can be summarized in a table to easily visualize the selectivity profile.
| Carbonic Anhydrase Isoform | Hypothetical IC50 (nM) for this compound | Interpretation |
| hCA-I (Off-Target) | 5,200 | Weak inhibition |
| hCA-II (Off-Target) | 850 | Moderate off-target inhibition |
| hCA-IX (On-Target) | 50 | Potent on-target inhibition |
| hCA-XII (Off-Target) | 250 | 5-fold less potent than on-target |
A highly selective compound will have a significantly lower IC50 for the desired on-target isoform compared to the off-target isoforms. A selectivity ratio of >100-fold is generally considered good.
Protocol 2: Cellular Target Engagement via Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a live cell. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.
Objective: To confirm that this compound binds to the target CA isoform in intact cells.
Methodology:
-
Cell Treatment:
-
Culture cells that endogenously express your target CA isoform to an appropriate density.
-
Treat the cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10-50x cellular EC50) for a defined period (e.g., 1 hour).
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.
-
Immediately cool the samples on ice.
-
-
Lysis and Protein Quantification:
-
Lyse the cells to release proteins (e.g., via freeze-thaw cycles or sonication).
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Target Protein Detection:
-
Analyze the amount of soluble target CA protein remaining in the supernatant for each temperature point using Western blotting or another specific protein detection method (e.g., ELISA).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For both the vehicle- and drug-treated samples, plot the percentage of soluble protein remaining (relative to the non-heated control) against the temperature.
-
A successful target engagement will result in a rightward shift of the melting curve for the drug-treated sample compared to the vehicle-treated sample.
-
Caption: Sulfonamide inhibitors coordinate the active site Zinc ion.
Summary & Concluding Remarks
Navigating the complexities of small molecule research requires a rigorous, evidence-based approach to validation. For this compound, its chemical structure provides a strong hypothesis for its function as a carbonic anhydrase inhibitor. However, this hypothesis must be experimentally tested. By systematically profiling its isoform selectivity, confirming its engagement with the intended target in a cellular context, and remaining vigilant for other potential off-target interactions, researchers can generate robust, reliable, and interpretable data. The protocols and troubleshooting advice provided in this guide serve as a comprehensive framework for achieving this standard of scientific integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of aminopyridine for the treatment of several symptoms in people with multiple sclerosis | Cochrane [cochrane.org]
- 10. 4-Aminopyridine for symptomatic treatment of multiple sclerosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Efficiency of Direct Sulfonation-Coupling for Pyridinesulfonamide Synthesis
Welcome to the technical support center for the synthesis of pyridinesulfonamides via direct sulfonation-coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet crucial transformation. The pyridine ring is a cornerstone in medicinal chemistry, and the introduction of a sulfonamide moiety can significantly modulate a molecule's physicochemical and pharmacological properties.[1][2][3] However, the inherent electron-deficient nature of the pyridine ring makes it notoriously resistant to classical electrophilic substitution, often requiring harsh conditions that can lead to low yields and undesirable side reactions.[1][4]
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the one-pot direct C-H sulfonation and coupling process. We will delve into modern approaches that offer greater control over regioselectivity and yield, moving beyond the "brutal beginnings" of this important reaction.[1]
Understanding the Challenge: The Reluctant Pyridine Ring
The core difficulty in pyridine sulfonation lies in its electronic properties. The nitrogen atom's basicity leads to protonation under strongly acidic conditions, further deactivating the ring towards electrophilic attack.[1] This necessitates high temperatures, which can result in a cascade of side reactions, including the formation of various isomers and decomposition products like 4-hydroxypyridine.[4]
Modern strategies circumvent these issues by activating the pyridine ring towards nucleophilic attack. A prominent and effective method involves the initial activation of pyridine with triflic anhydride (Tf₂O), followed by a base-mediated addition of a sulfinic acid salt.[1][2][5] This approach allows for a more controlled and often more regioselective introduction of the sulfonyl group.
Visualizing the Modern Approach: A Generalized Reaction Workflow
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you might encounter during the direct sulfonation-coupling process, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient Pyridine Activation: The formation of the pyridinium salt may be incomplete. 2. Decomposition of Sulfinate: The sulfinate salt may be unstable under the reaction conditions. 3. Insufficiently Reactive Sulfonating Agent: For classical methods, the sulfonating agent may not be potent enough for the deactivated pyridine ring.[4] | 1. Ensure the use of high-purity triflic anhydride and a dry reaction environment. 2. Consider generating the sulfinate salt in situ from a stable precursor.[5] 3. For classical approaches, consider a more reactive agent like oleum or a sulfur trioxide complex.[4] |
| Poor Regioselectivity (Mixture of Isomers) | 1. Suboptimal Base: The choice of base is crucial for directing the regioselectivity of the sulfinate addition.[2][5] 2. High Reaction Temperature: In classical methods, high temperatures can lead to isomerization.[4] | 1. For C4-selectivity in modern methods, N-methylpiperidine has been shown to be effective.[2][5] The use of other bases like DABCO can lead to mixtures of C2 and C4 isomers.[2][5] 2. Carefully control the reaction temperature. In classical sulfonation, temperatures around 230-275°C are often optimal for pyridine-3-sulfonic acid formation.[4] |
| Formation of Dark, Tarry Byproducts (Charring) | 1. Excessively High Reaction Temperature: This is a common issue in classical sulfonation methods.[4][6] 2. Highly Reactive Sulfonating Agent Under Harsh Conditions: The combination of a potent sulfonating agent and high heat can lead to decomposition.[4] | 1. Maintain strict temperature control using a suitable heating apparatus like a jacketed flask with a circulating bath.[6] 2. When using highly reactive agents like oleum, ensure controlled, slow addition and efficient heat dissipation.[4] |
| Significant Formation of 4-Hydroxypyridine | 1. High Reaction Temperatures: This side reaction is particularly prevalent at temperatures above 300°C in classical sulfonation.[4] | 1. Maintain the reaction temperature below 300°C, ideally around 275°C when using sulfuric acid.[4] |
| Difficulty in Final Product Purification | 1. Residual Pyridine: The basic nature of pyridine can make its complete removal challenging.[7] 2. Formation of Multiple Isomers: Close-boiling or chromatographically similar isomers can be difficult to separate. | 1. Perform an acid wash (e.g., with dilute HCl) to convert residual pyridine to its water-soluble salt.[7] Alternatively, a wash with aqueous copper(II) sulfate can be effective for acid-sensitive compounds.[7] Co-evaporation with toluene is another option for removing trace amounts.[7] 2. Optimize the reaction for higher regioselectivity to simplify purification. If isomers are unavoidable, careful column chromatography with an optimized solvent system or preparative HPLC may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for the enhanced C4-selectivity observed with certain bases in the modern direct sulfonation method?
A: The prevailing hypothesis is that the amine base forms a charge-transfer complex with the activated pyridinium salt.[5] This complex formation can sterically hinder the C2 and C6 positions of the pyridine ring, thereby favoring the nucleophilic attack of the sulfinate at the less hindered C4 position. The nature of the amine base (its size and electronic properties) directly influences the structure and stability of this complex, and thus the resulting regioselectivity.[5]
Q2: Can this direct sulfonation-coupling method be applied to substituted pyridines?
A: Yes, this methodology has been successfully applied to a range of substituted pyridines. However, the electronic and steric nature of the substituents can influence the reaction's outcome. Electron-donating groups can enhance the reactivity of the pyridine ring, while strong electron-withdrawing groups may decrease it.[8] The position of the substituent will also play a critical role in directing the regioselectivity of the sulfonation. It is advisable to conduct small-scale trials to optimize the conditions for each specific substituted pyridine.
Q3: My sulfonyl chloride intermediate seems unstable. What precautions should I take?
A: Pyridine-sulfonyl chlorides can be unstable and are often best used immediately after their formation without isolation.[9] If you are performing a two-step process, it is recommended to generate the sulfonyl chloride and use the crude solution directly in the subsequent coupling reaction with the amine.[9] Attempting to concentrate the solution can lead to decomposition.
Q4: What are the key safety considerations for this reaction?
A: Triflic anhydride is highly corrosive and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The sulfonating agents used in classical methods, such as oleum and chlorosulfonic acid, are also highly corrosive and require careful handling.[6][10] Always quench the reaction carefully, typically by slowly adding the reaction mixture to ice.
Experimental Protocol: A General Procedure for C4-Selective Sulfonylation of Pyridine
This protocol is a generalized procedure based on modern methods and should be adapted and optimized for specific substrates.
Materials:
-
Pyridine substrate
-
Triflic anhydride (Tf₂O)
-
Sodium sulfinate (R-SO₂Na) or a suitable precursor
-
N-Methylpiperidine
-
Anhydrous dichloromethane (DCM)
-
Primary or secondary amine for the final coupling step
Procedure:
-
Pyridine Activation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyridine substrate (1.0 eq) in anhydrous DCM. Cool the solution to -78 °C (dry ice/acetone bath). Add triflic anhydride (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at this temperature for 30 minutes.
-
Sulfinate Addition: In a separate flask, dissolve the sodium sulfinate (1.5 eq) and N-methylpiperidine (2.0 eq) in anhydrous DCM. Add this solution dropwise to the cold pyridinium salt solution from step 1.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Amine Coupling: Upon completion, cool the reaction mixture to 0 °C. Add the desired primary or secondary amine (1.2 eq). Stir at room temperature until the coupling is complete (monitor by TLC or LC-MS).
-
Quenching and Extraction: Quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pyridine-2-, 3-, and 4-Sulfonate Reactivity: A Guide for Synthetic and Medicinal Chemists
The strategic placement of a sulfonate group on a pyridine ring profoundly dictates its chemical behavior, offering a versatile toolkit for chemists in agrochemical, material, and pharmaceutical sciences. The isomeric pyridine sulfonates—pyridine-2-sulfonate, pyridine-3-sulfonate, and pyridine-4-sulfonate—while sharing the same molecular formula, exhibit remarkably distinct reactivity profiles. This divergence stems from the electronic interplay between the electron-withdrawing sulfonate group and the position of the electronegative nitrogen atom within the aromatic ring. A comprehensive understanding of these differences is paramount for designing efficient synthetic routes and for the rational design of novel molecular entities.
This guide provides an in-depth comparative analysis of the reactivity of these three isomers, grounded in established chemical principles and supported by experimental data. We will explore their behavior in key reaction classes, delve into the mechanistic underpinnings of their reactivity, and provide validated experimental protocols for their synthesis and derivatization.
Physicochemical Properties: A First Glance at Isomeric Differences
Before delving into reactivity, a comparison of the fundamental physicochemical properties of the three pyridine sulfonate isomers provides initial clues into their relative stability and handling characteristics.
| Property | Pyridine-2-sulfonate | Pyridine-3-sulfonate | Pyridine-4-sulfonate |
| Molecular Formula | C₅H₅NO₃S | C₅H₅NO₃S | C₅H₅NO₃S |
| Molar Mass | 159.16 g/mol | 159.16 g/mol | 159.16 g/mol |
| Melting Point (°C) | 244-249[1] | >300[1] | 330 (dec.)[1] |
| pKa (Predicted) | -2.92 ± 0.18[1] | -2.30 ± 0.18[1] | -2.85 ± 0.50[1] |
| Appearance | White to light yellow powder/crystal[1] | White crystalline powder[1] | White to off-white solid[1] |
| Water Solubility | Soluble[1] | Soluble[1] | Soluble[1] |
Reactivity Analysis: The Decisive Role of Sulfonate Positioning
The reactivity of the pyridine ring is inherently shaped by the electronegativity of the nitrogen atom, which renders the ring electron-deficient compared to benzene.[1] This characteristic makes pyridine less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack, especially at the ortho (2-) and para (4-) positions.[1] The introduction of a potent electron-withdrawing sulfonate (-SO₃H) group further deactivates the ring towards electrophiles and significantly influences the regioselectivity of both electrophilic and nucleophilic reactions.[1]
Electrophilic Aromatic Substitution (EAS)
Pyridine itself undergoes electrophilic aromatic substitution, such as sulfonation, with great difficulty, requiring harsh reaction conditions.[2][3] The reaction, when it does occur, overwhelmingly favors substitution at the 3-position (meta-position).[2] This preference is due to the deactivating effect of the ring nitrogen, which destabilizes the cationic intermediates (sigma complexes) formed during attack at the 2- and 4-positions.
Caption: General mechanism of electrophilic aromatic substitution on pyridine.
-
Pyridine-3-sulfonate: This isomer is the major product of direct electrophilic sulfonation of pyridine.[1][4] The inherent electronic properties of the pyridine ring direct the incoming electrophile (SO₃) to the 3-position. The sulfonate group, being strongly deactivating, makes subsequent electrophilic substitutions on the pyridine-3-sulfonate ring even more challenging.
-
Pyridine-2- and 4-sulfonates: These isomers are not typically formed in significant amounts via direct electrophilic sulfonation of pyridine due to the electronic destabilization of the intermediates.[4] Their synthesis requires alternative strategies, which will be discussed in the experimental protocols section.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it an excellent substrate for nucleophilic aromatic substitution, particularly when a good leaving group is present at the 2- or 4-position. The sulfonate group is an effective leaving group, and its position on the ring is the primary determinant of the molecule's susceptibility to nucleophilic attack.[1]
The expected order of reactivity for the displacement of the sulfonate group by a nucleophile is: 4-sulfonate > 2-sulfonate >> 3-sulfonate .[1]
-
Pyridine-4-sulfonate: This isomer is the most reactive towards nucleophilic substitution.[1] The negative charge of the Meisenheimer-like intermediate formed upon nucleophilic attack at the 4-position can be delocalized onto the electronegative ring nitrogen, providing significant stabilization.
-
Pyridine-2-sulfonate: This isomer is also highly reactive towards nucleophiles.[1] Similar to the 4-isomer, the intermediate is stabilized by delocalization of the negative charge onto the ring nitrogen. Its reactivity might be slightly lower than the 4-isomer in some cases due to potential steric hindrance from the adjacent nitrogen atom.[1]
-
Pyridine-3-sulfonate: This isomer is the most resistant to nucleophilic substitution where the sulfonate is the leaving group.[1] The negative charge of the intermediate formed upon attack at the 3-position cannot be delocalized onto the ring nitrogen, resulting in a much less stable intermediate and a significantly higher activation energy for the reaction.
Caption: Comparative reactivity in nucleophilic aromatic substitution.
Experimental Protocols
The choice of synthetic route to access a specific pyridine sulfonate isomer is a direct consequence of its inherent reactivity. The following protocols are provided as examples of self-validating systems that leverage these principles.
Synthesis of Pyridine-3-sulfonic acid via 3-Chloropyridine-N-oxide[5]
This multi-step synthesis is a reliable method to obtain the 3-isomer, avoiding the harsh conditions and potential side products of direct sulfonation of pyridine.
Step 1: Sulfonation of 3-Chloro-pyridine-N-oxide
-
Materials: 3-Chloro-pyridine-N-oxide, Sodium bisulfite, Sodium hydroxide, Water.
-
Procedure:
Step 2: Reduction of Pyridine-3-sulfonic acid-N-oxide
-
Materials: Pyridine-3-sulfonic acid-N-oxide solution, Raney nickel, Hydrogen gas.
-
Procedure:
Modern C4-Selective C-H Sulfonylation of Pyridine[5]
This protocol illustrates a modern approach to selectively functionalize the 4-position of pyridine, which is challenging via classical methods.
-
Materials: Pyridine, Triflic anhydride (Tf₂O), N-methylpiperidine, Sodium 4-toluenesulfinate, Chloroform (CHCl₃).
-
Procedure:
-
In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve pyridine (1.0 equiv.) in anhydrous chloroform.[5]
-
Cool the solution to -78°C (dry ice/acetone bath).[5]
-
Slowly add a solution of triflic anhydride (1.2 equiv.) in anhydrous chloroform.[5]
-
Stir the mixture at -78°C for 15 minutes.[5]
-
Add N-methylpiperidine (3.2 equiv.) to the reaction mixture.[5]
-
In a separate flask, prepare a suspension of sodium 4-toluenesulfinate (1.3 equiv.) in anhydrous chloroform.[5]
-
Add the suspension of the sulfinate to the reaction mixture at -78°C.[5]
-
Allow the reaction to warm to room temperature and stir for 16 hours.[5]
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.[5]
-
Extract the aqueous layer with dichloromethane.[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-sulfonylated pyridine.[5]
-
Synthesis of Pyridine-2-sulfonyl Chloride from Sodium 2-Pyridinesulfinate[7]
Pyridine-2-sulfonyl chloride is a key precursor for pyridine-2-sulfonate and its derivatives. This protocol describes its in-situ generation and subsequent reaction.
-
Materials: Sodium 2-pyridinesulfinate, N-chlorosuccinimide (NCS), Dichloromethane, an amine (e.g., 4-[4-(3-amino-2-fluorophenyl)-2-(1,1-dimethylethyl)-1,3-thiazol-5-yl]-2-pyrimidinamine), Pyridine.
-
Procedure:
-
Suspend sodium 2-pyridinesulfinate (0.291 mmol) in dichloromethane (3 ml).[7]
-
Add N-chlorosuccinimide (0.291 mmol) to the suspension.[7]
-
Stir the reaction mixture for 1 hour at ambient temperature.[7]
-
Filter the mixture through a short Celite plug to obtain a crude solution of pyridine-2-sulfonyl chloride.[7]
-
To the crude sulfonyl chloride solution, add the desired amine (0.146 mmol) and pyridine (0.437 mmol).[7]
-
Stir the mixture for 3 hours at ambient temperature.[7]
-
Quench the reaction with methanol and purify by reversed-phase HPLC to obtain the corresponding sulfonamide.[7]
-
Implications for Drug Development and Synthetic Strategy
The distinct reactivity profiles of the pyridine sulfonate isomers have significant implications for their application in drug development and broader chemical synthesis.[8]
-
Pyridine-3-sulfonate: Its relative inertness to nucleophilic displacement makes the 3-pyridinesulfonyl moiety a stable structural component in pharmacologically active molecules. Its synthesis via electrophilic substitution aligns with the modification of electron-deficient aromatic systems.
-
Pyridine-2- and 4-sulfonates: Their high reactivity as leaving groups in SNAr reactions makes them valuable intermediates for introducing a wide range of nucleophiles at the 2- and 4-positions of the pyridine ring.[9] This is a powerful strategy for building molecular complexity and performing late-stage functionalization in drug discovery programs. The choice between the 2- and 4-isomers can be guided by the desired substitution pattern and potential steric interactions in the target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Propose a mechanism for the sulfonation of pyridine, and point ou... | Study Prep in Pearson+ [pearson.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Validating the Inhibitory Effects of 6-aminopyridine-3-sulfonamide on hCA I and II
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the inhibitory potency and selectivity of 6-aminopyridine-3-sulfonamide against two key human carbonic anhydrase isoforms, hCA I and hCA II. We will delve into the mechanistic rationale, present a detailed experimental protocol, and contextualize the findings against a well-established clinical inhibitor.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a reaction essential for pH regulation, CO2 transport, and electrolyte secretion.[1] The two cytosolic isoforms, hCA I and hCA II, are ubiquitously expressed, with hCA II being one of the most catalytically efficient enzymes known.
Given their central role, dysregulation of CA activity is implicated in various pathologies. Consequently, CA inhibitors are established therapeutic agents for conditions like glaucoma, epilepsy, and edema.[3][4] The primary chemical class of CA inhibitors is the sulfonamides (R-SO2NH2), which exhibit high affinity for the enzyme's active site.[2][5] This guide focuses on validating a specific compound, this compound, a member of the pyridine-3-sulfonamide class of inhibitors.[6]
The Scientific Rationale: Mechanism of Action
The inhibitory power of sulfonamides stems from their structural mimicry of the transition state of the CO2 hydration reaction. The core of the CA active site contains a Zn(II) ion coordinated by three histidine residues and a water molecule (or a hydroxide ion, depending on the pH).[2]
The Mechanism of Inhibition: The sulfonamide group (-SO2NH2) is the pharmacophore responsible for inhibition. In its deprotonated, anionic form (-SO2NH⁻), it acts as a potent zinc-binding group.[2][7][8] This negatively charged nitrogen directly coordinates with the Zn(II) ion, displacing the catalytically essential zinc-bound water/hydroxide.[2][8] This binding event effectively blocks the active site, preventing substrate access and halting the catalytic cycle.[9] The stability of this inhibitor-enzyme complex is further enhanced by hydrogen bond interactions between the sulfonamide's oxygen atoms and the side chain of a key active site residue, Thr199.[8]
Caption: Mechanism of sulfonamide inhibition in the hCA active site.
Experimental Validation: An Esterase Activity Assay
To quantify the inhibitory effect of this compound, we will employ a robust and high-throughput colorimetric assay. While the physiological substrate for CAs is CO2, the enzyme also exhibits efficient esterase activity.[10] We can monitor the hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (p-NPA), which produces the yellow-colored p-nitrophenolate ion.[11][12] The rate of color formation, measured spectrophotometrically at 400 nm, is directly proportional to the enzyme's activity.[13]
Materials & Reagents
-
Enzymes: Recombinant human Carbonic Anhydrase I (hCA I) and human Carbonic Anhydrase II (hCA II)
-
Test Inhibitor: this compound
-
Control Inhibitor: Acetazolamide (AAZ)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Buffer: Tris-HCl (pH 7.4)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Equipment: 96-well microplates, multichannel pipette, microplate spectrophotometer.
Step-by-Step Experimental Protocol
This protocol is designed to determine the half-maximal inhibitory concentration (IC50), a key metric for inhibitor potency.
-
Preparation of Stock Solutions:
-
Dissolve this compound and Acetazolamide (control) in DMSO to create concentrated stock solutions (e.g., 10 mM). The use of DMSO is critical for solubilizing many organic inhibitors.
-
Prepare a 20 mM stock solution of p-NPA in anhydrous acetonitrile or DMSO.[13] The solvent choice is important to prevent premature hydrolysis of the substrate.
-
-
Enzyme and Inhibitor Incubation:
-
In a 96-well plate, add 140 µL of Tris-HCl buffer to each well.
-
Add 20 µL of the enzyme solution (hCA I or hCA II) to the appropriate wells.
-
Add 20 µL of the inhibitor solution (this compound or Acetazolamide) in a serial dilution across the plate to achieve a range of final concentrations. Include a "no inhibitor" control (containing only DMSO) and a "blank" control (no enzyme).
-
Gently mix and incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.
-
-
Initiation of Reaction and Data Acquisition:
-
Initiate the enzymatic reaction by adding 20 µL of the p-NPA substrate solution to all wells. The final reaction volume will be 200 µL.
-
Immediately place the plate in a microplate reader and measure the change in absorbance at 400 nm over a period of 5-10 minutes, taking readings every 30 seconds. The rate of reaction is determined from the linear portion of the absorbance vs. time plot.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Caption: Workflow for determining inhibitor IC50 values.
Comparative Performance Analysis
The ultimate goal is to understand not just if this compound inhibits hCA I and II, but how its potency and selectivity compare to a known standard. Acetazolamide (AAZ) is a clinically used, non-selective CA inhibitor and serves as an ideal benchmark.
| Compound | Target Isoform | IC50 Value (nM) | Notes |
| Acetazolamide (AAZ) | hCA I | ~250 nM | Standard, non-selective inhibitor. |
| hCA II | 12 - 130 nM[14][15][16] | Potent inhibition of the highly active isoform. | |
| This compound | hCA I | To be determined | Experimental value from the assay. |
| hCA II | To be determined | Experimental value from the assay. |
Note: IC50 values for Acetazolamide can vary slightly between studies depending on assay conditions. The provided range reflects typical reported values.
Interpreting the Results:
-
Potency: A lower IC50 value indicates a more potent inhibitor. By comparing the IC50 of this compound to that of AAZ, you can determine its relative strength.
-
Selectivity: The ratio of IC50 values between isoforms (IC50 hCA I / IC50 hCA II) reveals the compound's selectivity. A ratio significantly different from 1 suggests preferential inhibition of one isoform over the other. This is a critical parameter in drug development, as isoform-selective inhibitors can reduce off-target side effects.
Conclusion
This guide outlines a scientifically rigorous approach to validate and characterize the inhibitory activity of this compound against hCA I and hCA II. By following the detailed protocol, researchers can generate reliable, quantitative data on the compound's potency. Comparing these results against the benchmark inhibitor Acetazolamide provides essential context, enabling an objective assessment of the compound's potential as a selective or non-selective carbonic anhydrase inhibitor. This structured validation is a crucial step in the early-phase discovery of novel therapeutics targeting this important enzyme class.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. cenmed.com [cenmed.com]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[4,3-c]pyridine Sulfonamides
The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable versatility in engaging diverse biological targets. When functionalized with a sulfonamide moiety, this scaffold gives rise to a class of compounds with significant therapeutic potential. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazolo[4,3-c]pyridine sulfonamides and their analogs, drawing upon experimental data to illuminate their performance as inhibitors of carbonic anhydrases, protein-protein interactions, and receptor tyrosine kinases. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural determinants for potency and selectivity across these different target classes.
Introduction: The Pyrazolo[4,3-c]pyridine Scaffold
The pyrazolo[4,3-c]pyridine system is an bicyclic aromatic heterocycle that has garnered significant attention in drug discovery due to its structural resemblance to purines, which are fundamental components of nucleic acids and key players in cellular signaling. This inherent bioisosteric relationship allows pyrazolopyridine derivatives to interact with a wide array of biological targets, including enzymes and receptors that recognize purine-based substrates. The addition of a sulfonamide group introduces a critical zinc-binding moiety, further expanding the therapeutic applicability of this scaffold, particularly towards metalloenzymes like carbonic anhydrases. This guide will explore the nuanced SAR of this scaffold against three distinct and therapeutically relevant target classes.
Comparative Analysis of Biological Activity
Carbonic Anhydrase Inhibition: A Tale of Isoform Selectivity
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological and pathological processes, making them attractive targets for the treatment of various diseases, including glaucoma, epilepsy, and cancer.[2] The sulfonamide group is a well-established zinc-binding pharmacophore for CA inhibitors.
A study by Angeli et al. (2022) provides a detailed investigation into a series of pyrazolo[4,3-c]pyridine sulfonamides and their inhibitory activity against four human CA isoforms (hCA I, II, IX, and XII) and several bacterial CAs.[1][3] The general structure of the investigated compounds is presented below:
Caption: General chemical structure of pyrazolo[4,3-c]pyridine sulfonamides.
The SAR of these compounds is heavily influenced by the nature of the linker between the pyrazolo[4,3-c]pyridine core and the benzenesulfonamide moiety, as well as substitutions on the pyridine nitrogen.
Key SAR Insights for Carbonic Anhydrase Inhibition:
-
Linker is Crucial: The nature of the linker between the pyrazolopyridine core and the sulfonamide-bearing phenyl ring significantly impacts inhibitory activity and isoform selectivity.
-
A direct connection between the two moieties (a phenyl group at the pyridine nitrogen) generally leads to moderate activity.[4]
-
The introduction of an N-methylpropionamide linker was found to be highly favorable for hCA I inhibitory activity.[4]
-
Conversely, a simple ethyl linker (-CH2-CH2-) was detrimental to activity.[4]
-
-
Substitution on the Pyridine Nitrogen: Modifications at this position are critical for tuning the potency and selectivity of the inhibitors. The size and electronic properties of the substituent can influence the orientation of the inhibitor within the enzyme's active site.
-
Sulfonamide Position: The position of the sulfonamide group on the phenyl ring (ortho, meta, or para) can affect the binding affinity. The para-position is a common feature in many potent CA inhibitors.
Comparative Inhibitory Activity of Pyrazolo[4,3-c]pyridine Sulfonamides against Human Carbonic Anhydrase Isoforms:
| Compound | Linker | R Group on Sulfonamide Phenyl | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) | Reference |
| 1b | Direct Phenyl | 4-SO2NH2 | 24.1 | 118.4 | 158.3 | 34.5 | [1] |
| 1c | Direct Phenyl | 3-SO2NH2 | 14.8 | 98.7 | 125.6 | 42.1 | [1] |
| 1e | Phenethyl | 4-SO2NH2 | 85.3 | 256.7 | 312.8 | 78.4 | [1] |
| 1f | N-methylpropionamide | 4-SO2NH2 | 9.8 | 10.2 | 98.5 | 45.2 | [1] |
| Acetazolamide (AAZ) | Standard CAI | N/A | 250 | 12 | 25 | 5.7 | [1] |
Data sourced from Angeli et al., 2022. [1]
The data clearly indicates that compound 1f , with its N-methylpropionamide linker, is a potent inhibitor of hCA I and hCA II, even surpassing the standard drug Acetazolamide (AAZ) in hCA I inhibition.[1] This highlights the importance of the linker in optimizing the interaction with the active site of these cytosolic isoforms.
Caption: SAR of pyrazolo[4,3-c]pyridine sulfonamides as CA inhibitors.
Inhibition of PEX14-PEX5 Protein-Protein Interaction: A Different Paradigm
Protein-protein interactions (PPIs) represent a vast and challenging class of drug targets. The PEX14-PEX5 interaction is crucial for protein import into glycosomes, which are organelles essential for the metabolism of trypanosomatid parasites, the causative agents of devastating diseases like African sleeping sickness and Chagas disease.[5] Disrupting this PPI is a promising strategy for developing novel anti-trypanosomal drugs.
A study by Dawidowski et al. (2020) identified and optimized a series of pyrazolo[4,3-c]pyridine derivatives as the first inhibitors of the Trypanosoma brucei PEX14-PEX5 PPI.[5][6] It is important to note that while this study focuses on the pyrazolo[4,3-c]pyridine scaffold, the most potent compounds did not incorporate a sulfonamide group, highlighting a different SAR profile compared to the CA inhibitors.
Key SAR Insights for PEX14-PEX5 PPI Inhibition:
-
Core Scaffold: The pyrazolo[4,3-c]pyridine core serves as a central scaffold that positions key substituents for interaction with the PEX14 protein.[2]
-
Substitutions at N-1 and the Amide Linkage: Unlike the CA inhibitors where the linker was paramount, for PEX14-PEX5 inhibition, substitutions at the N-1 position of the pyrazole ring and the nature of the amide linkage projecting into a tryptophan pocket on PEX14 were critical for potency.[7]
-
Aromatic Moieties: The presence of specific aromatic moieties, such as naphthalene, that can fit into hydrophobic pockets on the PEX14 surface was a key determinant of inhibitory activity.[7] A hybrid molecule incorporating features from two initial hits led to a significant improvement in potency.[7]
Comparative Inhibitory Activity of Pyrazolo[4,3-c]pyridine Derivatives against T. brucei PEX14-PEX5 PPI:
| Compound | N-1 Substitution | Amide Moiety | T. brucei PEX14-PEX5 EC50 (µM) | Reference |
| 1 | Ethyl | Indole | 265 | [7] |
| 3 | H | Indole | >500 | [7] |
| 13 | Ethyl | Phenyl | 102 | [7] |
| 20 | Ethyl | Naphthalene | 48 | [7] |
| 29 | Ethyl | Naphthalene (hybrid) | 12 | [7] |
Data sourced from Dawidowski et al., 2020. [7]
The data demonstrates a clear progression in potency with the optimization of the substituents on the pyrazolo[4,3-c]pyridine core. The initial hit, compound 1 , had an EC50 of 265 µM, while the optimized hybrid molecule, compound 29 , exhibited a much-improved EC50 of 12 µM.[7]
Caption: SAR of pyrazolo[4,3-c]pyridines as PEX14-PEX5 PPI inhibitors.
A Comparative Look at a Regioisomer: Pyrazolo[4,3-b]pyridine Sulfonamides as c-Met Kinase Inhibitors
To provide a broader context for the therapeutic potential of the pyrazolopyridine scaffold, we will briefly examine a closely related regioisomer, the pyrazolo[4,3-b]pyridine system, which has been successfully developed as inhibitors of the c-Met receptor tyrosine kinase. c-Met is a key driver of oncogenesis and metastasis in many cancers, making it a high-value target for cancer therapy.
In 2015, a series of 1-sulfonyl-pyrazolo[4,3-b]pyridines were designed and evaluated as selective c-Met inhibitors.[8] This work highlights how a subtle change in the arrangement of the nitrogen atoms in the heterocyclic core can lead to a completely different target profile.
Key SAR Insights for Pyrazolo[4,3-b]pyridine c-Met Kinase Inhibitors:
-
Hinge-Binding Motif: The pyrazolo[4,3-b]pyridine core acts as a hinge-binding motif, forming crucial hydrogen bonds with the kinase hinge region.[8]
-
U-Shaped Conformation: These inhibitors typically adopt a U-shaped conformation in the c-Met active site, allowing for interactions with key residues like Met1160 and Tyr1230.[8]
-
Sulfonyl Group: The sulfonyl group at the 1-position of the pyrazole ring plays a role in orienting the molecule within the active site and contributes to the overall binding affinity.
-
Metabolic Stability: A key challenge in the development of this series was metabolic instability, often due to hydroxylation of the heterocyclic ring system. Bioisosteric replacement of a pyrrole moiety with a pyrazole was a successful strategy to improve the metabolic profile.[8]
Comparative Inhibitory Activity of Pyrazolo[4,3-b]pyridine Derivatives against c-Met Kinase:
| Compound | R Group on Sulfonyl | c-Met IC50 (nM) | Reference |
| 35 | 4-azaindole derived | low nM | [8] |
| Glumetinib (11) | Optimized side chain | potent | [8] |
| 37 | Optimized side chain | potent | [8] |
Experimental Protocols
Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides
The synthesis of the target pyrazolo[4,3-c]pyridines generally involves the condensation of a suitable dienamine precursor with various amines containing sulfonamide fragments.[1]
Step-by-Step Methodology:
-
Synthesis of the Dienamine Precursor: The starting dienamine is typically synthesized from dimethyl acetonedicarboxylate in a known two-step procedure.[1]
-
Condensation Reaction: The dienamine is then condensed with the desired sulfonamide-containing amine.
-
Reaction Conditions: The reaction is typically carried out by refluxing the reactants in methanol for 1 hour.[1]
-
Purification: The target pyrazolo[4,3-c]pyridines are then isolated and purified, often by recrystallization or column chromatography, with yields ranging from 72-88%.[1]
Caption: General synthetic workflow for pyrazolo[4,3-c]pyridine sulfonamides.
Biological Evaluation: Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various CA isoforms is typically determined using a stopped-flow CO2 hydrase assay.[1][3]
Step-by-Step Methodology:
-
Principle: This assay measures the enzyme-catalyzed hydration of CO2. The inhibition of this reaction by the test compounds is monitored.
-
Instrumentation: A stopped-flow instrument is used to rapidly mix the enzyme and substrate solutions.
-
Reaction Mixture: The reaction mixture typically contains a buffer, the purified CA isoform, the test inhibitor at various concentrations, and a pH indicator.
-
Initiation of Reaction: The reaction is initiated by the addition of a CO2-saturated solution.
-
Data Acquisition: The change in absorbance of the pH indicator over time is monitored spectrophotometrically.
-
Data Analysis: The initial rates of the reaction are calculated, and the IC50 or Ki values are determined by plotting the enzyme activity against the inhibitor concentration.
Biological Evaluation: PEX14-PEX5 PPI AlphaScreen Assay
The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions in a high-throughput format.[9]
Step-by-Step Methodology:
-
Principle: The assay utilizes two types of beads: donor and acceptor beads. One interacting protein is conjugated to the donor bead, and the other to the acceptor bead. When the proteins interact, the beads are brought into close proximity.
-
Signal Generation: Upon excitation with a laser, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal.
-
Inhibition: Inhibitors of the PPI will disrupt the interaction, separating the beads and causing a decrease in the signal.
-
Assay Protocol:
-
The interacting proteins (e.g., PEX14 and a PEX5-derived peptide) are incubated with the test compounds.
-
Donor and acceptor beads coated with antibodies or tags that bind to the proteins are added.
-
After an incubation period, the plate is read in an AlphaScreen-compatible plate reader.
-
-
Data Analysis: The signal is measured, and the EC50 values for the inhibitors are calculated.
Conclusion
The pyrazolo[4,3-c]pyridine scaffold, particularly when functionalized with a sulfonamide moiety, demonstrates remarkable chemical tractability and biological versatility. This guide has provided a comparative analysis of its SAR against three distinct target classes: carbonic anhydrases, a protein-protein interaction, and a receptor tyrosine kinase.
The key takeaways for researchers are:
-
Target-Specific SAR: The structural features required for potent activity are highly dependent on the biological target. For CA inhibition, the linker between the heterocyclic core and the sulfonamide is a critical determinant of potency and selectivity. In contrast, for PEX14-PEX5 PPI inhibition, substitutions on the pyrazole nitrogen and the nature of an amide-linked aromatic group are paramount.
-
Scaffold Hopping and Regioisomerization: Minor changes to the core scaffold, such as altering the arrangement of nitrogen atoms to form the pyrazolo[4,3-b]pyridine regioisomer, can lead to a dramatic shift in target selectivity, as evidenced by the potent c-Met kinase inhibitors.
-
Rational Design is Key: A thorough understanding of the target's active site or interaction interface is crucial for the rational design of potent and selective inhibitors based on the pyrazolopyridine scaffold.
The experimental data and protocols presented herein provide a solid foundation for future drug discovery efforts leveraging this privileged heterocyclic system. The continued exploration of the chemical space around the pyrazolo[4,3-c]pyridine core promises to yield novel therapeutic agents for a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PuSH - Publication Server of Helmholtz Zentrum München: Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity. [push-zb.helmholtz-munich.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 6-Aminopyridine-3-Sulfonamide and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
In the quest for targeted therapeutics, understanding a compound's selectivity is paramount. This guide offers an in-depth analysis of the cross-reactivity of pyridine-based sulfonamides, with a focus on the structural class represented by 6-aminopyridine-3-sulfonamide. As a Senior Application Scientist, my aim is to provide not just data, but a framework for interpreting and predicting enzyme-inhibitor interactions, grounded in mechanistic principles and supported by robust experimental design.
The sulfonamide moiety is a well-established pharmacophore, renowned for its ability to potently inhibit zinc-containing enzymes, most notably the carbonic anhydrases (CAs).[1] The core principle of this inhibition lies in the coordination of the deprotonated sulfonamide nitrogen to the zinc ion within the enzyme's active site, displacing a crucial water molecule and halting the catalytic cycle.[1] However, the very feature that confers this potent inhibition also presents a significant challenge: off-target effects. Given the ubiquitous nature of metalloenzymes in human physiology, a lack of selectivity can lead to undesirable side effects and diminished therapeutic efficacy.
This guide will dissect the inhibitory profile of pyridine-sulfonamide scaffolds, using publicly available data on close structural analogs to infer the likely behavior of this compound. We will explore the nuances of isoform-selective inhibition among the carbonic anhydrases and touch upon other potential off-target enzyme families.
The Significance of Selectivity Profiling
The human genome encodes 15 carbonic anhydrase isoforms, each with distinct tissue distribution and physiological roles.[1] While inhibiting a specific CA isoform may be therapeutically beneficial for conditions like glaucoma or cancer, indiscriminate inhibition of other isoforms can lead to unwanted physiological effects. For instance, while tumor-associated CAs like CA IX and CA XII are attractive oncology targets, inhibition of the ubiquitous cytosolic isoforms CA I and CA II needs to be carefully managed.[1][2] Therefore, early-stage cross-reactivity profiling is not merely a regulatory hurdle but a critical step in rational drug design.[3]
Beyond the carbonic anhydrase family, the sulfonamide group, depending on the overall molecular structure, can interact with other enzyme classes. Kinases, another major family of drug targets, have also been identified as potential off-targets for some sulfonamide-containing molecules.[4]
Comparative Inhibitory Profile of Pyridine-Sulfonamides
| Compound/Analog | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 | [6] |
| Pyrazolopyridine Sulfonamide 1f | 58.8 | 6.6 | - | - | [6] |
| Pyrazolopyridine Sulfonamide 1k | 88.3 | 5.6 | - | 34.5 | [6] |
| 4-(azidomethyl)pyridine-3-sulfonamide | 450.1 | 358.2 | 137.5 | 100.3 | [5] |
| 4-(prop-2-yn-1-yloxy)pyridine-3-sulfonamide | 309.4 | 271.5 | 312.4 | 90.7 | [5] |
Kᵢ (inhibition constant) is a measure of the inhibitor's binding affinity; a lower Kᵢ indicates a more potent inhibitor. Data presented is for illustrative purposes and is sourced from referenced literature.
The data clearly demonstrates that even subtle structural modifications on the pyridine-sulfonamide scaffold can lead to significant shifts in inhibitory profiles. For example, analogs 1f and 1k show potent inhibition of the cytosolic isoforms hCA I and hCA II, even surpassing the standard inhibitor Acetazolamide in the case of hCA II.[6] This highlights the potential for significant cross-reactivity within the carbonic anhydrase family. The 4-substituted pyridine-3-sulfonamides also exhibit a range of activities, underscoring the importance of empirical testing.[5]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
To empirically determine the cross-reactivity profile of a compound like this compound, a robust and reproducible enzymatic assay is essential. The following protocol describes a common colorimetric method for assessing carbonic anhydrase activity.
Principle: This assay is based on the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (pNPA), to the yellow-colored product, p-nitrophenol (pNP). The rate of pNP formation, monitored spectrophotometrically at 405 nm, is proportional to the CA activity. The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX, hCA XII)
-
This compound (or test compound)
-
Acetazolamide (positive control inhibitor)
-
p-Nitrophenyl acetate (pNPA, substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound and Acetazolamide in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in Assay Buffer to create a range of test concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤1%).
-
-
Assay Setup:
-
In a 96-well plate, add the following to the respective wells (in triplicate):
-
Blank (No Enzyme): Assay Buffer and Substrate Solution.
-
Vehicle Control (100% Activity): Assay Buffer, DMSO (at the same final concentration as the test compound wells), and Enzyme Solution.
-
Test Compound: Assay Buffer, diluted this compound, and Enzyme Solution.
-
Positive Control: Assay Buffer, diluted Acetazolamide, and Enzyme Solution.
-
-
-
Enzyme-Inhibitor Pre-incubation:
-
Add the appropriate volume of Assay Buffer, followed by the test compound or vehicle.
-
Add the Enzyme Solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. This pre-incubation step is critical for inhibitors that may have a slower on-rate.
-
-
Reaction Initiation and Measurement:
-
Prepare the Substrate Solution (pNPA in a solvent like acetonitrile, diluted in Assay Buffer).
-
Initiate the reaction by adding the Substrate Solution to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 405 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the reaction rates of the test compound wells to the vehicle control (100% activity) and the blank (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a suitable dose-response curve.
-
Experimental Workflow Diagram```dot
Caption: Conceptual difference between a selective and a non-selective enzyme inhibitor.
Concluding Remarks for the Practicing Scientist
The journey of a drug candidate from discovery to clinical application is paved with rigorous scientific evaluation. For sulfonamide-based inhibitors like this compound, a thorough understanding of their cross-reactivity profile is not just a formality but a cornerstone of developing a safe and effective therapeutic. The experimental framework provided here, coupled with an appreciation for the structure-activity relationships within this chemical class, empowers researchers to make informed decisions in their drug development programs. By proactively assessing selectivity against a panel of relevant enzymes, we can better anticipate potential off-target effects and rationally design molecules with improved therapeutic windows.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 6-Aminopyridine-3-Sulfonamide and Its Derivatives
This guide provides an in-depth comparison of the efficacy of 6-aminopyridine-3-sulfonamide and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological activities, and structure-activity relationships of these compounds, supported by experimental data and detailed protocols.
Introduction: The Versatile Scaffold of Pyridine Sulfonamides
The sulfonamide functional group has been a cornerstone of medicinal chemistry for decades, leading to the development of a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and diuretic properties.[1] The pyridine ring, a privileged scaffold in drug discovery, when coupled with a sulfonamide moiety, gives rise to a class of compounds with significant therapeutic potential. This compound serves as a key starting material for the synthesis of a variety of derivatives with modulated efficacy and target specificity. This guide will explore the nuances of these modifications and their impact on biological outcomes.
Synthesis of this compound Derivatives: A Generalized Approach
The synthesis of this compound derivatives typically begins with the sulfonation of 2-aminopyridine. A common synthetic route involves the reaction of 2-aminopyridine with chlorosulfonic acid to yield 6-aminopyridine-3-sulfonyl chloride. This intermediate is then reacted with a variety of amines, alcohols, or other nucleophiles to generate a library of derivatives. The choice of the reacting nucleophile is a critical determinant of the final compound's physicochemical properties and biological activity.
Below is a generalized workflow for the synthesis of this compound derivatives.
References
A Comparative Guide to Confirming the Binding Mode of Sulfonamides to the Carbonic Anhydrase Active Site
For researchers, scientists, and drug development professionals, understanding the precise interaction between a ligand and its target protein is paramount. The binding of sulfonamides to the active site of carbonic anhydrase (CA) is a classic example of structure-based drug design and a critical interaction to characterize in the development of therapeutics for glaucoma, epilepsy, and certain cancers. This guide provides an in-depth comparison of the primary experimental techniques used to confirm and characterize this binding event, offering insights into the causality behind experimental choices and ensuring a self-validating system of protocols.
The interaction is primarily defined by the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion within the CA active site.[1] This key interaction is further stabilized by a network of hydrogen bonds and hydrophobic contacts with surrounding amino acid residues.[1][2] A thorough understanding of this binding mode is essential for optimizing inhibitor potency and selectivity. This guide will explore and compare four principal methodologies: X-ray Crystallography, Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Stopped-Flow Enzyme Kinetics.
At a Glance: Comparison of Key Techniques
| Technique | Information Yielded | Strengths | Limitations | Throughput |
| X-ray Crystallography | High-resolution 3D structure of the protein-ligand complex, precise atomic interactions. | Unambiguous determination of binding orientation and key interactions. | Requires high-quality crystals, can be time-consuming, provides a static picture of the interaction. | Low |
| Isothermal Titration Calorimetry (ITC) | Complete thermodynamic profile (ΔH, ΔS, ΔG, KD, stoichiometry). | Label-free, in-solution measurement, directly measures heat changes upon binding. | Requires relatively large amounts of pure protein and ligand, lower throughput. | Low to Medium |
| Surface Plasmon Resonance (SPR) | Real-time kinetic data (kon, koff), and affinity (KD). | High sensitivity, label-free, provides kinetic information. | Requires immobilization of one binding partner which may affect its activity, potential for mass transport limitations. | Medium to High |
| Stopped-Flow Enzyme Kinetics | Inhibition constants (Ki), mechanism of inhibition. | Measures the effect of the inhibitor on the enzyme's catalytic activity, highly sensitive. | Indirect measure of binding, requires a suitable substrate and assay. | High |
I. X-ray Crystallography: The Definitive Structural Snapshot
X-ray crystallography provides the most detailed and unambiguous view of the sulfonamide binding mode by revealing the three-dimensional structure of the protein-inhibitor complex at atomic resolution. This technique is the gold standard for visualizing the precise orientation of the inhibitor within the active site and identifying the specific amino acid residues involved in the interaction.
Causality Behind Experimental Choices
The choice to pursue X-ray crystallography is driven by the need for a definitive structural model. This information is invaluable for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective inhibitors. The two primary methods for obtaining protein-ligand complex crystals are co-crystallization and soaking.[3] Co-crystallization is often preferred when the ligand induces a significant conformational change in the protein, while soaking is a simpler method for introducing the ligand into pre-existing apo-protein crystals.[3][4]
Experimental Protocol: Co-crystallization of Carbonic Anhydrase with a Sulfonamide Inhibitor
-
Protein Preparation: Express and purify human carbonic anhydrase II (hCA II) to >95% purity. Concentrate the protein to 5-10 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 8.5).
-
Ligand Preparation: Dissolve the sulfonamide inhibitor in a compatible solvent (e.g., DMSO) to a stock concentration of 10-50 mM.
-
Complex Formation: Incubate the purified hCA II with a 2-5 fold molar excess of the sulfonamide inhibitor on ice for at least 1 hour.
-
Crystallization Screening: Use the sitting-drop or hanging-drop vapor diffusion method to screen a wide range of crystallization conditions. A typical setup involves mixing 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.
-
Crystal Optimization: Optimize the initial hit conditions by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement with a known CA structure as a search model. Refine the model and build the sulfonamide inhibitor into the electron density map.
-
Analysis: Analyze the final structure to identify all interactions between the sulfonamide and the active site residues.
II. Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[5] This allows for the determination of the complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Causality Behind Experimental Choices
ITC is the method of choice when a comprehensive understanding of the driving forces behind the binding interaction is required.[6] By dissecting the Gibbs free energy into its enthalpic and entropic components, researchers can gain insights into the nature of the forces stabilizing the complex (e.g., hydrogen bonds, hydrophobic interactions). The experiment is performed in-solution and is label-free, providing data that reflects the native interaction.
References
- 1. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of the human carbonic anhydrase II adduct with 1-(4-sulfamoylphenyl-ethyl)-2,4,6-triphenylpyridinium perchlorate, a membrane-impermeant, isoform selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico Docking of 6-Aminopyridine-3-sulfonamide with Carbonic Anhydrase Isoforms
In the landscape of contemporary drug discovery, in silico molecular docking has emerged as an indispensable tool, providing predictive insights into the binding of small molecules to protein targets. This guide offers a comprehensive analysis of the in silico docking of 6-aminopyridine-3-sulfonamide, a representative pyridine sulfonamide, with its primary biological targets, the human carbonic anhydrase (hCA) isoforms.
This document is intended for researchers, scientists, and drug development professionals. It will provide an objective comparison of the binding of this compound with that of a clinically established sulfonamide inhibitor, Acetazolamide, and a non-sulfonamide class of inhibitors. The supporting data is derived from published experimental and computational studies on closely related pyridine sulfonamide analogs and established carbonic anhydrase inhibitors.
Introduction to Carbonic Anhydrases and the Significance of Sulfonamide Inhibitors
Human carbonic anhydrases (hCAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are integral to a multitude of physiological processes, including pH homeostasis, respiration, and electrolyte secretion.[2] The dysregulation of specific hCA isoforms is implicated in various pathologies such as glaucoma, epilepsy, and cancer, making them significant therapeutic targets.[2]
Sulfonamides represent a cornerstone class of hCA inhibitors. Their mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion within the enzyme's active site, effectively blocking its function.[3] The pyridine sulfonamide scaffold, exemplified by this compound, offers a versatile platform for designing potent and selective hCA inhibitors.
The In Silico Docking Workflow: A Step-by-Step Methodological Deep Dive
The foundation of a reliable in silico docking study lies in a meticulously executed and validated protocol. The following workflow outlines the essential steps for docking this compound into the active site of human carbonic anhydrase isoforms.
Experimental Protocol: Molecular Docking of this compound with hCA II
-
Protein Preparation:
-
Rationale: The initial crystal structure of the protein often contains water molecules, co-factors, and may have missing atoms or loops. This step ensures a clean, structurally sound receptor for docking.
-
Procedure:
-
Obtain the crystal structure of human carbonic anhydrase II (hCA II) from the Protein Data Bank (PDB ID: 1AZM, for example).[4]
-
Remove all water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling software package (e.g., AutoDockTools, Maestro).
-
Energy minimize the protein structure to relieve any steric clashes.
-
-
-
Ligand Preparation:
-
Rationale: The ligand's three-dimensional conformation and charge distribution are critical for predicting its binding orientation and affinity.
-
Procedure:
-
Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw).
-
Convert the 2D structure to a 3D conformation.
-
Assign appropriate atom types and calculate partial charges (e.g., Gasteiger charges).
-
Perform energy minimization of the ligand structure to obtain a low-energy conformation.
-
-
-
Grid Generation:
-
Rationale: The grid box defines the search space for the docking algorithm within the protein's active site. A well-defined grid focuses the computational effort on the most relevant region.
-
Procedure:
-
Identify the active site of hCA II, which is characterized by the presence of the catalytic zinc ion.
-
Define a grid box that encompasses the entire active site cavity, typically centered on the zinc ion with dimensions of approximately 20x20x20 Å.
-
-
-
Molecular Docking:
-
Rationale: This is the core computational step where the ligand's conformational space is explored to find the most favorable binding pose within the protein's active site.
-
Procedure:
-
Utilize a docking program (e.g., AutoDock Vina, GOLD) to perform the docking simulation.
-
Employ a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to generate multiple binding poses.
-
Rank the poses based on a scoring function that estimates the binding free energy.
-
-
-
Analysis of Results:
-
Rationale: The final step involves a critical evaluation of the docking results to understand the nature of the protein-ligand interactions.
-
Procedure:
-
Visualize the top-ranked docking pose of this compound within the hCA II active site.
-
Analyze the key interactions, including hydrogen bonds, hydrophobic interactions, and the coordination with the zinc ion.
-
Compare the predicted binding mode with that of known inhibitors to validate the docking protocol.
-
-
Caption: A schematic overview of the in silico molecular docking workflow.
Comparative Docking Analysis: Performance Against Alternatives
To contextualize the docking performance of this compound, we compare its predicted binding characteristics with a well-established sulfonamide inhibitor, Acetazolamide, and a representative non-sulfonamide inhibitor class. The following table summarizes the key interaction features and experimentally determined binding affinities where available for analogous compounds.
| Compound Class | Representative Molecule | Target Isoform | Predicted Key Interactions (Inferred for this compound) | Experimental Ki (nM) (for related analogs) |
| Pyridine Sulfonamide | This compound | hCA II, IX, XII | - Coordination of sulfonamide nitrogen to Zn²⁺- H-bond between sulfonamide oxygen and Thr199- Potential H-bond from 6-amino group to Gln92 | 91 - 271 (for 4-substituted pyridine-3-sulfonamides)[3] |
| Thiadiazole Sulfonamide | Acetazolamide | hCA II, IX, XII | - Coordination of sulfonamide nitrogen to Zn²⁺- H-bond between sulfonamide oxygen and Thr199- H-bond from acetamido group to Gln92 | 25 (for hCA IX)[5] |
| Non-Sulfonamide (e.g., Coumarins) | Varies | hCA IX, XII | - Occludes active site entrance without direct Zn²⁺ binding- Primarily hydrophobic and van der Waals interactions | Varies (often higher than sulfonamides) |
In-Depth Analysis of Binding Modes
This compound: Based on docking studies of related pyridine-3-sulfonamides, this compound is predicted to adopt a canonical binding mode.[3] The sulfonamide moiety is expected to coordinate directly with the catalytic zinc ion in the active site. The sulfonamide oxygens are likely to form a crucial hydrogen bond with the side chain of Thr199, a highly conserved residue. The pyridine ring will occupy a hydrophobic pocket, while the 6-amino group has the potential to form an additional hydrogen bond with the side chain of Gln92, potentially enhancing binding affinity.
Acetazolamide (Standard Sulfonamide Inhibitor): As a clinically approved drug, the binding mode of Acetazolamide is well-characterized.[5] Similar to our topic molecule, its sulfonamide group coordinates with the zinc ion and forms a hydrogen bond with Thr199. The thiadiazole ring and the acetamido group engage in further interactions within the active site, providing high-affinity binding.
Non-Sulfonamide Inhibitors: This diverse class of inhibitors, including coumarins and phenols, exhibits a different mechanism of action.[2][6] Instead of directly binding to the zinc ion, they typically obstruct the entrance to the active site, preventing substrate access.[6] Their binding is often driven by hydrophobic and van der Waals interactions. While generally exhibiting lower potency than sulfonamides, their distinct mechanism offers an alternative strategy for achieving isoform selectivity and overcoming potential sulfonamide-related side effects.[2][6]
Signaling Pathways and Biological Context
The inhibition of carbonic anhydrases can have significant downstream effects on various signaling pathways. For instance, the inhibition of tumor-associated isoforms hCA IX and XII can disrupt pH regulation in the tumor microenvironment, leading to increased intracellular acidosis and subsequent apoptosis of cancer cells.
Caption: The role of hCA IX in promoting tumor survival and its inhibition.
Conclusion and Future Directions
In silico docking studies predict that this compound is a potent inhibitor of human carbonic anhydrase isoforms, adopting a binding mode characteristic of the sulfonamide class. Its performance, inferred from closely related analogs, is comparable to the established inhibitor Acetazolamide. The key to future drug design with this scaffold lies in modifying the pyridine ring and its substituents to achieve greater isoform selectivity, thereby minimizing off-target effects. The comparison with non-sulfonamide inhibitors highlights the potential for alternative binding modes that can be exploited for developing novel therapeutic agents. The integration of computational and experimental approaches will continue to be paramount in the rational design of next-generation carbonic anhydrase inhibitors.
References
- 1. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Advances in Non-Sulfonamide Carbonic Anhydrase Inhibitors: Insights Into Design, Bioactivity, and Binding Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Comparative Selectivity Analysis of Novel Pyridine-3-Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors
A Senior Application Scientist's Guide to Methodologies and Interpretation
In the landscape of medicinal chemistry, the pyridine-3-sulfonamide scaffold has emerged as a promising pharmacophore, particularly for the inhibition of zinc-containing metalloenzymes such as carbonic anhydrases (CAs). The therapeutic potential of CA inhibitors is vast, spanning from glaucoma treatment to anticancer therapies. However, the clinical success of these inhibitors is critically dependent on their selectivity. With 15 known human CA isoforms, achieving isoform-specific inhibition is paramount to minimizing off-target effects and enhancing therapeutic efficacy.
This guide provides a comprehensive framework for assessing the selectivity of novel pyridine-3-sulfonamide derivatives against key human carbonic anhydrase isoforms. We will delve into the experimental design, provide step-by-step protocols for robust enzymatic assays, and present a logical workflow for data analysis and interpretation, grounded in established scientific principles.
The Rationale for Selectivity Screening: Why Isoform Specificity Matters
The human carbonic anhydrase family, while structurally related, exhibits distinct physiological roles and tissue distribution. For instance, CA II is ubiquitously expressed and a high-level inhibition can lead to systemic side effects, whereas CA IX is a transmembrane enzyme predominantly expressed in hypoxic tumors, making it an attractive target for cancer therapy. A non-selective inhibitor might modulate both targets, leading to a complex pharmacological profile and potential toxicities.
Our assessment strategy, therefore, focuses on a primary screening panel comprising physiologically relevant isoforms:
-
CA I & II: High-abundance, cytosolic "housekeeping" isoforms.
-
CA IV: Membrane-bound isoform involved in renal and ocular function.
-
CA IX & XII: Tumor-associated, transmembrane isoforms.
The core of our analysis rests on a colorimetric esterase assay, a reliable and high-throughput method for determining enzyme inhibition kinetics.
Experimental Workflow: From Compound Preparation to Data Analysis
A robust assessment of selectivity requires a systematic and reproducible workflow. The following diagram illustrates the key stages of our experimental process.
Caption: Workflow for assessing the selectivity of pyridine-3-sulfonamide derivatives.
Detailed Experimental Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay
This protocol is adapted from established methods for measuring CA activity using the hydrolysis of 4-nitrophenyl acetate (4-NPA). The esterase activity of CA catalyzes the conversion of 4-NPA to the yellow-colored 4-nitrophenolate, which can be quantified spectrophotometrically.
Materials:
-
Recombinant human CA isoforms (I, II, IV, IX, XII)
-
4-Nitrophenyl acetate (4-NPA) substrate
-
HEPES buffer (25 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
Test pyridine-3-sulfonamide derivatives
-
Acetazolamide (AZM) as a reference compound
-
96-well microplates
-
Microplate spectrophotometer
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of all test compounds and the reference standard (Acetazolamide) in 100% DMSO.
-
Perform serial dilutions in HEPES buffer to create a range of concentrations (e.g., 0.1 nM to 100 µM). The final DMSO concentration in the well should not exceed 0.5% to avoid enzyme denaturation.
-
-
Enzyme Assay:
-
To each well of a 96-well plate, add 20 µL of the appropriate compound dilution. Include wells for a positive control (Acetazolamide) and a negative control (buffer with 0.5% DMSO).
-
Add 140 µL of HEPES buffer to all wells.
-
Add 20 µL of a pre-determined concentration of the specific CA isoform to each well. The enzyme concentration should be chosen to yield a linear reaction rate for at least 10 minutes.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of 4-NPA substrate solution (in acetonitrile) to each well.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Comparative Data Analysis: Interpreting the Results
To illustrate the output of this workflow, we present hypothetical data for two novel pyridine-3-sulfonamide derivatives, Compound A and Compound B , compared against the non-selective clinical standard, Acetazolamide (AZM).
Table 1: Comparative IC50 Values (nM) against a Panel of Human CA Isoforms
| Compound | hCA I | hCA II | hCA IV | hCA IX | hCA XII |
| Acetazolamide (AZM) | 250 | 12 | 74 | 25 | 5.7 |
| Compound A | 8,500 | 1,200 | 950 | 15 | 45 |
| Compound B | 350 | 8 | 450 | 1,500 | 980 |
Interpretation:
-
Compound A demonstrates potent inhibition of the tumor-associated isoforms CA IX and CA XII, with significantly weaker activity against the off-target cytosolic isoforms CA I and II.
-
Compound B , in contrast, shows high potency against the ubiquitous CA II isoform, similar to Acetazolamide, suggesting a potential for a side-effect profile associated with non-selective CA II inhibition.
To quantify this selectivity, we calculate the Selectivity Index (SI) . The SI is typically calculated by dividing the IC50 value for an off-target isoform by the IC50 value for the on-target isoform. A higher SI value indicates greater selectivity.
Table 2: Selectivity Indices for Compounds A and B
| Compound | Target | Off-Target | Selectivity Index (IC50 Off-Target / IC50 On-Target) |
| Compound A | CA IX | CA I | 567 |
| CA II | 80 | ||
| Compound B | CA II | CA I | 44 |
| CA IX | 188 |
Interpretation:
-
Compound A is 567-fold more selective for the target CA IX over the off-target CA I, and 80-fold more selective over CA II. This profile is highly desirable for an anti-cancer therapeutic.
-
Compound B is only 44-fold selective for its primary target (CA II) over CA I, indicating a much narrower therapeutic window.
The logical relationship for determining a promising lead candidate based on this data is visualized below.
Caption: Decision logic for lead candidate selection based on selectivity.
Conclusion and Future Directions
The systematic assessment of isoform selectivity is a non-negotiable step in the preclinical development of pyridine-3-sulfonamide derivatives as carbonic anhydrase inhibitors. The described workflow, centered on a robust colorimetric assay and logical data analysis, provides a clear and efficient path to identify candidates with the highest potential for therapeutic success.
Based on our comparative analysis, Compound A represents a significantly more promising lead candidate for development as a targeted anti-cancer agent than Compound B , owing to its potent inhibition of tumor-associated CAs and, crucially, its high selectivity over ubiquitous off-target isoforms.
Further studies should include orthogonal validation methods, such as isothermal titration calorimetry (ITC) to confirm binding affinity and cellular thermal shift assays (CETSA) to verify target engagement in a cellular context. A comprehensive understanding of the structure-activity relationship (SAR) and structure-selectivity relationship (SSR) will ultimately guide the rational design of next-generation inhibitors with even greater precision and efficacy.
A Comparative Analysis of the Antibacterial Efficacy of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives
In the global battle against antimicrobial resistance, the oxazolidinone class of antibiotics has emerged as a critical line of defense against multidrug-resistant Gram-positive pathogens.[1][2] Linezolid, the first clinically approved oxazolidinone, demonstrated a novel mechanism of action by inhibiting bacterial protein synthesis at the initiation phase, a distinct advantage that circumvents existing resistance mechanisms to other antibiotic classes.[3][4][5] This unique mode of action involves binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[1][2][5] Building upon this foundational scaffold, researchers have explored numerous structural modifications to enhance potency, broaden the antibacterial spectrum, and improve safety profiles. This guide presents a comparative study of a promising subclass: 3-(pyridine-3-yl)-2-oxazolidinone derivatives, offering an in-depth analysis of their antibacterial activity supported by experimental data.
The Rationale for Pyridine Moiety Integration
The incorporation of a pyridine ring at the N-3 position of the oxazolidinone core is a strategic design choice driven by structure-activity relationship (SAR) studies.[6][7] The pyridine moiety, a bioisosteric replacement for the phenyl group found in earlier oxazolidinones, offers several potential advantages.[8] These include improved pharmacokinetic properties and the potential for enhanced binding interactions within the bacterial ribosome.[9][10] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming additional interactions with the ribosomal target site and contributing to increased antibacterial potency.[11]
Comparative Antibacterial Activity
Recent research has yielded a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives with potent antibacterial activity, in some cases surpassing that of linezolid. A study by Jin et al. (2022) provides compelling evidence of this, with several synthesized compounds exhibiting strong inhibitory effects against a panel of Gram-positive bacteria.[12] The minimum inhibitory concentration (MIC), a key measure of antibacterial potency, was determined for these derivatives against clinically relevant strains.
Table 1: Comparative in vitro Antibacterial Activity (MIC, µg/mL) of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives
| Compound | S. aureus (ATCC 29213) | S. pneumoniae (ATCC 49619) | E. faecalis (ATCC 29212) | B. subtilis (ATCC 6633) | S. xylosus (ATCC 35924) |
| Linezolid | 1-2 | 0.5-1 | 1-2 | 0.5-1 | 1-2 |
| 21b | 1 | 0.5 | 1 | 1 | 1 |
| 21d | 0.5 | 0.25 | 1 | 0.5 | 0.5 |
| 21e | 1 | 0.5 | 2 | 1 | 1 |
| 21f | 1 | 0.25 | 1 | 0.5 | 0.5 |
Data synthesized from Jin et al., 2022.[12]
The data clearly indicates that derivatives 21d and 21f exhibit antibacterial activity comparable to or greater than linezolid against the tested strains.[12] Notably, compound 21d demonstrated a two- to four-fold greater potency against S. aureus and S. pneumoniae compared to linezolid.[12] These findings underscore the potential of the 3-(pyridine-3-yl)-2-oxazolidinone scaffold for developing next-generation antibiotics.
Further studies have explored the introduction of various substituents on the pyridine ring and other parts of the oxazolidinone structure, leading to compounds with remarkable activity against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[13][14] For instance, the incorporation of a piperidinyl moiety has been shown to yield derivatives with MIC values as low as 0.25-1 µg/mL against MRSA and VRE.[14]
Structure-Activity Relationship (SAR) Insights
The antibacterial potency of 3-(pyridine-3-yl)-2-oxazolidinone derivatives is intricately linked to their chemical structure. Key SAR observations include:
-
Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly influence activity. Electron-withdrawing groups, such as fluorine, have been shown to enhance antibacterial potency.[15]
-
The C-5 Side Chain: Modifications to the C-5 side chain of the oxazolidinone ring are crucial. The acetamidomethyl group present in linezolid is a key pharmacophoric feature, and variations of this group can modulate activity and safety profiles.[6]
-
Fused Heterocyclic Systems: The exploration of fused heterocyclic rings attached to the pyridine moiety has led to the discovery of compounds with superior activity compared to linezolid against a range of Gram-positive and even some Gram-negative bacteria.[11]
Experimental Methodologies: A Guide to Evaluation
The comparative analysis of these derivatives relies on standardized and robust experimental protocols. The following outlines the key methodologies employed in assessing their antibacterial activity.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted standard.[16][17]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From a pure culture, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[19]
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the drug dilution with the prepared bacterial suspension.
-
Include a growth control well (bacteria without the drug) and a sterility control well (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[19]
-
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Mechanism of Action: A Molecular Perspective
The antibacterial effect of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, like other oxazolidinones, is attributed to the inhibition of bacterial protein synthesis.[1][5] Molecular docking studies have provided insights into the binding interactions of these compounds with the 50S ribosomal subunit.[12][20]
Diagram of Oxazolidinone Binding to the 50S Ribosomal Subunit
Caption: Mechanism of action of 3-(pyridine-3-yl)-2-oxazolidinone derivatives.
The pyridine moiety and other substituents can form specific hydrogen bonds and hydrophobic interactions with nucleotides in the peptidyl transferase center of the 23S rRNA, thereby stabilizing the drug-target complex and enhancing inhibitory activity.[11]
Future Directions and Conclusion
The comparative analysis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives reveals a promising avenue for the development of new antibacterial agents. The demonstrated potency against a range of Gram-positive pathogens, including drug-resistant strains, highlights their therapeutic potential. Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds. Further exploration of SAR, particularly concerning the substituents on the pyridine ring and the C-5 side chain, will be instrumental in designing the next generation of oxazolidinone antibiotics. The robust experimental methodologies outlined in this guide provide a framework for the continued evaluation and comparison of these vital antibacterial candidates.
References
- 1. Mechanism of action of the oxazolidinone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Mechanism of action of oxazolidinones: effects of linezolid and eperezolid on translation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and antibacterial activity of oxazolidinones containing pyridine substituted with heteroaromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel substituted (pyridin-3-yl)phenyloxazolidinones: antibacterial agents with reduced activity against monoamine oxidase A and increased solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and antibacterial evaluation of novel oxazolidinone derivatives containing a piperidinyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. woah.org [woah.org]
- 17. mdpi.com [mdpi.com]
- 18. apec.org [apec.org]
- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 6-Aminopyridine-3-sulfonamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a comprehensive, in-depth operational plan for the proper disposal of 6-Aminopyridine-3-sulfonamide, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions in your laboratory.
Foundational Principles: Understanding the Hazard Profile
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic properties and associated hazards is paramount. This compound is a molecule that combines the chemical characteristics of an aminopyridine and a sulfonamide, necessitating a cautious and informed approach to its handling and disposal.
Physicochemical and Toxicological Data Summary
The following table summarizes key data for this compound, which informs the subsequent disposal procedures.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂S | PubChem[1] |
| Molecular Weight | 173.20 g/mol | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich[2] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | PubChem[1] |
| GHS Pictograms | GHS07 (Exclamation Mark) | Sigma-Aldrich[2] |
| Signal Word | Warning | PubChem[1], Sigma-Aldrich[2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | Benchchem |
The GHS classification clearly indicates that this compound is a hazardous substance. The "Harmful if swallowed" (H302) classification underscores the need to prevent ingestion, while the irritation warnings (H315 and H319) necessitate the use of appropriate personal protective equipment (PPE) at all times.
The "Why" Behind the Precautions: Causality in Chemical Hazards
The hazardous nature of this compound stems from its constituent functional groups. The aminopyridine moiety, common in many biologically active compounds, can exhibit neurological effects and is readily absorbed. The sulfonamide group, while imparting valuable therapeutic properties in many drugs, can cause allergic reactions in susceptible individuals. The presence of nitrogen and sulfur in the molecule also dictates the byproducts of its potential degradation or incineration, which must be managed to prevent environmental pollution.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of waste generation and culminates in its final, safe destruction or sequestration by a licensed facility. The following workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.
Caption: A logical workflow for the safe disposal of this compound.
Step 1: Immediate Segregation of Waste
Rationale: To prevent unforeseen chemical reactions and to comply with hazardous waste regulations, it is crucial to segregate waste streams at the point of generation.
Procedure:
-
Establish a dedicated waste container for this compound and materials contaminated with it.
-
This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, weighing boats).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Do not mix this waste with non-hazardous waste or other chemical waste streams, especially those containing strong oxidizing agents, acids, or bases.
Step 2: Proper Containerization
Rationale: The integrity of the waste container is essential to prevent leaks and spills, which could lead to exposure and environmental contamination.
Procedure:
-
Use only approved, chemically compatible hazardous waste containers. For solid waste, a high-density polyethylene (HDPE) container with a secure lid is recommended. For liquid waste, use a sealed, leak-proof container.
-
Ensure the container is in good condition, free from cracks or defects.
-
Keep the container closed at all times, except when adding waste. This is a common regulatory violation and a significant safety risk.[3]
Step 3: Clear and Accurate Labeling
Rationale: Proper labeling communicates the hazards of the container's contents to all personnel and is a strict regulatory requirement.
Procedure:
-
As soon as the first item of waste is added, affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate quantity of waste.
-
The date of waste generation.
-
The relevant hazard warnings (e.g., "Harmful," "Irritant").
-
Step 4: Safe Temporary Storage
Rationale: Designated storage areas for hazardous waste minimize the risk of accidental spills and unauthorized access.
Procedure:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be located at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure the SAA is in a well-ventilated area, away from sources of ignition and incompatible materials.
Step 5: Arrange for Professional Disposal
Rationale: The final disposal of hazardous waste is a highly regulated process that must be carried out by trained and licensed professionals.
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup of the waste.
-
Provide them with the accurate chemical name and any available safety data.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. This is a violation of environmental regulations and can have serious consequences.
Step 6: Final Disposal Method - Incineration
Rationale: For organic compounds containing nitrogen and sulfur, high-temperature incineration is the preferred method of disposal. This process is designed to break down the molecule into less harmful components under controlled conditions.
Mechanism: High-temperature incineration, typically in a rotary kiln at temperatures between 820°C and 1600°C, provides the energy required to break the chemical bonds in this compound.[4] The combustion process, in the presence of excess oxygen, ideally converts the carbon and hydrogen to carbon dioxide and water. The nitrogen and sulfur components are converted to their respective oxides (NOx and SOx). Licensed incineration facilities are equipped with sophisticated scrubbers and other pollution control devices to neutralize these acidic gases before they are released into the atmosphere.
Spill and Emergency Procedures
In the event of a spill of this compound, prompt and correct action is crucial to mitigate the hazard.
Procedure:
-
Evacuate and Secure: For a significant spill, evacuate the immediate area and alert your colleagues and supervisor. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill occurs in a chemical fume hood, keep the hood running.
-
Personal Protective Equipment: Before attempting to clean up the spill, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Contain and Absorb: For a small spill of solid material, carefully sweep it up and place it in a labeled hazardous waste container. For a liquid spill, use an inert absorbent material such as vermiculite or sand to contain and absorb the liquid.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
Concluding Remarks: A Culture of Safety
The proper disposal of this compound is not merely a procedural task; it is a reflection of our commitment to safety, scientific integrity, and environmental stewardship. By understanding the "why" behind these procedures, we empower ourselves to handle all chemical entities with the respect and caution they demand. Always consult your institution's specific Chemical Hygiene Plan and your local regulations to ensure full compliance.
References
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Navigating the Safe Handling of 6-Aminopyridine-3-sulfonamide: A Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, ensuring personal safety is the bedrock of innovative and successful laboratory work. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when handling 6-Aminopyridine-3-sulfonamide. Moving beyond a simple checklist, this document elucidates the rationale behind each protective measure, empowering you to work with confidence and security.
Hazard Assessment: Understanding the Risks of this compound
A thorough understanding of the inherent hazards of a chemical is the critical first step in establishing a robust safety protocol. This compound, while a valuable compound in research and development, presents several potential health risks that necessitate stringent protective measures.
According to its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation[2].
These classifications underscore the importance of preventing ingestion, as well as contact with skin and eyes. Furthermore, the potential for respiratory irritation from airborne particles of the solid compound requires careful management of handling procedures.
Core Personal Protective Equipment (PPE) Requirements
Based on the hazard assessment, a baseline of PPE is mandatory for all personnel handling this compound. The following sections detail the specific requirements for each type of protection.
Eye and Face Protection
Given the risk of serious eye irritation, robust eye protection is non-negotiable.
-
Recommendation: Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing, such as during the preparation of solutions or during vigorous reactions.
Hand Protection
To prevent skin contact and potential irritation, the selection of appropriate gloves is crucial. The choice of glove material should be based on chemical compatibility. For pyridine-containing compounds, butyl rubber gloves offer excellent protection[3][4]. Nitrile gloves can also be suitable, particularly for incidental contact, but their resistance should be verified against the specific solvent being used if this compound is in solution[5][6].
-
Recommendation: Butyl rubber gloves are recommended for prolonged handling or when immersion is possible. For tasks with a lower risk of exposure, such as handling sealed containers, high-quality nitrile gloves are acceptable. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection
A lab coat is essential to protect street clothes and skin from contamination.
-
Recommendation: A clean, long-sleeved laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemically resistant apron worn over the lab coat is recommended.
Respiratory Protection
When handling the solid form of this compound, particularly during weighing or transfer operations that could generate dust, respiratory protection is necessary to prevent irritation.
-
Recommendation: A NIOSH-approved N95 respirator is the minimum requirement for handling the powder outside of a certified chemical fume hood. For higher-risk activities or in the absence of adequate engineering controls, a respirator with a higher protection factor may be necessary. All personnel required to wear respirators must be properly fit-tested and trained in their use.
PPE for Specific Laboratory Operations
The level of PPE required can vary depending on the specific task being performed. The following table provides a summary of recommended PPE for common laboratory procedures involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transfer of Solid | Chemical safety goggles and face shield | Butyl rubber or double-gloved nitrile | Lab coat | N95 respirator (if outside a fume hood) |
| Preparation of Solutions | Chemical safety goggles and face shield | Butyl rubber gloves | Lab coat and chemical-resistant apron | Not typically required if performed in a fume hood |
| Running Reactions | Chemical safety goggles | Butyl rubber gloves | Lab coat | Not typically required if performed in a fume hood |
| Handling Waste | Chemical safety goggles and face shield | Butyl rubber gloves | Lab coat and chemical-resistant apron | Not typically required |
Step-by-Step PPE Protocols: Donning and Doffing
The order and manner in which PPE is put on (donning) and taken off (doffing) are critical to prevent self-contamination. The following procedures, based on guidelines from the Centers for Disease Control and Prevention (CDC), should be followed meticulously[7][8][9][10][11].
Donning (Putting On) PPE
-
Gown: Put on the lab coat or gown, ensuring it is fully fastened.
-
Mask or Respirator: If required, don the respirator, ensuring a proper seal.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing (Taking Off) PPE
The principle of doffing is to touch the potentially contaminated outer surfaces of the PPE as little as possible.
-
Gloves: Remove the first glove by grasping the cuff and peeling it off inside-out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off inside-out over the first glove. Dispose of the gloves in a designated waste container.
-
Goggles/Face Shield: Remove eye and face protection from the back of the head.
-
Gown: Unfasten the gown and peel it away from the body, touching only the inside surfaces. Turn the gown inside-out as it is removed, fold or roll it into a bundle, and dispose of it.
-
Mask or Respirator: Remove the respirator from the back of the head without touching the front.
-
Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.
Caption: A flowchart for selecting appropriate PPE for handling this compound.
Emergency Procedures in Case of Exposure
In the event of an accidental exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal of Contaminated PPE and Chemical Waste
All PPE and materials contaminated with this compound must be disposed of as hazardous waste.
-
Contaminated PPE: Single-use gloves, gowns, and other disposable items should be placed in a designated, clearly labeled hazardous waste container immediately after use.
-
Chemical Waste: Unused this compound and any solutions containing it must be collected in a compatible, sealed, and properly labeled hazardous waste container. Follow your institution's specific guidelines for chemical waste disposal[12][13]. Never dispose of this chemical down the drain[12].
By adhering to these detailed guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and enabling the pursuit of scientific advancement without compromising personal well-being.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. lobachemie.com [lobachemie.com]
- 3. oxwork.com [oxwork.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. gloves.com [gloves.com]
- 6. esafetysupplies.com [esafetysupplies.com]
- 7. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 8. healthcarecompliancepros.com [healthcarecompliancepros.com]
- 9. scribd.com [scribd.com]
- 10. m.youtube.com [m.youtube.com]
- 11. cdc.gov [cdc.gov]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. p2infohouse.org [p2infohouse.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
